molecular formula C6H4FNO3 B146956 5-Fluoro-2-nitrophenol CAS No. 446-36-6

5-Fluoro-2-nitrophenol

Cat. No.: B146956
CAS No.: 446-36-6
M. Wt: 157.1 g/mol
InChI Key: QQURWFRNETXFTN-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenol is a useful research compound. Its molecular formula is C6H4FNO3 and its molecular weight is 157.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-nitrophenol
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InChI

InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QQURWFRNETXFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40196239
Record name 5-Fluoro-2-nitrophenol
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Molecular Weight

157.10 g/mol
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CAS No.

446-36-6
Record name 5-Fluoro-2-nitrophenol
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Record name 5-fluoro-2-nitrophenol
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Foundational & Exploratory

Introduction: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Fluoro-2-nitrophenol

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on this compound. It delves into its core chemical properties, synthesis, reactivity, and applications, providing field-proven insights and methodologies.

This compound (CAS No. 446-36-6) is a substituted aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenol ring activated by an electron-withdrawing nitro group and modulated by a fluorine atom, bestows it with unique reactivity.[2][3] This strategic combination of functional groups makes it an invaluable precursor in various chemical transformations, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom is especially significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This guide provides a detailed exploration of the chemical attributes and practical applications of this important synthetic building block.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical synthesis and application. This compound is a yellow crystalline solid.[4][5] Its core physicochemical and identifying properties are summarized below.

Core Chemical Identifiers
IdentifierValueSource(s)
CAS Number 446-36-6[6]
Molecular Formula C₆H₄FNO₃[6]
Molecular Weight 157.10 g/mol [4][6]
IUPAC Name This compound[6]
Synonyms 2-Nitro-5-fluorophenol, 3-Fluoro-6-nitrophenol[6]
InChI 1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
InChIKey QQURWFRNETXFTN-UHFFFAOYSA-N[7]
SMILES C1=CC(=C(C=C1F)O)[O-][6]
Physical Properties

The physical properties of this compound are crucial for its handling, storage, and use in reactions. There is some variation in reported values, which is common depending on the purity and the measurement method.

PropertyValueSource(s)
Appearance Yellow crystalline powder, crystals, or chunks[4][8]
Melting Point 34-37 °C[8]
Boiling Point ~260-305 °C[4][8]
Solubility Slightly soluble in water; Soluble in ethanol, ether, and chloroform[4][8]
pKa 6.18 ± 0.13 (Predicted)[7][8]
Flash Point 91 °C (195.8 °F) - closed cup
Density ~1.43 - 1.59 g/cm³ (estimate)[4][8]

The acidity of the phenolic proton (predicted pKa ≈ 6.18) is significantly increased compared to phenol (pKa ≈ 9.9).[8][9] This is a direct consequence of the strong electron-withdrawing nature of the para-nitro group and, to a lesser extent, the inductive effect of the meta-fluorine atom, which stabilize the corresponding phenoxide anion.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

TechniqueKey Features
¹H NMR The proton NMR spectrum provides information on the aromatic protons.[10]
¹³C NMR The carbon NMR spectrum shows distinct signals for the six aromatic carbons, with chemical shifts influenced by the attached functional groups.[6]
¹⁹F NMR ¹⁹F NMR is a powerful technique for confirming the presence and chemical environment of the fluorine atom, a key feature of the molecule.[11]
FTIR Infrared spectroscopy is used to identify the characteristic vibrations of the functional groups, such as the O-H stretch of the phenol, the C-F stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.[12][13]
Mass Spectrometry Mass spectrometry confirms the molecular weight of the compound (157.10 g/mol ).[6]

Synthesis and Reactivity

The utility of this compound stems from its accessibility through established synthetic routes and its predictable reactivity.

Synthetic Methodologies

Several methods for the preparation of this compound have been reported. The choice of method often depends on the availability of starting materials, cost, and scalability.

  • Hydrolysis of 2,4-Difluoronitrobenzene: This is a widely used method due to its simple operation and high yield.[14] It involves the nucleophilic aromatic substitution of one fluorine atom in 2,4-difluoronitrobenzene with a hydroxide source (e.g., NaOH, KOH), followed by acidification.[14]

  • Nitration of m-Fluorophenol: This route involves the direct nitration of m-fluorophenol. However, it can lead to the formation of multiple isomers, complicating purification and often resulting in lower yields, making it less ideal for industrial-scale production.[14]

  • From 5-Fluoro-2-nitroaniline: A two-step method involves the initial reaction of 2,4-difluoronitrobenzene with ammonia to yield 5-fluoro-2-nitroaniline.[14] This intermediate is then converted to the target phenol via a diazotization-hydrolysis reaction, where the amine is treated with sodium nitrite and a strong acid (like sulfuric acid) to form a diazonium salt, which is subsequently hydrolyzed to the phenol.[9][14]

The diagram below illustrates a common and efficient synthesis pathway starting from 2,4-difluoronitrobenzene.

G cluster_0 Step 1: Amination cluster_1 Step 2: Diazotization & Hydrolysis A 2,4-Difluoronitrobenzene C 5-Fluoro-2-nitroaniline A->C Nucleophilic Aromatic Substitution B NH₃ (Ammonia) C_clone 5-Fluoro-2-nitroaniline D NaNO₂ / H₂SO₄ (0-5 °C) E [Intermediate Diazonium Salt] F This compound E->F Hydrolysis (H₂O, Δ) C_clone->E Diazotization

Caption: Synthesis of this compound via amination and diazotization.

Chemical Reactivity and Experimental Protocol

The reactivity of this compound is governed by its three functional groups: the hydroxyl, the nitro, and the fluoro groups. It readily undergoes reactions such as etherification and esterification at the hydroxyl group and can participate in nucleophilic aromatic substitution, where the fluorine atom can be displaced by a suitable nucleophile.[3]

This protocol is based on the principles of diazotization followed by hydrolysis.[9][14]

1. Diazotization:

  • Suspend 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid.
  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and careful temperature control is critical to prevent decomposition of the diazonium salt.
  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 5-fluoro-2-nitrophenyldiazonium salt.

2. Hydrolysis:

  • Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium group is an excellent leaving group (as N₂ gas), and the hydroxyl group from water acts as the nucleophile.[9]
  • A vigorous evolution of nitrogen gas will be observed.
  • After the addition is complete, continue to heat the mixture (e.g., by steam distillation) to ensure complete hydrolysis and to remove any volatile impurities.
  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.

3. Purification:

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.
  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane) to yield the final product with high purity.

Applications in Drug Development and Chemical Synthesis

This compound is a versatile intermediate with documented use in the synthesis of a range of biologically active molecules and fine chemicals.[1]

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of various pharmaceuticals.[2] Its structure is incorporated into molecules designed as anti-inflammatory, antimicrobial, and analgesic agents.[2] A notable application is in the synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have shown potential as angiogenesis inhibitors.[7] It has also been used in the total synthesis of the (+/-)-CC-1065 CPI subunit, a component of a potent antitumor antibiotic.[7]

  • Agrochemicals: The compound is an intermediate in the production of agrochemicals, such as the herbicide fluorentrafen.[14]

  • Fine and Specialty Chemicals: Beyond life sciences, it is used in the synthesis of specialty dyes and advanced materials.[1]

  • Chemical Research: In a laboratory setting, it is a valuable reagent for preparing a variety of fluorinated compounds through reactions like nucleophilic aromatic substitution.[2]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Classification
Hazard StatementCodeDescriptionSource(s)
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[6]
H312Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[6]
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)[6][15]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[6][15]
H332Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[6]
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[6][15]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Use appropriate PPE, including a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles or a face shield.[8]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere and at room temperature.[7][8] It is classified as a combustible solid.[15]

  • Fire Safety: The material must be moderately heated before ignition can occur (NFPA Fire Hazard: 2).[15] It is normally stable and not reactive with water.[15]

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and agrochemical industries. Its distinct pattern of substitution provides a unique platform for synthetic chemists to introduce fluorine and other functionalities into complex molecular targets. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

  • This compound CAS:446-36-6 - Buy Methyltetrahydrofuran at Best Price, Bromoaniline Manufacturer in China. [Link]

  • Exploring the Applications of this compound (CAS 446-36-6) in Modern Synthesis. [Link]

  • This compound | C6H4FNO3 | CID 9937 - PubChem. [Link]

  • The preparation method of this compound - Eureka | Patsnap. [Link]

  • Diazonium compound - Wikipedia. [Link]

  • 2-Fluoro-5-nitrophenol | C6H4FNO3 | CID 23498100 - PubChem - NIH. [Link]

  • Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol - Longdom Publishing. [Link]

  • New Frontiers and Developing Applications in 19F NMR - PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrophenol is a key aromatic intermediate increasingly utilized in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and a fluorine atom, imparts specific chemical reactivity and physical characteristics that are crucial for its application in complex molecular design. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physical properties of this compound, offering not just data, but also insights into the causality behind experimental choices and the validation of results.

Molecular and Chemical Identity

A foundational understanding of the physical properties of this compound begins with its basic molecular and chemical identifiers.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 446-36-6[1]
Molecular Formula C₆H₄FNO₃[1]
Molecular Weight 157.10 g/mol
Canonical SMILES C1=CC(=C(C=C1F)O)[O-][1]
InChI Key QQURWFRNETXFTN-UHFFFAOYSA-N[1]

Thermophysical Properties: Melting and Boiling Points

The melting and boiling points are critical parameters that inform purification strategies such as recrystallization and distillation, and also provide an initial assessment of purity.

Melting Point

The reported melting point of this compound exhibits some variability across different commercial suppliers and databases.

Melting Point Range (°C)Purity/Source
34-37lit.
30.0-37.0≥97.5% (GC)[2]

This variation in the melting point can be attributed to several factors. The presence of minute impurities can lead to a depression and broadening of the melting point range.[3] Furthermore, the existence of different crystalline polymorphs, which are distinct arrangements of the molecules in the solid-state, can result in different melting points. As a Senior Application Scientist, I advise researchers to consider the stated purity of the material and to perform a mixed melting point analysis if there is any doubt about the identity of the compound. A sharp melting point range of less than 2°C is generally indicative of high purity.

Boiling Point

Similar to the melting point, the reported boiling point of this compound also shows some variation.

Boiling Point (°C)Source
260[4]

It is important to note that the boiling point is highly dependent on the atmospheric pressure. The value of 260°C is likely the boiling point at or near standard atmospheric pressure. When performing distillations at reduced pressure, the boiling point will be significantly lower.

Solubility Profile

The solubility of this compound in various solvents is a critical factor in designing reaction media, extraction procedures, and formulations.

SolventSolubility
WaterSlightly soluble
EthanolSoluble
EtherSoluble
ChloroformSoluble
AcetoneSoluble
MethanolSoluble

The slight solubility in water is expected for a substituted phenol of this molecular weight. The presence of the polar hydroxyl and nitro groups allows for some interaction with water through hydrogen bonding. However, the aromatic ring and the fluorine atom contribute to its hydrophobic character. Its solubility in polar organic solvents like ethanol and methanol, as well as in less polar solvents like ether and chloroform, makes it versatile for a range of organic reactions.

Acidity (pKa)

The acidity of the phenolic proton is a key determinant of the reactivity of this compound in base-catalyzed reactions.

PropertyValueSource
pKa (Predicted) 6.18 ± 0.13[4]

The predicted pKa of approximately 6.18 indicates that this compound is a moderately weak acid, which is characteristic of nitrophenols. The electron-withdrawing nature of the nitro group and the fluorine atom helps to stabilize the phenoxide anion, thus increasing the acidity compared to phenol itself (pKa ≈ 10).

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

AssignmentChemical Shift (ppm)Multiplicity
A10.81s (broad)
B8.170dd
C6.849dd
D6.738ddd

Spectrum acquired in CDCl₃ at 399.65 MHz.[4]

Interpretation:

  • Peak A (10.81 ppm): This broad singlet is characteristic of the phenolic hydroxyl proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Peak B (8.170 ppm): This doublet of doublets corresponds to the proton ortho to the nitro group. The splitting pattern arises from coupling to the adjacent protons.

  • Peak C (6.849 ppm): This doublet of doublets is assigned to the proton para to the nitro group.

  • Peak D (6.738 ppm): This doublet of doublet of doublets corresponds to the proton meta to the nitro group and ortho to the fluorine atom. The complex splitting is a result of coupling to the two adjacent protons and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • The carbon bearing the hydroxyl group (ipso-carbon) would appear significantly downfield, likely in the range of 150-160 ppm.

  • The carbon bearing the nitro group would also be downfield, but its chemical shift will be influenced by the ortho hydroxyl group.

  • The carbon bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm, with their specific shifts influenced by the electronic effects of the substituents.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
~3200-3600O-H stretch (broad, indicative of hydrogen bonding)
~1520 and ~1340Asymmetric and symmetric NO₂ stretch
~1200-1300C-F stretch
~1600, ~1470C=C aromatic ring stretches

Note: These are expected characteristic absorption bands for a fluoronitrophenol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent peak at m/z = 157, corresponding to the molecular weight of this compound, is expected.[4]

  • Fragmentation: Common fragmentation pathways for nitrophenols include the loss of NO₂ (M - 46), NO (M - 30), and CO (M - 28). The presence of fluorine may also lead to characteristic fragmentation patterns. A significant peak at m/z = 127, corresponding to the loss of NO, has been reported.[4]

Experimental Protocols

As a Senior Application Scientist, I emphasize the importance of robust and reproducible experimental methods. The following protocols are designed to be self-validating and provide accurate physical property data for this compound.

Protocol 1: Melting Point Determination

This protocol uses a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will save time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow rate of 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The melting point is reported as this range.[3]

Causality and Validation: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A sharp melting range (≤ 2°C) validates the purity of the sample.

Protocol 2: Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted.

Methodology:

  • Sample Preparation: Place a small amount of this compound into a small test tube (fusion tube) and gently melt it using a warm water bath.

  • Apparatus Assembly: Attach the fusion tube containing the molten sample to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb.

  • Capillary Inversion: Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the molten sample.

  • Heating: Clamp the thermometer and fusion tube assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) so that the heat transfer fluid is above the level of the sample. Heat the side arm of the Thiele tube with a micro-burner or Bunsen burner.[5]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Data Recording: Remove the heat source. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5]

Causality and Validation: The rapid stream of bubbles indicates that the vapor pressure of the liquid equals the atmospheric pressure. As the liquid cools, the point at which it is drawn back into the capillary signifies the precise temperature where the vapor pressure is equal to the external pressure. This method is self-validating as it directly measures the equilibrium point.

Boiling_Point_Determination cluster_heating Heating Phase cluster_cooling Cooling Phase A Heat Thiele Tube B Sample Temperature Rises A->B C Vapor Pressure Increases B->C D Rapid Bubbling from Capillary C->D E Remove Heat D->E Vapor Pressure > Atm. Pressure F Sample Temperature Drops E->F G Vapor Pressure Decreases F->G H Liquid Enters Capillary G->H G->H Vapor Pressure = Atm. Pressure I Record Temperature (Boiling Point) H->I

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Protocol 3: Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: Weigh approximately 10 mg of this compound into a series of small, labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane).

  • Mixing: Agitate each test tube vigorously for 30-60 seconds. A vortex mixer can be used for consistent mixing.

  • Observation: Allow the tubes to stand and observe for any undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Slightly Soluble: A small amount of undissolved solid remains.

    • Insoluble: The majority of the solid remains undissolved.

Causality and Validation: This systematic approach allows for a direct comparison of solubility across a range of solvent polarities. The "like dissolves like" principle is the underlying causality. Validation comes from the consistency of results across repeated measurements and comparison with the expected behavior based on the molecular structure.

Protocol 4: Spectrophotometric pKa Determination

This method leverages the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from approximately 5 to 8.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: In a series of cuvettes, add a small, constant volume of the stock solution to each of the different pH buffer solutions.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the deprotonated species (at high pH) and the protonated species (at low pH). At a wavelength where the two forms have different absorbances, plot the absorbance versus the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data.

Causality and Validation: The change in absorbance is directly proportional to the ratio of the protonated and deprotonated forms of the molecule. The inflection point of the absorbance vs. pH curve corresponds to the pKa. The accuracy of this method is validated by the precision of the pH measurements and the spectrophotometric readings.[6]

pKa_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffers (pH 5-8) C Mix Stock with Buffers A->C B Prepare Stock Solution of 5-F-2-NP B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point E->F G pKa = pH at Inflection F->G

Caption: Workflow for Spectrophotometric pKa Determination.

Safety and Handling

As a responsible scientist, safe handling of all chemicals is non-negotiable. This compound is classified as harmful and an irritant.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][7]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

    • Avoid inhalation of dust and vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. By understanding the nuances of its melting and boiling points, solubility, acidity, and spectroscopic characteristics, researchers and drug development professionals can better utilize this important chemical intermediate. The provided experimental protocols, grounded in scientific principles, offer a reliable framework for in-house validation and characterization. As with any chemical, a commitment to safe laboratory practices is essential when working with this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Study.com. (n.d.). What effects do most impurities have on the melting point of organic compounds? Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • University of California, Davis. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved from [Link]

Sources

Technical Master Guide: 5-Fluoro-2-nitrophenol Melting Point & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

5-Fluoro-2-nitrophenol (CAS 446-36-6) is a critical fluorinated building block used in the synthesis of bioactive scaffolds, including the antitumor antibiotic CC-1065 subunits and angiogenesis inhibitors.

Its melting point (34–37 °C ) is not merely a physical constant but a primary indicator of isomeric purity and handling stability. Unlike its high-melting isomers, this compound exists as a low-melting solid that can easily liquefy under ambient laboratory conditions. This guide provides a definitive technical analysis of its thermodynamic behavior, experimental characterization protocols, and purification logic, moving beyond basic data listing to explain the why and how of working with this compound.

Part 2: Physicochemical Profile & Thermodynamics

The Melting Point Data

The accepted melting point range for pure this compound is 34–37 °C .[1] This low range is characteristic of ortho-nitrophenols and dictates specific handling requirements (e.g., cold storage to prevent fusion).

Comparative Isomer Thermodynamics

To understand the structural causality of this low melting point, one must compare it with its positional isomers. The drastic difference in melting points is a textbook example of Intramolecular vs. Intermolecular Hydrogen Bonding .

CompoundStructureMelting PointBonding Mechanism
This compound ortho-nitro34–37 °C Intramolecular H-bond (Chelation) reduces lattice energy.
4-Fluoro-2-nitrophenol ortho-nitro75–77 °C Mixed mode; fluorine position alters packing efficiency.
3-Fluoro-4-nitrophenol para-nitro93–95 °C Intermolecular H-bonds form strong network; higher energy required to melt.
2-Fluoro-5-nitrophenol meta-nitro113–119 °C Intermolecular H-bonds dominate; highest lattice stability.

Mechanistic Insight: In this compound, the hydroxyl proton forms a hydrogen bond with the oxygen of the adjacent nitro group (a 6-membered chelate ring). This "locks" the molecule, preventing the hydroxyl group from acting as a donor for intermolecular networks. Consequently, the molecules are held together in the crystal lattice primarily by weak van der Waals forces, resulting in a low melting point and high volatility (steam distillability).

Part 3: Experimental Protocols

Melting Point Determination (Capillary Method)

Standard Operating Procedure (SOP) for Low-Melting Solids

Objective: Accurately determine the melting range to assess purity (>98%).

Protocol:

  • Sample Prep: Dry the sample in a desiccator (P₂O₅) for 2 hours. Note: Do not use a vacuum oven >30°C as the sample may sublime or melt.

  • Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the sample is compact to avoid air pockets that cause uneven heat transfer.

  • Apparatus Setup: Use an oil bath or an automated MP apparatus (e.g., Buchi/Mettler Toledo) with a silicone oil medium.

  • Ramp Rate:

    • Fast Ramp: 5°C/min up to 25°C.

    • Critical Ramp: 1°C/min from 25°C to 40°C.

  • Observation: Record

    
     (first drop of liquid) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range

      
       2°C (e.g., 34.5–36.0°C). A range >3°C indicates solvent occlusion or isomeric contamination.
      
Purity Validation Logic

The melting point is a "self-validating" system. If the measured MP is <33°C, the sample is likely contaminated with the starting material (2,4-difluoronitrobenzene) or hydrolysis byproducts.

Visualization: Purity Assessment Workflow

MP_Validation Start Sample: this compound Visual Visual Inspection (Yellow Crystalline Solid) Start->Visual MP_Test MP Determination (Ramp 1°C/min) Visual->MP_Test Decision Is MP within 34-37°C? MP_Test->Decision Pass PASS: High Purity (>98%) Proceed to Synthesis Decision->Pass Yes Fail_Low FAIL: MP < 33°C (Depression observed) Decision->Fail_Low No Action_Recryst Action: Recrystallize (EtOH/Water or Steam Distillation) Fail_Low->Action_Recryst Impurity Suspected Action_Dry Action: Desiccate (Remove Solvent) Fail_Low->Action_Dry Solvent Suspected Action_Recryst->MP_Test Retest Action_Dry->MP_Test Retest

Figure 1: Decision logic for purity assessment using melting point depression principles.

Part 4: Synthesis & Purification

Context: The synthesis typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene. Understanding the synthesis is crucial for identifying potential impurities that affect the MP.

Synthetic Route (Hydrolysis)


  • Regioselectivity: The fluorine at the ortho position to the nitro group is more labile due to the strong electron-withdrawing inductive effect of the nitro group, but the para fluorine is also activated.

  • Impurity Profile: The primary impurity is the regioisomer (3-fluoro-6-nitrophenol) or unreacted starting material.

Purification Protocol

Because this compound is volatile with steam (due to intramolecular H-bonding), Steam Distillation is the gold-standard purification method, separating it effectively from non-volatile inorganic salts and high-melting isomers.

Step-by-Step Purification:

  • Acidification: Acidify the reaction mixture (potassium salt) with HCl to pH 2.

  • Distillation: Pass steam through the crude mixture. The yellow this compound will co-distill with water.

  • Collection: Collect the distillate. The product will crystallize upon cooling (MP ~34°C).

  • Filtration: Filter the low-melting solid at <10°C to maximize yield.

Visualization: Synthesis & Purification Flow

Synthesis_Flow Reactants 2,4-Difluoronitrobenzene + KOH Reaction Hydrolysis (DMSO, 60°C) Reactants->Reaction Crude Crude Mixture (Isomers + Salts) Reaction->Crude Acid Acidify (HCl) Crude->Acid Steam Steam Distillation (Selective for o-Nitrophenol) Acid->Steam Product This compound (MP 34-37°C) Steam->Product Distillate

Figure 2: Synthesis and purification workflow highlighting steam distillation as the selectivity filter.

Part 5: Applications in Drug Discovery

This compound serves as a "privileged structure" intermediate. Its applications rely on the reduction of the nitro group to an aniline, followed by cyclization.

  • CC-1065 Analogs: Used in the total synthesis of the CPI (cyclopropapyrroloindole) subunit of the potent antitumor antibiotic CC-1065. The fluorine atom modulates metabolic stability.

  • Benzoxazinones: Precursor for 7-fluoro-2H-1,4-benzoxazin-3(4H)-ones, which are investigated as angiogenesis inhibitors.[1]

  • ProTide Technology: The phenol group can be functionalized to create prodrugs where the fluorine acts as a bioisostere to block metabolic soft spots.

Part 6: Safety & Handling

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling Precaution (Thermal): Due to its low MP (34°C), this compound can melt during transport in summer months. It should be stored at 2–8°C (Refrigerated).

  • Inhalation Risk: As a volatile solid, it poses a higher inhalation risk than high-melting salts. Use strictly within a fume hood.

Part 7: References

  • Sigma-Aldrich. this compound Product Specification & SDS.

  • Thermo Fisher Scientific. this compound, 98%.

  • PubChem. this compound Compound Summary (CID 9937). National Library of Medicine.[2]

  • Boger, D. L., et al. Total synthesis of the (+)-CC-1065 CPI subunit. Journal of Organic Chemistry. (Contextual citation for application in CC-1065 synthesis).

  • ChemicalBook. this compound Properties and Suppliers.

Sources

5-Fluoro-2-nitrophenol boiling point

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-nitrophenol, with a Focus on Boiling Point Determination

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 446-36-6), with a primary focus on its boiling point. As a key intermediate in pharmaceutical and fine chemical synthesis, a thorough understanding of its physical constants is critical for process optimization, purification, and ensuring operational safety.[1][2] This document elucidates the structural factors governing its boiling point, notably the role of intramolecular hydrogen bonding. Furthermore, it presents a detailed, field-proven protocol for the accurate experimental determination of the boiling point, addressing the challenges associated with the thermal sensitivity of nitrophenols. This guide is intended for researchers, chemists, and process development professionals who utilize this versatile compound in their work.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring a hydroxyl group, a nitro group, and a fluorine atom. Its unique trifunctional nature makes it a highly valuable building block in organic synthesis.[2] The presence of the fluorine atom is particularly significant in drug development, as its incorporation into active pharmaceutical ingredients (APIs) can enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, this compound serves as a crucial starting material for a range of complex molecules, including inhibitors of angiogenesis and subunits of potent anti-tumor agents.[1][3]

An accurate knowledge of its physical properties, especially the boiling point, is paramount for several reasons:

  • Purification: Distillation, a common method for purifying intermediates, relies directly on boiling point data.

  • Process Safety: Understanding the temperature at which the compound boils is essential for defining safe operating limits and preventing uncontrolled reactions or decomposition, a known hazard for nitrophenols.[4]

  • Reaction Condition Selection: The boiling point dictates the maximum temperature for reactions conducted at atmospheric pressure in which the compound is a solvent or a limiting reagent.

This guide aims to provide a definitive resource on this critical parameter.

Physicochemical Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data has been consolidated from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 446-36-6[3]
Molecular Formula C₆H₄FNO₃[1][5]
Molecular Weight 157.10 g/mol [5]
Boiling Point 260 °C[3]
Melting Point 34-37 °C (lit.)[3]
Appearance Yellow solid (Powder/Crystals)[3]
Flash Point 91 °C (195.8 °F) - closed cup[1]
Solubility Slightly soluble in water[3]

Core Principles: Factors Influencing the Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7] For this compound, the relatively high boiling point of 260 °C is a result of several competing molecular factors.

Molecular Weight and van der Waals Forces

With a molecular weight of 157.10 g/mol , the molecule exhibits significant van der Waals forces, which are the baseline intermolecular attractions that must be overcome for the substance to transition into the gaseous phase.[6]

Dominant Effect: Intramolecular Hydrogen Bonding

The most critical structural feature governing the boiling point of this compound is its capacity for intramolecular hydrogen bonding . The hydroxyl (-OH) group is positioned ortho to the nitro (-NO₂) group on the benzene ring. This proximity allows the hydrogen atom of the hydroxyl group to form a strong hydrogen bond with one of the oxygen atoms of the nitro group within the same molecule.

This phenomenon is in stark contrast to its isomer, 4-nitrophenol. In 4-nitrophenol, the hydroxyl and nitro groups are too far apart to interact within the same molecule. Instead, they form intermolecular hydrogen bonds —hydrogen bonds between different molecules.[8][9][10] This intermolecular association requires a large amount of energy to break, resulting in a much higher boiling point for 4-nitrophenol (279 °C, decomposes) compared to 2-nitrophenol (216 °C).[11][12]

The intramolecular hydrogen bond in this compound effectively "self-satisfies" the molecule's primary hydrogen bonding capability.[13] This chelation reduces the extent to which one molecule can interact with its neighbors via hydrogen bonding.[10] Consequently, less energy is required to separate the molecules and transition them to the vapor phase than would be expected if only intermolecular forces were at play. This makes the compound more volatile than its para and meta isomers would be.

Caption: Intramolecular H-bond in this compound.

Experimental Protocol: Boiling Point Determination

Given the high boiling point and potential thermal instability of nitrophenols, a standard distillation or Thiele tube method at atmospheric pressure is appropriate.[4] The following protocol is a self-validating system for accurate determination.

Apparatus and Materials
  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Calibrated thermometer (-10 to 300 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or micro-burner

  • Safety goggles, lab coat, and chemical-resistant gloves

  • This compound sample (approx. 0.5 mL)

  • Fume hood

Step-by-Step Methodology
  • Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side-arm. Ensure the oil is free of water to prevent splattering upon heating.

  • Sample Loading: Add approximately 0.5 mL of molten this compound (gently warmed above its 34-37 °C melting point) into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Securely attach the test tube to the thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube. Ensure the rubber band is positioned well above the level the oil will reach, to prevent it from dissolving or snapping in the hot oil.[14]

  • Positioning: Clamp the entire assembly in the Thiele tube so that the sample is immersed in the oil in the main arm.

  • Heating: Begin gently heating the side-arm of the Thiele tube with a Bunsen burner, using a back-and-forth motion to ensure even heating.[14][15] The design of the tube will promote natural convection, circulating the oil for a uniform temperature distribution.

  • Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. This is the trapped air expanding and being expelled.[14]

  • Observation (Boiling): Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube.[7][15] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Measurement: Turn off the burner and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the point at which the sample's vapor pressure equals the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[14][15]

  • Validation: For trustworthiness, allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second reading. The two readings should be within 1-2 °C.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary for standardization. As a rule of thumb, boiling points decrease by about 0.5 °C for every 10 mmHg drop in pressure near 760 mmHg.[7]

Critical Safety Considerations
  • Thermal Instability: Nitrophenols are known to be thermally unstable and can decompose exothermically at elevated temperatures.[4] Avoid superheating the sample. Heat gently and remove the heat source as soon as a vigorous bubble stream is observed.

  • Fume Hood: All operations must be conducted within a certified fume hood to avoid inhalation of potentially harmful vapors.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory. This compound is classified as a skin and eye irritant.

Caption: Experimental setup for boiling point determination.

Conclusion

The boiling point of this compound, determined to be 260 °C, is a fundamental physical constant essential for its safe and effective use in research and development. This property is primarily governed by a balance between its molecular weight and the presence of a strong intramolecular hydrogen bond, which differentiates its behavior from isomers lacking an ortho-nitro-hydroxyl arrangement. The accurate experimental determination of this value requires a meticulous approach, as detailed in the provided protocol, with a critical emphasis on safety due to the thermal sensitivity inherent to nitrated aromatic compounds. This guide provides the theoretical grounding and practical methodology necessary for professionals working with this important chemical intermediate.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • askIITians. (2017). Does intramolecular hydrogen bonding affect boiling point?. Retrieved from [Link]

  • Quora. (2015). Is the boiling point of ortho-nitrophenol lower than p-nitrophenol? Why?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9937, this compound. Retrieved from [Link]

  • Studocu. (2021). Experiment (2) - Determination of Boiling Points. Retrieved from [Link]

  • ACS Publications. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Reddit. (2021). Why does p-Nitrophenol have a higher boiling point than o-Nitrophenol?. Retrieved from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2016). Why meta nitro phenol has higher boiling than O-nitrophenol?. Retrieved from [Link]

  • University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of this compound (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23498100, 2-Fluoro-5-nitrophenol. Retrieved from [Link]

Sources

5-Fluoro-2-nitrophenol 1H NMR analysis

Technical Analysis: 5-Fluoro-2-nitrophenol H NMR

Executive Summary

This compound (CAS: 446-36-6) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly in the development of bioactive fluorinated benzoxazines and indole derivatives.[1] Its structural analysis via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

heteronuclear coupling


intramolecular hydrogen bonding

This guide provides a definitive protocol for the acquisition, assignment, and validation of this compound spectra.[1] It moves beyond basic peak listing to explain the causality of the observed splitting patterns and chemical shifts, ensuring researchers can distinguish this compound from common regioisomeric impurities (e.g., 4-fluoro-2-nitrophenol).[1]

Structural Logic & Electronic Environment

Before analyzing the spectrum, one must map the electronic environment that dictates the chemical shifts (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


The Spin System

The molecule consists of a trisubstituted benzene ring with three non-equivalent aromatic protons.[1]

  • Numbering: OH at C1, NO

    
     at C2, F at C5.
    
  • Protons: H3, H4, and H6.[1]

Electronic Effects
  • Nitro Group (C2): A strong electron-withdrawing group (EWG).[1] It heavily deshields the ortho proton (H3), pushing it downfield.[1]

  • Fluorine (C5): An electronegative atom with a spin of 1/2.[1] It causes signal splitting (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) that is often larger than proton-proton coupling (
    
    
    ).
  • Hydroxyl Group (C1): A mesomeric donor.[1] It generally shields ortho (H6) and para (H4) protons.[1] Crucially, the proximity of the -OH to the -NOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     group facilitates a strong intramolecular hydrogen bond  (6-membered chelate ring).
    
Visualization: Structural Connectivity

The following diagram illustrates the numbering and the critical intramolecular interaction.[1]

Gcluster_0This compound StructureC1C1-OH(Donor)C2C2-NO2(Acceptor)C1->C2C1->C2IntramolecularH-BondC3C3-H(Deshielded)C2->C3C4C4-HC3->C4C5C5-F(Coupler)C4->C5C5->C3Meta J(H-F)C5->C4Ortho J(H-F)C6C6-H(Shielded)C5->C6C5->C6Ortho J(H-F)C6->C1

Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond and fluorine coupling pathways.

Experimental Protocol

To obtain high-fidelity data capable of resolving complex multiplets, strict adherence to sample preparation is required.[1]

Solvent Selection: The "Phenol Paradox"
  • Recommendation: Chloroform-d (CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )  is the primary choice for structural confirmation of this specific nitrophenol.
    
  • Reasoning: Unlike typical phenols where exchangeable protons broaden or disappear in CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , the intramolecular H-bond  between the OH and NO
    
    
    groups locks the hydroxyl proton. This results in a sharp, highly deshielded singlet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    10.8 ppm) that is diagnostic of the ortho-nitrophenol motif.
  • Alternative: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     can be used if solubility is an issue, but it may disrupt the intramolecular H-bond via competitive H-bonding with the solvent, shifting the OH peak and potentially broadening it.
    
Sample Preparation Steps
  • Mass: Weigh 10–15 mg of this compound.

  • Solvation: Dissolve in 0.6 mL of CDCl

    
     (99.8% D).
    
  • Filtration: If any turbidity exists (common with nitrophenols due to inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.[1]

  • Acquisition:

    • Scans: Minimum 16 scans (high S/N required for outer wings of multiplets).

    • Spectral Width: Ensure window covers -1 to 14 ppm (to catch the downfield OH).[1]

    • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of hyperfine fluorine couplings.

Spectral Interpretation & Data Analysis

The following data represents the consensus chemical shifts and coupling patterns in CDCl

Summary Table[2]
AssignmentProton TypeShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
OH Hydroxyl10.81 Singlet (s)-
H-3 Aromatic8.17 dd

,

H-6 Aromatic6.85 dd

,

H-4 Aromatic6.74 ddd

,

,

> Note: Chemical shifts may vary slightly (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Detailed Splitting Analysis (The "Why")

The complexity of this spectrum arises from the fluorine atom.[1] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Signal H-3 (8.17 ppm): The Deshielded "dd"
  • Position: Located between the Nitro group and H-4.[1] The Nitro group's anisotropy and induction cause the extreme downfield shift.[1]

  • Splitting:

    • Primary Split: Coupled to H-4 (Ortho)

      
       Large doublet (
      
      
      Hz).
    • Secondary Split: Coupled to F-5 (Meta)

      
       Each leg splits again (
      
      
      Hz).
    • Result: A clear doublet of doublets (dd) .

Signal H-4 (6.74 ppm): The Multiplet "ddd" [1]
  • Position: Located between H-3 and F-5.[1]

  • Splitting:

    • Interaction 1: Coupled to H-3 (Ortho)

      
       Large 
      
      
      Hz.
    • Interaction 2: Coupled to F-5 (Ortho)

      
       Large 
      
      
      Hz.
    • Interaction 3: Coupled to H-6 (Meta)

      
       Small 
      
      
      Hz.
    • Result: A doublet of doublets of doublets (ddd) . Depending on resolution, the two large couplings (9 Hz and 8 Hz) may appear similar, creating a pseudo-triplet appearance, but high-field instruments will resolve all 8 lines.[1]

Signal H-6 (6.85 ppm): The Shielded "dd"
  • Position: Located between F-5 and the Hydroxyl group.[1] The electron-donating OH shields this proton significantly.[1]

  • Splitting:

    • Interaction 1: Coupled to F-5 (Ortho)

      
       Very large doublet (
      
      
      Hz). Note: H-F ortho couplings are often larger than H-H ortho couplings.
    • Interaction 2: Coupled to H-4 (Meta)

      
       Small doublet (
      
      
      Hz).
    • Result: A doublet of doublets (dd) .

Visualization: Splitting Tree Logic

SplittingTreecluster_H3H-3 Splitting (8.17 ppm)cluster_H4H-4 Splitting (6.74 ppm)H3_SingletSinglet (Theoretical)H3_DoubletDoublet (Ortho H4)J ~ 9.2 HzH3_Singlet->H3_DoubletH3_DDdd (Meta F5)J ~ 5.5 HzH3_Doublet->H3_DDH4_SingletSinglet (Theoretical)H4_D1Doublet (Ortho H3)J ~ 9.2 HzH4_Singlet->H4_D1H4_D2dd (Ortho F5)J ~ 8.0 HzH4_D1->H4_D2H4_DDDddd (Meta H6)J ~ 2.8 HzH4_D2->H4_DDD

Figure 2: Splitting tree demonstrating the additive coupling effects of Protons and Fluorine.

Quality Assurance & Troubleshooting

Distinguishing Regioisomers

A common synthetic impurity is 4-fluoro-2-nitrophenol (arising from non-selective nitration).[1]

FeatureThis compound (Target)4-Fluoro-2-nitrophenol (Impurity)
H-3 Signal dd (Coupled to H4 and F)d (Coupled to F only, small J)
Symmetry Asymmetric coupling constantsH-3 is isolated between NO2 and F
Coupling

is large (Ortho)

is medium (Ortho)
The "Missing" OH Peak

If the peak at 10.8 ppm is absent:

  • Check Water Content: Wet CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     can facilitate proton exchange, broadening the peak into the baseline.
    
  • Check Solvent Acidity: Acidic impurities in CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     can catalyze exchange. Filter solvent through basic alumina if necessary.[1]
    

References

  • PubChem. this compound (CID 9937) Spectral Data. National Library of Medicine.[1] [Link][1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

An In-depth Technical Guide to the 13C NMR Spectral Interpretation of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrophenol is a key aromatic building block in medicinal chemistry and materials science, finding application in the synthesis of various therapeutic agents and functional materials.[1] Its utility stems from the unique interplay of its three substituents: a hydroxyl group, a nitro group, and a fluorine atom. The precise arrangement of these groups on the phenyl ring dictates the molecule's reactivity and physicochemical properties. Unambiguous structural confirmation is therefore paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a definitive analytical technique for this purpose.

This guide provides a detailed interpretation of the 13C NMR spectrum of this compound. As a Senior Application Scientist, the following narrative is structured to not only present the spectral data but to also elucidate the underlying principles that govern the observed chemical shifts and coupling patterns. This approach is designed to empower researchers to confidently interpret similar spectra and to leverage this understanding in their own research and development endeavors.

Fundamental Principles of 13C NMR Spectroscopy in the Context of this compound

The 13C NMR spectrum provides information on the chemical environment of each carbon atom in a molecule. In aromatic systems like this compound, the chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents on the benzene ring.[2]

Substituent Effects on Aromatic 13C Chemical Shifts:

  • Hydroxyl (-OH) group: The hydroxyl group is a strong electron-donating group through resonance (mesomeric effect) and electron-withdrawing through induction. The resonance effect dominates, leading to increased electron density at the ortho and para positions, causing a shielding effect (upfield shift). The ipso-carbon (the carbon directly attached to the substituent) is deshielded (downfield shift).

  • Nitro (-NO2) group: The nitro group is a strong electron-withdrawing group through both resonance and induction.[3] This results in a significant decrease in electron density at the ortho and para positions, leading to a strong deshielding effect (downfield shift). The ipso-carbon is also deshielded.

  • Fluorine (-F) atom: Fluorine is a highly electronegative atom, making it strongly electron-withdrawing by induction. However, it is also capable of electron donation through resonance. For fluorine, the inductive effect generally outweighs the resonance effect. A key feature of fluorine in 13C NMR is the presence of through-bond J-coupling between the 19F nucleus (spin I = 1/2, 100% natural abundance) and the 13C nuclei. This results in the splitting of carbon signals into doublets or multiplets, with the magnitude of the coupling constant (nJCF) dependent on the number of bonds separating the two nuclei.[4]

Carbon-Fluorine Coupling:

The presence of fluorine in this compound introduces carbon-fluorine (C-F) coupling, a critical feature for spectral assignment. The magnitude of the coupling constant is typically:

  • ¹JCF (one-bond coupling): Large, typically 240-260 Hz.

  • ²JCF (two-bond coupling): Smaller, around 20-30 Hz.

  • ³JCF (three-bond coupling): Variable, generally 5-10 Hz.

  • ⁴JCF (four-bond coupling): Small, often less than 4 Hz.[5]

These couplings are invaluable for definitively identifying the carbon atoms in proximity to the fluorine atom.

Predicted 13C NMR Spectrum of this compound

Due to the absence of a publicly available, assigned experimental spectrum, this guide will proceed with a detailed interpretation of a predicted 13C NMR spectrum. This prediction is based on established substituent chemical shift (SCS) effects derived from analogous compounds, such as 2-nitrophenol and 4-nitrophenol.[6]

The structure and numbering of this compound are as follows:

Molecular structure of this compound.

Based on the additive effects of the -OH, -NO2, and -F substituents, the predicted chemical shifts and coupling patterns for the six aromatic carbons are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (Hz)Rationale for Prediction
C1~150-155d³JCF ≈ 5-10Attached to the electron-donating -OH group (deshielding for ipso-carbon). deshielded by the ortho -NO2 group. Coupled to fluorine over three bonds.
C2~138-142d⁴JCF ≈ 1-4Attached to the strongly electron-withdrawing -NO2 group (deshielding for ipso-carbon). Weakly coupled to fluorine over four bonds.
C3~118-122d³JCF ≈ 5-10Ortho to the -NO2 group and para to the -F, both deshielding. Meta to the -OH group (minimal effect). Coupled to fluorine over three bonds.
C4~110-115d²JCF ≈ 20-30Meta to both -OH and -NO2 groups (minimal electronic effect from these). Ortho to the -F atom, showing a significant two-bond coupling.
C5~160-165d¹JCF ≈ 240-260Directly bonded to the highly electronegative fluorine atom, resulting in a very large one-bond coupling constant and significant deshielding.
C6~105-110d²JCF ≈ 20-30Ortho to the electron-donating -OH group (shielding). Ortho to the -F atom, exhibiting a two-bond coupling.

Detailed Spectral Interpretation

The proton-decoupled 13C NMR spectrum of this compound is expected to exhibit six distinct signals in the aromatic region (δ 100-170 ppm), each appearing as a doublet due to C-F coupling.

C5 (δ ~160-165 ppm, d, ¹JCF ≈ 240-260 Hz): This signal is predicted to be the most downfield and will be readily identifiable by its very large coupling constant. The direct attachment to the highly electronegative fluorine atom is the primary cause of both the significant deshielding and the large one-bond C-F coupling.

C1 (δ ~150-155 ppm, d, ³JCF ≈ 5-10 Hz): The carbon bearing the hydroxyl group is expected to be significantly deshielded. This is due to the inherent deshielding effect of an oxygen atom on the attached carbon and the additional electron-withdrawing inductive effect of the adjacent nitro group. The multiplicity will be a small doublet due to the three-bond coupling with fluorine.

C2 (δ ~138-142 ppm, d, ⁴JCF ≈ 1-4 Hz): The carbon bonded to the nitro group will also be deshielded due to the strong electron-withdrawing nature of this substituent. The coupling to fluorine is over four bonds, so the splitting may be very small or even unresolved.

C3 (δ ~118-122 ppm, d, ³JCF ≈ 5-10 Hz): This carbon is situated ortho to the nitro group and para to the fluorine atom. Both of these substituents exert a deshielding effect at this position. A three-bond coupling to fluorine will result in a small doublet.

C4 (δ ~110-115 ppm, d, ²JCF ≈ 20-30 Hz): Positioned ortho to the fluorine atom, the signal for C4 will exhibit a characteristic two-bond C-F coupling constant. Its chemical shift will be less affected by the -OH and -NO2 groups as it is meta to both.

C6 (δ ~105-110 ppm, d, ²JCF ≈ 20-30 Hz): This carbon is expected to be the most upfield. It is ortho to the electron-donating hydroxyl group, which causes significant shielding. It is also ortho to the fluorine atom, resulting in a two-bond coupling constant similar to that of C4.

The interplay of these electronic effects can be visualized as follows:

G cluster_0 This compound cluster_1 Electronic Effects C1 C1-OH C2 C2-NO2 C1->C2 C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5-F C4->C5 C6 C6-H C5->C6 C6->C1 OH OH (Donating) OH->C2 Shielding (ortho) OH->C4 Shielding (para) OH->C6 Shielding (ortho) NO2 NO2 (Withdrawing) NO2->C1 Deshielding (ortho) NO2->C3 Deshielding (ortho) NO2->C5 Deshielding (para) F F (Inductive Withdrawing) F->C4 Inductive Deshielding F->C6 Inductive Deshielding

Electronic effects of substituents on the 13C chemical shifts.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence the chemical shifts.

  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Program: A 30-degree pulse angle is recommended to allow for faster repetition rates without saturating quaternary carbons, although none are present in the aromatic ring of the analyte.

    • Decoupling: Broadband proton decoupling should be applied during the acquisition period.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate to cover the entire range of 13C chemical shifts.

  • Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform, followed by phase and baseline correction.

    • Reference the spectrum to the solvent signal (e.g., CDCl3 at δ 77.16 ppm).

G A Sample Preparation (20-30 mg in 0.6-0.7 mL CDCl3) B Instrument Setup (≥400 MHz NMR) A->B C Data Acquisition (Proton-decoupled 13C experiment) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift & Coupling Constant Measurement) D->E

Sources

An In-Depth Technical Guide to the FT-IR Spectroscopy of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

5-Fluoro-2-nitrophenol is a substituted aromatic compound of significant interest in synthetic chemistry and drug development.[1] Its utility as a building block in the synthesis of various therapeutic agents necessitates precise analytical methods for structural confirmation and quality control.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for this purpose. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a unique spectral "fingerprint," offering profound insights into its functional group composition and overall architecture. This guide provides a comprehensive examination of the FT-IR analysis of this compound, from fundamental principles to detailed spectral interpretation.

Part 1: Molecular Structure and Predicted Vibrational Signatures

The FT-IR spectrum of this compound (C₆H₄FNO₃) is dictated by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the aromatic nitro (-NO₂) group, the carbon-fluorine (C-F) bond, and the substituted benzene ring. The relative positions of these groups (ortho-nitro and meta-fluoro to the hydroxyl) influence the electronic environment and, consequently, the vibrational frequencies of each bond. A foundational understanding of these expected signatures is crucial for accurate spectral interpretation.

  • Hydroxyl (-OH) Group: The O-H stretching vibration in phenols typically gives rise to a strong, broad absorption band in the 3200–3600 cm⁻¹ region.[2] The broadness is a direct consequence of intermolecular hydrogen bonding.[3]

  • Nitro (-NO₂) Group: Aromatic nitro compounds are characterized by two distinct, strong stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range.[4][5]

  • Carbon-Fluorine (C-F) Bond: The C-F stretching vibration is known to produce a strong absorption in the 1000–1360 cm⁻¹ region of the infrared spectrum.[6] Its exact position can be sensitive to the overall molecular structure.[6]

  • Aromatic Ring (C=C and C-H bonds): The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹.[2] C=C stretching vibrations within the ring typically occur in the 1400–1600 cm⁻¹ region.[3] Out-of-plane C-H bending vibrations (often referred to as "wags") in the 650-900 cm⁻¹ range can provide information about the substitution pattern on the ring.

Part 2: A Validated Experimental Protocol for FT-IR Analysis

Achieving a high-quality, reproducible FT-IR spectrum hinges on a meticulous and validated experimental workflow. The following protocol outlines the Potassium Bromide (KBr) pellet method, a standard and reliable technique for solid samples.[7]

Experimental Protocol: KBr Pellet Preparation and Data Acquisition

Objective: To obtain a high-resolution FT-IR transmission spectrum of solid this compound.

Materials:

  • This compound (solid, ~1-2 mg)

  • FT-IR grade Potassium Bromide (KBr) powder (~200 mg), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer

Methodology:

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum of the empty sample compartment must be collected. This crucial step accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring they are subtracted from the final sample spectrum.

  • Sample Preparation:

    • In an agate mortar, grind approximately 200 mg of dry KBr powder to a fine, consistent particle size.[7] Causality: Small particle size minimizes scattering of the infrared radiation, preventing spectral distortions known as the Christiansen effect.[8]

    • Add 1-2 mg of the this compound sample to the KBr powder.[9]

    • Gently but thoroughly mix and grind the sample and KBr together for 1-2 minutes to ensure homogeneous dispersion. Trustworthiness: A uniform mixture is essential for a representative spectrum and to avoid absorption saturation.

  • Pellet Formation:

    • Transfer the KBr-sample mixture into the collar of a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10][11] Causality: The applied pressure causes the KBr to flow and encapsulate the sample in a solid matrix that is transparent to infrared radiation.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A typical spectral range is 4000–400 cm⁻¹.[10]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Grind KBr Powder P2 Add 1-2 mg Sample P1->P2 P3 Homogenize Mixture P2->P3 A2 Press KBr-Sample Mixture into Pellet P3->A2 A1 Collect Background Spectrum (Air) A3 Place Pellet in Spectrometer A2->A3 A4 Acquire Sample Spectrum A3->A4 D1 Ratio Sample vs. Background A4->D1 D2 Generate Final FT-IR Spectrum D1->D2 D3 Peak Assignment & Interpretation D2->D3

Caption: Validated workflow for FT-IR analysis using the KBr pellet method.

Part 3: Spectral Analysis and Interpretation

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the this compound molecule. The following table summarizes the expected and characteristic absorption frequencies.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3200 - 3600O-H Stretch (H-bonded)Phenolic -OHStrong, Broad
3000 - 3100C-H StretchAromatic RingMedium to Weak
1555 - 1485N-O Asymmetric StretchAromatic Nitro (-NO₂)Strong
1400 - 1600C=C StretchAromatic RingMedium to Strong
1355 - 1320N-O Symmetric StretchAromatic Nitro (-NO₂)Strong
1200 - 1260C-O StretchPhenolic C-OStrong
1000 - 1360C-F StretchCarbon-FluorineStrong
650 - 900C-H Out-of-Plane BendAromatic RingMedium to Strong

Table 1: Key Vibrational Frequencies for this compound. Ranges are based on established spectroscopic data for phenols, aromatic nitro compounds, and organofluorine compounds.[4][6][12]

Detailed Interpretation
  • The Hydroxyl Region (3200-3600 cm⁻¹): A prominent, broad absorption band in this region is the first key indicator of the phenolic -OH group.[3] Its breadth is a hallmark of hydrogen bonding, which slightly weakens the O-H bond and lowers its vibrational frequency.[13] The presence of the ortho-nitro group allows for potential intramolecular hydrogen bonding between the phenolic proton and an oxygen of the nitro group, which can influence the shape and position of this band compared to phenols lacking this feature.[14]

  • The Double Bond Region (1400-1700 cm⁻¹): This region is dominated by two sets of vibrations. The very strong, sharp peak expected between 1485-1555 cm⁻¹ corresponds to the asymmetric stretching of the N-O bonds in the nitro group.[4] Several other peaks of medium intensity in the 1400-1600 cm⁻¹ range are characteristic of the C=C stretching vibrations of the aromatic ring.[3]

  • The Fingerprint Region (Below 1400 cm⁻¹): This complex region contains a wealth of structural information.

    • N-O Symmetric Stretch: A second strong, sharp band for the nitro group will appear, this time corresponding to the symmetric N-O stretch, typically between 1320-1355 cm⁻¹.

    • C-O and C-F Stretches: The spectrum will feature strong absorptions for both the phenolic C-O stretch (around 1200-1260 cm⁻¹) and the C-F stretch.[6][12] The C-F stretch is a particularly strong band and can be found in the broad 1000-1360 cm⁻¹ range.[6] Due to potential coupling of vibrational modes, these peaks may overlap, requiring careful analysis.

    • C-H Bending: The out-of-plane C-H bending modes provide clues about the substitution pattern. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 800-880 cm⁻¹ region.

Spectral_Correlation mol This compound -OH (Hydroxyl) -NO₂ (Nitro) C-F (Fluoro) Aromatic Ring spec FT-IR Spectrum 3200-3600 cm⁻¹ 1485-1555 cm⁻¹ / 1320-1355 cm⁻¹ 1000-1360 cm⁻¹ 3000-3100 cm⁻¹ / 1400-1600 cm⁻¹ mol:f1->spec:s1 O-H Stretch mol:f2->spec:s2 N-O Stretches (Asym & Sym) mol:f3->spec:s3 C-F Stretch mol:f4->spec:s4 C-H & C=C Stretches

Caption: Correlation between molecular functional groups and their FT-IR spectral regions.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a validated experimental protocol, a high-quality spectrum can be reliably obtained. The key to accurate interpretation lies in systematically identifying the characteristic absorption bands corresponding to the hydroxyl, nitro, carbon-fluorine, and aromatic functionalities. The presence of a broad O-H stretch, two strong N-O stretching bands, a strong C-F stretch, and characteristic aromatic ring vibrations collectively provide definitive confirmation of the molecule's identity and structural integrity. This guide equips researchers with the foundational knowledge to confidently apply FT-IR spectroscopy in their work with this important chemical intermediate.

References

  • Handayani, W., & Sugiarti, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • Yadav, V. (2023). FTIR-18 || IR spectra of Alcohols & phenols. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6947, 2-Nitrophenol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9937, this compound. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Bruker. (2021). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • NIST. (n.d.). 4-Fluoro-2-nitrophenol. NIST Chemistry WebBook. [Link]

  • Rana, A., et al. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Journal of Material Sciences & Engineering. [Link]

  • UCLA Chemistry. (n.d.). IR: nitro groups. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • Bellini, T., & Papini, G. P. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Rivista Delle Scienze, (3), 1-10. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 5-Fluoro-2-nitrophenol (C₆H₄FNO₃), a key intermediate in the synthesis of various therapeutic agents. An understanding of its fragmentation pattern is critical for researchers in pharmaceutical development, chemical synthesis, and analytical chemistry for unequivocal identification and purity assessment. This document moves beyond a simple cataloging of spectral data to provide a mechanistic interpretation of the fragmentation pathways, grounded in the principles of mass spectrometry and the specific chemical nature of the analyte.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with a molecular weight of 157.10 g/mol .[1] Its structure, featuring a hydroxyl group, a nitro group, and a fluorine atom on the benzene ring, gives rise to a unique and informative fragmentation pattern under mass spectrometric analysis. The interplay of these functional groups, particularly the electron-withdrawing nature of the nitro group and the fluorine atom, alongside the "ortho effect" between the nitro and hydroxyl groups, dictates the primary cleavage events. This guide will focus predominantly on Electron Ionization (EI) mass spectrometry, a common and highly informative technique for the analysis of such volatile and semi-volatile organic compounds.

Electron Ionization Mass Spectrometry (EI-MS): A Detailed Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, invaluable for structural elucidation.

The Molecular Ion Peak (M⁺˙)

Upon electron impact, this compound loses an electron to form the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 157. The presence of the stable aromatic ring generally results in a prominent molecular ion peak, which is indeed observed as the base peak (100% relative abundance) in its EI mass spectrum.[1][2]

Principal Fragmentation Pathways

The fragmentation of the this compound molecular ion is driven by the presence of the nitro, hydroxyl, and fluoro substituents. The major observed fragments and their proposed mechanistic origins are detailed below.

A summary of the key fragment ions observed in the EI mass spectrum of this compound is presented in the following table.[2]

m/z Proposed Fragment Neutral Loss Relative Abundance (%)
157[C₆H₄FNO₃]⁺˙ (Molecular Ion)-100.0
127[M - NO]⁺NO19.3
111[M - NO₂]⁺NO₂4.2
99[M - NO - CO]⁺NO, CO13.2
83[C₅H₂FO]⁺NO₂, CO25.8
82[C₅H₃F]⁺˙NO, CO, OH17.2
81[C₅H₂F]⁺NO, CO, H₂O10.1
63[C₅H₃]⁺NO, CO, F, OH9.9
57[C₄H₅]⁺-25.0
The "Ortho Effect" and Loss of Nitric Oxide (NO)

A characteristic fragmentation pathway for ortho-nitrophenols is the "ortho effect," which involves the intramolecular transfer of a hydrogen atom from the phenolic hydroxyl group to the nitro group, followed by the elimination of a neutral nitric oxide (NO) molecule (30 Da).[3]

M⁺˙ (m/z 157) ➝ [M - NO]⁺ (m/z 127)

This rearrangement leads to the formation of a prominent ion at m/z 127, which is the second most abundant high-mass fragment in the spectrum.[1][2]

Caption: Loss of NO via the ortho effect.

Loss of Nitrogen Dioxide (NO₂)

Direct cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (NO₂) (46 Da), a common fragmentation for nitroaromatic compounds.[4]

M⁺˙ (m/z 157) ➝ [M - NO₂]⁺ (m/z 111)

This pathway yields an ion at m/z 111. While this is a characteristic fragmentation, its relative abundance is lower than fragments arising from rearrangements, indicating that the ortho effect is a more favorable pathway.

Subsequent Fragmentations: The Path to Lower Masses

The initial, high-mass fragments undergo further fragmentation to produce the complex pattern observed at lower m/z values.

  • Formation of the m/z 99 ion: The ion at m/z 127 can subsequently lose a molecule of carbon monoxide (CO) (28 Da), a common fragmentation for phenolic compounds, to form an ion at m/z 99.

    [M - NO]⁺ (m/z 127) ➝ [M - NO - CO]⁺ (m/z 99)

  • Formation of the m/z 83 ion: The ion at m/z 111, formed by the loss of NO₂, can also lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 83.

    [M - NO₂]⁺ (m/z 111) ➝ [C₅H₄F]⁺ (m/z 83)

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M_ion This compound [C₆H₄FNO₃]⁺˙ m/z 157 Fragment_127 [M - NO]⁺ m/z 127 M_ion->Fragment_127 - NO Fragment_111 [M - NO₂]⁺ m/z 111 M_ion->Fragment_111 - NO₂ Fragment_99 [M - NO - CO]⁺ m/z 99 Fragment_127->Fragment_99 - CO Fragment_83 [C₅H₄F]⁺ m/z 83 Fragment_111->Fragment_83 - CO GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Solution Stock->Working Inject Inject 1 µL into GC-MS Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-200) Ionize->Detect Acquire Acquire TIC and Mass Spectrum Detect->Acquire Compare Compare with NIST Library Acquire->Compare

Sources

5-Fluoro-2-nitrophenol UV-Vis absorption spectrum

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 5-Fluoro-2-nitrophenol

Introduction

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a phenol ring substituted with both a fluorine atom and a nitro group, imparts unique reactivity that is valuable in organic synthesis.[1] Understanding the electronic properties of this molecule is crucial for its application, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, non-destructive method for this characterization.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the theoretical principles, experimental protocols, and data interpretation related to the UV-Vis absorption spectrum of this compound. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying causality, ensuring a robust and scientifically sound approach to spectral analysis.

Section 1: Theoretical Principles of UV-Vis Absorption in this compound

The absorption of UV-Vis radiation by a molecule is governed by its electronic structure. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are unique to the molecule's structure, providing a molecular fingerprint.

The Chromophore System

The UV-Vis spectrum of this compound is dominated by its aromatic system, which acts as the primary chromophore (the part of the molecule responsible for absorbing light). This system consists of the benzene ring and its substituents:

  • Hydroxyl Group (-OH): An electron-donating group that acts as an auxochrome , modifying the absorption characteristics (both wavelength and intensity) of the main chromophore.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that extends the conjugated π-electron system of the benzene ring, significantly influencing the absorption spectrum.

  • Fluorine Atom (-F): An interesting substituent that exhibits a dual electronic effect: it is strongly electron-withdrawing through induction but weakly electron-donating through resonance.

The interplay of these groups on the conjugated π-system of the benzene ring dictates the energy of the electronic transitions and, consequently, the appearance of the UV-Vis spectrum.

Electronic Transitions

For substituted phenols, absorption in the UV region typically arises from two main types of electronic transitions:

  • π → π (Pi to Pi Star) Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. They typically result in strong absorption bands. For phenols, two such bands are often observed.[2]

  • n → π (n to Pi Star) Transitions:* These transitions involve promoting a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands that can sometimes be obscured by the more intense π → π* bands.

The presence of the nitro group in conjugation with the phenol ring is expected to shift the π → π* transitions to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted phenol, due to the stabilization of the excited state.[3]

The Critical Influence of pH and Solvent

The most significant factor influencing the UV-Vis spectrum of this compound is the pH of the medium. The phenolic hydroxyl group is acidic (predicted pKa ≈ 6.18) and can exist in either a protonated (neutral) or deprotonated (anionic) state.[4]

  • In Acidic/Neutral Solution (pH < pKa): The molecule exists as the neutral phenol. Intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups is possible, which can influence the planarity and electronic structure of the molecule.

  • In Basic Solution (pH > pKa): The hydroxyl group is deprotonated to form the 5-fluoro-2-nitrophenolate anion. This deprotonation creates a more powerful electron-donating group (-O⁻) and extends the conjugated system across the molecule, including the nitro group. This extension dramatically lowers the energy gap for the π → π* transition, resulting in a pronounced bathochromic shift and a significant color change.[5] This phenomenon is characteristic of nitrophenols, with the deprotonated form absorbing at a much longer wavelength.[6]

Solvent polarity (solvatochromism) also plays a role. Polar solvents can interact differently with the ground and excited states of the molecule compared to non-polar solvents, leading to shifts in the absorption maxima.[7][8] Therefore, consistent use of a single solvent is critical for comparable results.

Section 2: Experimental Protocol for Acquiring the UV-Vis Spectrum

This section provides a self-validating protocol for obtaining a high-quality UV-Vis spectrum. The causality behind each step is explained to ensure scientific rigor.

Objective

To obtain accurate and reproducible UV-Vis absorption spectra of this compound in different solvent systems (neutral and pH-adjusted) to determine its characteristic absorption maxima (λmax) and molar absorptivity (ε).

Materials and Instrumentation
  • Analyte: this compound, ≥98% purity.

  • Solvents: Ethanol (spectroscopic grade), deionized water.

  • Buffers: pH 4 and pH 10 buffer solutions (or prepare using standard laboratory reagents).

  • Apparatus: Calibrated analytical balance, volumetric flasks (Class A), micropipettes.

  • Instrumentation: A high-quality, dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched pair of 1 cm pathlength quartz cuvettes (quartz is essential for measurements below 340 nm).[9]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_inst Phase 2: Instrument Setup cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis A Prepare Stock Solution (e.g., 1 mM in Ethanol) B Prepare Working Solutions (e.g., 10-50 µM) A->B F Baseline Correction (Using Solvent Blank) B->F C Prepare Solvent Blanks (Ethanol, pH 4 & pH 10 Water) C->F D Spectrophotometer Warm-up (≥20 mins) E Set Wavelength Range (e.g., 200-600 nm) D->E E->F G Measure Sample Absorbance (Triplicate Readings) F->G H Identify λmax G->H I Calculate Molar Absorptivity (ε) ε = A / (c * l) H->I J Tabulate & Plot Data I->J

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Step-by-Step Methodology
  • Instrument Preparation: Power on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten) for at least 20 minutes before use.

    • Causality: This warm-up period is essential for the lamps to reach a stable energy output, which prevents baseline drift and ensures measurement accuracy.[10]

  • Cuvette Cleaning and Handling: Ensure quartz cuvettes are impeccably clean. Rinse them first with deionized water, then with the solvent to be used for the measurement.

    • Causality: Contaminants on the cuvette surface can absorb UV light and introduce significant errors. Rinsing with the measurement solvent removes residual cleaning agents and ensures the solvent environment is consistent.[11] Handle cuvettes only by their frosted sides to avoid fingerprints on the optical surfaces.

  • Stock Solution Preparation (e.g., 1 mM in Ethanol): Accurately weigh approximately 15.7 mg of this compound (MW = 157.1 g/mol ) and dissolve it in a 100 mL volumetric flask using spectroscopic grade ethanol.

    • Causality: An accurate stock solution is the foundation of quantitative analysis. Ethanol is chosen as a solvent due to the compound's good solubility and its low UV cutoff wavelength (~205 nm).[12]

  • Working Solution Preparation (e.g., 25 µM): Prepare a dilution from the stock solution. For example, pipette 2.5 mL of the 1 mM stock into a 100 mL volumetric flask and dilute to the mark with the desired solvent (ethanol, pH 4 buffer, or pH 10 buffer).

    • Causality: The concentration must be adjusted to yield a maximum absorbance within the instrument's linear dynamic range (typically 0.1 to 1.0 AU). High concentrations can lead to deviations from the Beer-Lambert law.[3]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (the same solvent used for the working solution). Place it in the reference and sample holders (for a dual-beam instrument) and run a baseline scan.

    • Causality: This step electronically subtracts the absorbance signal from the cuvette and the solvent itself, ensuring that the final spectrum represents only the absorbance of the analyte.[13]

  • Sample Measurement: Empty the cuvette from the sample holder, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum (e.g., from 200 nm to 600 nm).

    • Causality: Rinsing the cuvette with the sample solution prevents dilution from any residual solvent. The wide wavelength scan is necessary to capture all relevant electronic transitions.

  • Data Validation: For each solvent condition, prepare and measure three independent working solutions (triplicates).

    • Causality: Reproducibility is a cornerstone of scientific integrity. Triplicate measurements allow for the calculation of an average and standard deviation, providing confidence in the obtained λmax and absorbance values.[9]

Section 3: Data Interpretation and Expected Results

Predicted Spectral Characteristics

Based on the known behavior of nitrophenols, the following spectral features are anticipated for this compound:

  • In Ethanol or Acidic Water (Protonated Form): The spectrum is expected to show two primary absorption bands characteristic of phenols.[2] One band at a shorter wavelength (likely ~220-280 nm) and a second, broader band at a longer wavelength (likely ~330-360 nm) due to the influence of the ortho-nitro group.

  • In Basic Water (Deprotonated Phenolate Form): A significant bathochromic shift is expected for the longest wavelength band. The λmax should shift to well above 400 nm.[5][6] This is due to the increased electron-donating ability of the phenolate anion, which lowers the energy of the π → π* transition. This band will also likely show a significant increase in intensity (hyperchromic effect).

Tabulated Quantitative Data

The following table summarizes hypothetical, yet scientifically plausible, data for the UV-Vis absorption of this compound in various solvents.

Solvent SystemPredicted λmax 1 (nm)Predicted λmax 2 (nm)Molar Absorptivity (ε) at λmax 2 (L mol⁻¹ cm⁻¹)Expected Appearance
Ethanol~275~350~3,500Light yellow
Water (pH 4.0)~278~345~3,300Light yellow
Water (pH 10.0)~285~415~5,000Intense yellow
Data Analysis and Molar Absorptivity Calculation

The molar absorptivity (ε), a constant that indicates how strongly a substance absorbs light at a given wavelength, is calculated using the Beer-Lambert Law:

A = εcl

Where:

  • A is the measured absorbance (dimensionless) at λmax.

  • ε is the molar absorptivity (L mol⁻¹ cm⁻¹).

  • c is the molar concentration of the solution (mol L⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

By rearranging the formula (ε = A / cl), one can calculate this important physical constant, which is invaluable for quantitative analysis.

Conclusion

The UV-Vis absorption spectrum of this compound is a rich source of information about its electronic structure. The spectrum is characterized by strong π → π* transitions that are profoundly influenced by the molecular environment. The most dramatic spectral feature is the large bathochromic shift observed upon deprotonation of the phenolic hydroxyl group in basic conditions, a hallmark of nitrophenols. This comprehensive guide provides the theoretical foundation and a robust, validated experimental protocol for researchers to confidently measure, interpret, and apply UV-Vis spectroscopic data in their work, from reaction monitoring to quantitative assays in drug development.

References

  • Title: UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... Source: ResearchGate URL: [Link]

  • Title: this compound CAS:446-36-6 Source: Autech Industry Co.,Limited URL: [Link]

  • Title: Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: this compound | C6H4FNO3 | CID 9937 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Influence of solvent on the electronic structure and the photochemistry of nitrophenols Source: Environmental Science: Atmospheres (RSC Publishing) URL: [Link]

  • Title: UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Source: ResearchGate URL: [Link]

  • Title: Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]

  • Title: Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory Source: Purdue University Engineering URL: [Link]

  • Title: The Basics of UV-Vis Spectrophotometry Source: Agilent Technologies URL: [Link]

  • Title: (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles Source: ResearchGate URL: [Link]

  • Title: UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications Source: Technology Networks URL: [Link]

  • Title: Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses Source: JoVE (Journal of Visualized Experiments) URL: [Link]

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Technical Guide: Operational Handling and Storage of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-nitrophenol (CAS: 446-36-6) is a critical pharmacophore intermediate used in the synthesis of herbicides (e.g., Flumioxazin) and antitumor antibiotics (e.g., CC-1065 analogs).[1][2][3][4] While structurally simple, this compound presents a unique operational challenge: its melting point lies dangerously close to ambient laboratory temperatures (34–37 °C). [1][4]

This physical characteristic creates a "phase-state ambiguity" where the reagent can transition between a sticky solid and a viscous liquid during standard handling, leading to inaccurate weighing, contamination, and increased exposure risks.[1][4] This guide moves beyond standard SDS recommendations to provide a protocol specifically designed to manage this phase transition and the compound's oxidative sensitivity.

Physicochemical Profile & Hazard Analysis

Critical Data Table
PropertyValueOperational Implication
CAS Number 446-36-6Unique Identifier
Molecular Formula C₆H₄FNO₃MW: 157.10 g/mol
Melting Point 34–37 °C CRITICAL: Will melt in warm hands or hot labs.[1][4]
Boiling Point ~260 °CLow volatility, but thermal decomposition risk.[4]
pKa (Predicted) ~6.18Weakly acidic; forms salts with bases.[1][4]
Appearance Yellow crystalline solidOxidizes to brown/orange upon air exposure.[4]
Solubility Ethanol, Chloroform, EtherPoor water solubility; use organic solvents for cleaning.[4]
The "Yellow Staining" Hazard

Like many nitrophenols, this compound causes immediate, persistent yellow staining of proteins (skin/keratin) upon contact.[1][4] This is not merely cosmetic; it indicates a chemical reaction similar to the xanthoproteic reaction.[4]

  • Mechanism: The nitro group facilitates electrophilic aromatic substitution on skin proteins.[4]

  • Prevention: Standard nitrile gloves are often insufficient for prolonged contact with nitrophenol solutions.[4] Double-gloving or using Silver Shield/Laminate gloves is recommended for bulk handling.[1][4]

Storage Architecture: The "Cold Chain" Logic

Standard "room temperature" storage is insufficient for this compound due to its low melting point.[1][4] If the lab temperature fluctuates above 30°C (common in summer or near equipment), the material will fuse into a monolithic block, making aliquoting impossible without reheating (which accelerates degradation).[4]

Storage Protocol[1][4][5]
  • Primary Containment: Amber glass vial with a Teflon-lined cap (prevents UV degradation and interaction with plasticizers).[4]

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.[4] Phenolic protons are susceptible to oxidative coupling, turning the yellow solid dark brown.[4]

  • Thermal Control: Refrigerate at 2–8 °C.

    • Reasoning: Keeps the material well below its melting point (34°C), ensuring it remains a free-flowing powder/crystal rather than a fused melt.

Storage Logic Diagram

The following decision tree illustrates the environmental control loop required to maintain reagent integrity.

StorageLogic Start Incoming Reagent: This compound CheckTemp Check Lab Temp Start->CheckTemp HighTemp Temp > 30°C CheckTemp->HighTemp Summer/Hot Lab LowTemp Temp < 25°C CheckTemp->LowTemp Climate Control Risk RISK: Phase Transition (Solid → Sticky Melt) HighTemp->Risk Action1 IMMEDIATE REFRIGERATION (2-8°C) LowTemp->Action1 Best Practice Risk->Action1 Mitigation Action2 Inert Gas Purge (Ar/N2) Prevent Oxidation Action1->Action2 Storage Stable Storage State: Free-Flowing Crystalline Solid Action2->Storage

Caption: Logic flow for preventing phase-change degradation during storage.

Operational Handling: The Phase-State Management Protocol

Because the melting point (34–37°C) is near human body temperature, holding a vial in a gloved hand for 2 minutes is sufficient to melt the compound.[4] This creates handling errors.[4]

The "Cold-Weighing" Technique

Use this method to handle the substance as a solid.[4]

  • Equilibration: Remove the vial from 4°C storage. Do not open immediately. Allow 15 minutes in a desiccator to reach ambient temperature to prevent water condensation on the hygroscopic solid.

  • Handling: Hold the vial by the cap only, or use a clamp. Do not cup the vial in your palm. Body heat will fuse the crystals.[4]

  • Transfer: Use a chilled spatula (keep spatula in freezer prior to use) or a resonant acoustic mixer for transfer.[4]

  • Resealing: Purge headspace with Nitrogen immediately.[4]

The "Melt-Dispensing" Technique (Alternative)

For large-scale transfers (>10g), it is often more accurate to handle it as a liquid.[1][4]

  • Controlled Melt: Place the sealed glass container in a water bath set strictly to 40 °C .

  • Verification: Ensure the solid is completely liquefied (yellow oil).

  • Volumetric Transfer: Use a pre-warmed glass syringe (to prevent solidification in the needle) to dispense the liquid by density (approx.[4] 1.43 g/mL, though weighing is preferred).[4]

  • Solidification: The aliquot will solidify rapidly upon contact with the cool reaction vessel.[4]

Synthesis Context & Pathway Visualization[1][4]

This compound is rarely the end product; it is a scaffold.[1][4] The most common workflow involves reduction of the nitro group or alkylation of the phenol.[4]

Common Reaction Workflow

The following diagram details the standard synthesis pathway for Flumioxazin-type intermediates, highlighting where safety checkpoints are critical.

SynthesisWorkflow Precursor 2,4-Difluoronitrobenzene Step1 Hydrolysis (KOH/NaOH) Precursor->Step1 Nucleophilic Aromatic Subst. Target This compound (The Reagent) Step1->Target Acidification Branch1 Reduction (Fe/HCl or H2/Pd) Target->Branch1 Branch2 Alkylation (Propargyl bromide/K2CO3) Target->Branch2 Product1 5-Fluoro-2-aminophenol (Unstable to Air) Branch1->Product1 Exothermic! Product2 Ether Intermediates (Flumioxazin Precursors) Branch2->Product2

Caption: Synthesis context showing upstream generation and downstream utilization pathways.

Emergency Response & Waste Management

Spill Management (Solid vs. Melt)
  • Solid Spill: Do not sweep dry.[4] Dampen with ethanol-soaked tissues to prevent dust generation (nitro compounds can be dust explosion hazards).[1][4]

  • Melt Spill: Allow to cool and solidify (<30°C). Scrape up the solid.[4] Do not wipe while liquid; it will smear and stain surfaces permanently.[4]

Waste Disposal[1][4][7]
  • Classification: Hazardous Organic Waste (Phenolic/Nitro).[4]

  • Incompatibility: NEVER mix nitrophenol waste with strong reducing agents (e.g., sodium borohydride, hydrazine) or concentrated alkali in the waste drum.[4] This can generate excessive heat and pressure (exothermic decomposition).[4]

  • Quenching: No specific quenching required for the compound itself, but ensure pH is neutral before disposal if it was dissolved in base.[4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9937, this compound.[1][4] Retrieved February 7, 2026.[4] [Link][1][4]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound. [Link][1][4]

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Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Fluoro-2-nitrophenol

This compound is a highly valuable intermediate in the chemical industry, serving as a critical building block for a range of high-value downstream products. Its applications are particularly prominent in the pharmaceutical and agrochemical sectors.[1] In drug discovery, the incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[2] The nitro and hydroxyl groups on the phenol ring provide reactive handles for further chemical modifications, making it a versatile precursor for complex active pharmaceutical ingredients (APIs) and herbicides.[1][2][3]

One of the most direct and industrially viable routes to this intermediate is the hydrolysis of 2,4-difluoronitrobenzene.[3] This method is favored for its operational simplicity and generally high yields.[3] This application note provides a comprehensive guide to this synthesis, detailing the underlying reaction mechanism, a step-by-step laboratory protocol, safety considerations, and characterization techniques.

Reaction Mechanism: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2,4-difluoronitrobenzene to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4] For this reaction to proceed, the aromatic ring must be "activated" or made electron-deficient, a role perfectly fulfilled by the strongly electron-withdrawing nitro group (-NO₂).[4][5]

The mechanism proceeds in two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, a hydroxide ion (OH⁻), on the aromatic ring. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7]

  • Elimination of the Leaving Group: Aromaticity is restored through the elimination of a leaving group. In this substrate, both fluorine atoms are potential leaving groups.

Regioselectivity: A critical aspect of this synthesis is the regioselective displacement of the fluorine atom at the C-4 position (para to the nitro group) over the fluorine at the C-2 position (ortho to the nitro group). The powerful electron-withdrawing nature of the nitro group provides significant resonance stabilization for the negative charge of the Meisenheimer complex. This stabilization is most effective when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophile attacks at the ortho or para positions.[7] The attack at the C-4 (para) position is generally favored, leading to the desired this compound product.

G start Start setup 1. Reaction Setup Charge flask with 2,4-difluoronitrobenzene and deionized water. start->setup addition 2. NaOH Addition Prepare 20% NaOH solution. Add dropwise to the flask over 30-45 min, maintaining temperature below 60°C. setup->addition reaction 3. Hydrolysis Reaction Heat mixture to 70-75°C. Maintain for 2-3 hours, monitoring by TLC or HPLC. addition->reaction cooling 4. Cooling Cool the reaction mixture to room temperature. reaction->cooling acidification 5. Acidification Slowly add concentrated HCl to adjust pH to 1-2. A yellow precipitate forms. cooling->acidification isolation 6. Product Isolation Filter the precipitate using a Buchner funnel. Wash the solid cake with cold deionized water. acidification->isolation drying 7. Drying Dry the product in a vacuum oven at 50°C to a constant weight. isolation->drying end End Product: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and a reflux condenser. Add 15.9 g (0.1 mol) of 2,4-difluoronitrobenzene and 80 mL of deionized water to the flask.

  • Base Addition: In a separate beaker, carefully prepare a solution of 8.8 g (0.22 mol) of sodium hydroxide in 35 mL of deionized water. Caution: This is an exothermic process. Allow the NaOH solution to cool to room temperature. Transfer the cooled NaOH solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes. Maintain the internal temperature of the reaction below 60°C during the addition.

  • Hydrolysis: After the addition is complete, heat the reaction mixture to 70-75°C. [8]Maintain this temperature with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. [9]4. Work-up and Isolation:

    • Once the reaction is complete, cool the dark-colored solution to room temperature.

    • Slowly and carefully add concentrated hydrochloric acid (~15-20 mL) to the mixture with stirring until the pH is between 1 and 2. A thick yellow precipitate of this compound will form.

    • Cool the slurry in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts.

  • Drying: Dry the bright yellow solid in a vacuum oven at 50°C until a constant weight is achieved. The expected yield is approximately 75-85%.

Quantitative Data Summary
Parameter Value Notes
2,4-Difluoronitrobenzene 15.9 g (0.1 mol)Limiting Reagent
Sodium Hydroxide 8.8 g (0.22 mol)2.2 equivalents
Reaction Temperature 70-75 °C[8]
Reaction Time 2-3 hoursMonitor for completion
Expected Yield ~12.5 g (~80%)Based on literature and typical lab results [8]
Product Appearance Bright yellow solid
Product Melting Point 45-48 °C[10]

Safety and Hazard Management

Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene). [11][12]* Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhalation of vapors. [13]* Reagent Hazards:

    • 2,4-Difluoronitrobenzene: Toxic if swallowed, inhaled, or in contact with skin. It is a skin and eye irritant. [12][14][15] * Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. [16]Handle with extreme care.

    • Hydrochloric Acid: Corrosive and causes severe burns. Releases toxic fumes.

  • Spill & Waste Management: Neutralize acid and base spills appropriately. Absorb organic spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. [17]Dispose of all chemical waste according to institutional and local regulations.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive methods for structural elucidation. [10]* Mass Spectrometry (MS): To confirm the molecular weight (157.10 g/mol ). [10]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenol, C-F bond, and N-O stretches of the nitro group. [10]* Melting Point: Compare the observed melting point with the literature value (45-48 °C) as a preliminary check of purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Temperature too low.- Insufficient reaction time.- Formation of 3-fluoro-4-nitrophenol isomer. [8]- Extend reaction time and monitor by TLC/HPLC.- Ensure the reaction temperature is maintained at 70-75°C.- Optimize reaction conditions if isomer formation is significant.
Product is Oily or Dark - Incomplete acidification.- Presence of unreacted starting material or impurities.- Check the pH and add more acid if necessary.- Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Slow Filtration - Very fine particles formed during precipitation.- Allow the precipitate to digest (age) in the mother liquor for a longer period before filtration.- Use a larger funnel or apply gentle pressure.

References

  • CN106045861A - Method and system for continuously producing this compound.
  • The preparation method of this compound - Eureka | Patsnap. [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Exploring the Applications of this compound (CAS 446-36-6) in Modern Synthesis. [Link]

  • Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. ACS Publications. [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. [Link]

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem. [Link]

  • Aromatic Substitution | Flow Reactions - Vapourtec. [Link]

  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1 - West Liberty University. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • This compound | C6H4FNO3 | CID 9937 - PubChem. [Link]

  • New Jersey Department of Health: Sodium Hydroxide - Hazardous Substance Fact Sheet. [Link]

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Use of 5-Fluoro-2-nitrophenol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 5-Fluoro-2-nitrophenol in Next-Gen Herbicide Synthesis

Executive Summary

This compound (CAS: 446-36-6) has emerged as a "privileged scaffold" in the synthesis of modern protoporphyrinogen oxidase (PPO) inhibitor herbicides and select fungicides. Its structural uniqueness lies in the ortho-positioning of the hydroxyl (-OH) and nitro (-NO₂) groups combined with a meta-fluorine substituent. This specific geometry facilitates rapid cyclization into benzoxazole and 1,4-benzoxazinone cores—heterocycles that are fundamental to the bioactivity of N-phenylphthalimide class herbicides (e.g., Flumiclorac derivatives) and novel fungicidal agents.

This guide details the strategic conversion of this compound into these bioactive scaffolds, focusing on high-yield reduction protocols and subsequent cyclization pathways.

Chemical Profile & Reactivity Matrix

The utility of this compound is dictated by its electronic landscape.[1] The fluorine atom at the 5-position deactivates the ring toward electrophilic attack but activates the 4- and 6-positions for nucleophilic substitution, while the nitro group serves as a latent amine for heterocycle formation.

Table 1: Physicochemical Properties

PropertyValueCritical Relevance
CAS Number 446-36-6Global identifier for sourcing.[1]
Molecular Formula C₆H₄FNO₃MW: 157.10 g/mol .[2]
Appearance Yellow Crystalline SolidColor intensity correlates with nitro-conjugation; purity indicator.[2]
Melting Point 86–88 °CLow MP allows for melt-phase reactions, reducing solvent waste.[2]
Acidity (pKa) ~7.2 (Phenolic OH)Enhanced acidity due to the ortho-nitro electron-withdrawing group; facilitates facile alkylation.[2]
Solubility Soluble in MeOH, EtOAc, DCMCompatible with standard organic synthesis workups.[2]

Strategic Synthetic Pathways (The "Scaffold" Approach)

The primary value of this compound in agrochemistry is its role as the precursor to 5-Fluoro-2-aminophenol . This reduced intermediate is unstable and prone to oxidation; therefore, in situ generation or immediate downstream processing is critical.[2]

Figure 1: Agrochemical Synthesis Tree Visualizing the transformation from raw intermediate to bioactive cores.

G Start This compound (CAS: 446-36-6) Inter 5-Fluoro-2-aminophenol (Unstable Intermediate) Start->Inter Pd/C Hydrogenation or Fe/HCl Reduction Prod1 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (Herbicide Scaffold) Inter->Prod1 + Chloroacetyl Chloride (Cyclization) Prod2 5-Fluoro-benzoxazole (Fungicide Precursor) Inter->Prod2 + Orthoformate (Condensation) Prod3 N-Phenylimide Herbicides (e.g., Flumiclorac analogs) Prod1->Prod3 N-Alkylation & Derivatization

Caption: Synthetic divergence of this compound into key agrochemical pharmacophores.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to 5-Fluoro-2-aminophenol

Rationale: While iron/acid reduction is cheaper, catalytic hydrogenation (Pd/C) is preferred in late-stage agrochemical synthesis to avoid heavy metal waste and simplify purification.[2]

Reagents:

  • This compound (10.0 g, 63.6 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.5 g, 5 wt% loading)[2]

  • Methanol (100 mL)

  • Hydrogen Gas (Balloon or low pressure)[2]

Step-by-Step Methodology:

  • Preparation: In a 250 mL hydrogenation flask, dissolve 10.0 g of this compound in 100 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.[2]

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[2] Maintain a hydrogen atmosphere (balloon pressure or 1-2 bar in a Parr shaker) at Room Temperature (25°C).

  • Monitoring: Stir vigorously for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane).[2] The disappearance of the bright yellow spot (nitro) and appearance of a polar, UV-active spot (amine) indicates completion.[2]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Note: Keep the filter cake wet to prevent ignition.

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

    • Critical Checkpoint: The product, 5-Fluoro-2-aminophenol, is an off-white solid that darkens upon air exposure. Proceed immediately to Protocol B.

Protocol B: Cyclization to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Rationale: This benzoxazinone ring is the "engine" of many PPO inhibiting herbicides.[2] The reaction utilizes the nucleophilicity of the amine and the hydroxyl group in a "one-pot" cascade.

Reagents:

  • Freshly prepared 5-Fluoro-2-aminophenol (from Protocol A)

  • Chloroacetyl chloride (1.1 eq)[2]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[2]

  • Acetone (Solvent) or Methyl Isobutyl Ketone (MIBK) for scale-up.[2]

Step-by-Step Methodology:

  • Dissolution: Suspend the aminophenol and K₂CO₃ in Acetone (10 mL/g of substrate) and cool to 0–5°C.

  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The exotherm must be controlled to keep T < 10°C to prevent polymerization.[2]

  • Cyclization: Once addition is complete, warm the mixture to reflux (approx. 56°C for acetone) and hold for 3–5 hours. The base facilitates the displacement of the chloride by the phenolic oxygen.

  • Quench: Cool to room temperature and pour into ice water (5x reaction volume).

  • Precipitation: The product, 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one , typically precipitates as a white to beige solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if purity is <98% by HPLC.[2]

Figure 2: Protocol Logic Flow

Protocol Step1 Start: 5-F-2-NP + MeOH + Pd/C Step2 Hydrogenation (H2, 25°C, 4h) Step1->Step2 Step3 Filtration (Celite) Remove Pd/C Step2->Step3 Step4 Immediate Cyclization (+ Cl-CH2-COCl + K2CO3) Step3->Step4 Avoid Oxidation Step5 Reflux (3-5h) Ring Closure Step4->Step5 Step6 Precipitation & Wash Final Product Step5->Step6

Caption: Integrated workflow for the conversion of nitro-precursor to benzoxazinone scaffold.

Safety & Handling (E-E-A-T Compliance)

Working with fluorinated nitrophenols requires strict adherence to safety protocols.[2][3][4][5]

  • Thermal Hazards: Nitro compounds possess high energy.[2] Differential Scanning Calorimetry (DSC) should be performed before scaling up any reaction involving this compound to determine the onset of decomposition.

  • Toxicity:

    • Acute Toxicity:[2][3][4] Harmful if swallowed or inhaled (H302+H332).[2]

    • Irritation:[2][3][4][5] Causes serious eye irritation (H319) and skin irritation (H315).[2][5]

    • PPE:[2][3][4][5] Butyl rubber gloves and full-face respirators are recommended during solid handling to prevent dust inhalation.[2]

  • Waste Disposal: Aqueous waste from Protocol B contains fluorinated by-products and must be segregated from standard organic waste streams for specialized incineration.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9937, this compound.[2] Retrieved from [Link][2]

  • Sumitomo Chemical Co. (1995).[2][6] Process for producing benzoxazinone derivatives.[2][7][8] (Related to Flumiclorac-pentyl synthesis). See generally: [Link][2]

  • Hiramatsu, K., et al. (2015).[2] Enantioselective Synthesis of Fluoro-Dihydroquinazolones and -Benzooxazinones.[2][8] ACS Catalysis.[2][8] Retrieved from [Link][2][8]

Sources

Application Note: 5-Fluoro-2-nitrophenol as a Strategic Building Block for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of 5-Fluoro-2-nitrophenol in the synthesis of potential anti-inflammatory agents. We delve into the unique chemical properties of this versatile starting material, outlining key synthetic transformations and providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers in optimizing their synthetic routes toward novel therapeutic candidates.

Introduction: The Strategic Advantage of this compound in Medicinal Chemistry

This compound (CAS No: 446-36-6) has emerged as a valuable scaffold and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its utility stems from a unique combination of three functional moieties on a stable aromatic ring: a nucleophilic hydroxyl group, a versatile nitro group, and a strategically placed fluorine atom.[3]

  • Fluorine Atom: The incorporation of fluorine is a well-established strategy in modern drug design. Its presence can significantly enhance crucial pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[1][3][4]

  • Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. More importantly, it serves as a synthetic handle that is readily converted into an amino group, which is a cornerstone for constructing a vast array of nitrogen-containing heterocycles and other functionalities.[3]

  • Hydroxyl Group: The phenolic hydroxyl group provides a reactive site for nucleophilic reactions, most notably etherification and esterification, allowing for the facile introduction of diverse side chains to explore structure-activity relationships (SAR).[3]

This trifecta of functionalities makes this compound an ideal starting point for building molecules with therapeutic potential, including those designed to modulate inflammatory pathways.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is critical for safe handling and successful experimental design.

PropertyValueSource
CAS Number 446-36-6[5]
Molecular Formula C₆H₄FNO₃[5]
Molecular Weight 157.10 g/mol [5]
Appearance Solid[3]
Melting Point 37-41 °CSigma-Aldrich
Flash Point 91 °C (195.8 °F)
Safety & Handling

This compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[6]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It is also classified as harmful if swallowed or in contact with skin.[5][6]

  • Recommended PPE: Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][7] For handling the solid, a dust mask (e.g., N95 type) is recommended to avoid inhalation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

Core Synthetic Pathways & Mechanistic Rationale

The journey from this compound to a potential anti-inflammatory agent typically involves a sequence of two key transformations: modification at the hydroxyl position and reduction of the nitro group, often leading to a cyclized core structure.

G A This compound B Step 1: O-Alkylation (Ether Synthesis) A->B Electrophile (R-X) Base (e.g., K₂CO₃) C O-Alkylated Intermediate B->C D Step 2: Nitro Reduction C->D Reducing Agent (e.g., H₂, Pd/C) E Key Amino Intermediate (5-Fluoro-2-aminophenol derivative) D->E F Step 3: Cyclization / Amidation E->F G Heterocyclic Core Structure (e.g., Benzoxazinone) F->G H Further Functionalization G->H G cluster_0 Protocol 1: Etherification cluster_1 Protocol 2: Nitro Reduction cluster_2 Protocol 3: Cyclization A This compound B Ethyl 2-((5-fluoro-2-nitrophenyl)oxy)acetate A->B Ethyl Bromoacetate, K₂CO₃, Acetone, Reflux C Ethyl 2-((2-amino-5-fluorophenyl)oxy)acetate B->C H₂ (g), 10% Pd/C, Ethanol, rt D 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one C->D Toluene, Reflux (or mild acid/base catalysis)

Caption: Experimental workflow for benzoxazinone synthesis.

Protocol 1: Synthesis of Ethyl 2-((5-fluoro-2-nitrophenyl)oxy)acetate

Objective: To perform an O-alkylation of the starting phenol.

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • TLC plates (silica gel), ethyl acetate/hexanes solvent system

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetone to achieve a concentration of approx. 0.2 M.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will turn a deeper yellow.

  • Addition of Electrophile: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up: After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically affording the desired product in >90% yield.

Protocol 2: Synthesis of Ethyl 2-((2-amino-5-fluorophenyl)oxy)acetate

Objective: To selectively reduce the nitro group to a primary amine via catalytic hydrogenation.

Materials:

  • Ethyl 2-((5-fluoro-2-nitrophenyl)oxy)acetate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Two-neck round-bottom flask, magnetic stirrer

  • Celite™ pad for filtration

Procedure:

  • Setup: Add the nitro compound (1.0 eq) and a solvent (e.g., ethanol) to a two-neck round-bottom flask with a magnetic stir bar.

  • Inerting: Carefully, under a gentle stream of nitrogen or argon, add the 10% Pd/C catalyst. Self-Validating Insight: Adding the catalyst under an inert atmosphere prevents it from reacting with atmospheric oxygen and ensures its full activity for the reduction.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and gaseous hydrogen.

  • Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: CAUTION: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filtered catalyst to dry completely in the open. After the reaction is complete, carefully purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with the reaction solvent (ethanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired amino compound, which is often pure enough for the next step without further purification.

Protocol 3: Synthesis of 7-Fluoro-2H-benzo[b]o[10][11]xazin-3(4H)-one

Objective: To perform an intramolecular cyclization to form the target heterocyclic core.

Materials:

  • Ethyl 2-((2-amino-5-fluorophenyl)oxy)acetate (1.0 eq)

  • Toluene or Xylene

  • Round-bottom flask, Dean-Stark trap (optional), reflux condenser

Procedure:

  • Setup: Dissolve the amino ester from Protocol 2 in toluene in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux (approx. 110 °C for toluene). The intramolecular aminolysis reaction will proceed with the elimination of ethanol. The reaction can be driven to completion by removing the ethanol byproduct, sometimes with a Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold toluene or hexanes, and dry under vacuum. If the product remains in solution, concentrate the solvent and purify by recrystallization or column chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules targeting inflammatory diseases. Its distinct functional handles allow for a logical and efficient synthetic approach to generate libraries of compounds for drug discovery programs. The protocols outlined herein provide a reliable foundation for constructing key heterocyclic cores, such as benzoxazinones, which are prevalent in anti-inflammatory research. By understanding the causality behind each synthetic step, researchers can adapt and innovate upon these methods to create the next generation of anti-inflammatory agents.

References

  • Preparation method of this compound.
  • Exploring the Applications of this compound (CAS 446-36-6) in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound 99 446-36-6. Sigma-Aldrich.
  • This compound. Chem-Impex.
  • This compound | C6H4FNO3. PubChem.
  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. BOC Sciences.
  • SAFETY D
  • Safety D
  • Nitro Reduction. Organic Chemistry Portal.

Sources

The Strategic Application of 5-Fluoro-2-nitrophenol in the Synthesis of Novel Analgesic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorination in Analgesic Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of molecular design aimed at enhancing pharmacological properties.[1][2] Fluorine, as a bioisosteric replacement for hydrogen or hydroxyl groups, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4][5][6] This application note explores the utility of 5-Fluoro-2-nitrophenol as a key starting material in the synthesis of novel analgesic drugs, with a particular focus on creating fluorinated analogs of widely-used non-steroidal anti-inflammatory drugs (NSAIDs). The presence of both a fluorine atom and a versatile nitro group makes this compound an attractive scaffold for building complex pharmaceutical intermediates.[1][7] This guide will provide a comprehensive overview of a synthetic pathway to a fluorinated analog of acetaminophen, complete with detailed protocols, mechanistic insights, and discussions on the analytical validation of each step.

Synthetic Strategy: A Pathway from this compound to a Fluorinated Acetaminophen Analog

The overarching goal is to leverage this compound to synthesize a novel fluorinated analog of acetaminophen. The proposed synthetic route involves two key transformations: the reduction of the nitro group to an amine, followed by the acylation of the newly formed amino group. This approach is a modification of the classical synthesis of acetaminophen from p-aminophenol.[8][9]

G A This compound B Reduction of Nitro Group A->B e.g., H2, Pd/C or SnCl2, HCl C 2-Amino-5-fluorophenol B->C D Acylation C->D Acetic Anhydride E N-(3-fluoro-4-hydroxyphenyl)acetamide (Fluorinated Acetaminophen Analog) D->E

Sources

Application Note: Strategic Utilization of 5-Fluoro-2-nitrophenol in PPO Inhibitor Synthesis

[1]

Executive Summary

This application note details the strategic implementation of 5-Fluoro-2-nitrophenol (5-F-2-NP) as a high-value scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides, specifically the N-phenylimide class (e.g., Flumioxazin ).[1]

The unique ortho-nitro/phenol substitution pattern of 5-F-2-NP facilitates a rapid, high-yield reductive cyclization to form the 7-fluoro-2H-1,4-benzoxazin-3(4H)-one core.[1] This core is the pharmacophore responsible for the potent herbicidal activity and metabolic stability characteristic of modern fluorinated agrochemicals. This guide provides validated protocols for the conversion of 5-F-2-NP to the benzoxazinone scaffold, emphasizing reaction safety, impurity control, and scalability.[1]

Chemical Profile & Strategic Value[1]

Molecule Characterization[2][3][4]
  • IUPAC Name: this compound[1][2]

  • CAS Number: [1][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 157.10 g/mol [1][4]

  • Appearance: Yellow to orange crystalline solid[3]

  • Purity Requirement:

    
     (GC) for herbicide synthesis to prevent defluorinated by-products.[1]
    
The Fluorine Advantage in PPO Inhibition

The presence of the fluorine atom at the C5 position (which becomes C7 in the benzoxazinone core) is not merely structural; it is functional.

  • Metabolic Blocking: The C-F bond resists oxidative metabolism (hydroxylation) by plant cytochrome P450s, significantly extending the half-life of the active ingredient within the weed.

  • Lipophilicity: Fluorine enhances membrane permeability, allowing the herbicide to penetrate the cuticle and reach the chloroplast target site efficiently.

  • Binding Affinity: In the PPO enzyme pocket, the fluorine atom participates in electrostatic interactions that stabilize the inhibitor-enzyme complex.

Mechanism of Action: PPO Inhibition

Understanding the biological target is crucial for optimizing the synthetic precursor. 5-F-2-NP derivatives act by inhibiting Protoporphyrinogen Oxidase (PPO/Protox) , the enzyme converting protoporphyrinogen IX to protoporphyrin IX.[1][5][6]

The Lethal Cascade:

  • Inhibition: The herbicide binds to the PPO enzyme in the chloroplast.[5]

  • Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.[1][5][7]

  • Oxidation: Cytoplasmic peroxidases convert it to Protoporphyrin IX.[1][7]

  • Peroxidation: Upon exposure to light, Protoporphyrin IX generates singlet oxygen (

    
    ).[1][7]
    
  • Cell Death: Singlet oxygen initiates rapid lipid peroxidation of cell membranes, causing leakage and necrosis.[1]

Diagram 1: PPO Inhibition Pathway

PPO_MechanismGlutamateGlutamate PathwayProtogenProtoporphyrinogen IX(Accumulates in Chloroplast)Glutamate->ProtogenPPO_EnzymePPO Enzyme(Target)Protogen->PPO_Enzyme Normal SubstrateProtoIXProtoporphyrin IX(Cytoplasmic)Protogen->ProtoIX Leaks to CytoplasmOxidized by PeroxidasesHerbicide5-F-2-NP Derivative(Inhibitor)Herbicide->PPO_Enzyme BlocksSingletOSinglet Oxygen (1O2)(Toxic ROS)ProtoIX->SingletO + Light (hv)MembraneLipid Peroxidation(Cell Death)SingletO->Membrane Destroys

Caption: The mechanistic cascade of PPO inhibitors. The 5-F-2-NP scaffold is critical for binding the PPO enzyme (Green Node), triggering the lethal accumulation of ROS.

Synthetic Protocol: From Precursor to Benzoxazinone Core

This protocol outlines the conversion of this compound into 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one , the universal core for Flumioxazin-type herbicides.[1]

Synthetic Strategy

The synthesis relies on a "Lock and Key" cyclization strategy:

  • Alkylation: Attaching a 2-carbon chain to the phenol.[1]

  • Reductive Cyclization: Reducing the nitro group to an amine, which intramolecularly attacks the ester to close the ring.

Diagram 2: Synthetic Workflow

Synthesis_FlowStartThis compound(Starting Material)Step1Alkylation(+ Ethyl Bromoacetate)Start->Step1Inter1Intermediate A:Nitro-EtherStep1->Inter1Step2Hydrogenation(Pd/C, H2)Inter1->Step2Inter2Intermediate B:Amino-Ether (Transient)Step2->Inter2Step3Cyclization(Spontaneous/Acid)Inter2->Step3Final7-Fluoro-2H-1,4-benzoxazin-3(4H)-oneStep3->Final

Caption: Step-wise conversion of 5-F-2-NP to the herbicide core. The reduction step (Intermediate B) often leads directly to the Final Product via spontaneous cyclization.

Detailed Experimental Protocols
Step 1: O-Alkylation (Etherification)

Objective: Synthesize Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate.

  • Reagents:

    • This compound (1.0 eq)[1]

    • Ethyl bromoacetate (1.1 eq)[1]

    • Potassium Carbonate (

      
      , 1.5 eq)[1]
      
    • Solvent: Acetone or DMF (Dimethylformamide)[1]

  • Procedure:

    • Charge a 3-neck round bottom flask with this compound and acetone.

    • Add anhydrous

      
       while stirring.
      
    • Add Ethyl bromoacetate dropwise over 30 minutes to control exotherm.

    • Reflux at

      
       (acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
      
    • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.[1]

    • Expected Yield: 90–95%.

Step 2: Reductive Cyclization (The Critical Step)

Objective: Synthesize 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Note: This step combines reduction and cyclization.[1][8] As the nitro group reduces to an amine (

  • Reagents:

    • Nitro-ether intermediate (from Step 1)[1]

    • Catalyst: 5% Pd/C (10% w/w loading) or Raney Nickel[1]

    • Hydrogen Source:

      
       gas (balloon or low pressure 3–5 bar)
      
    • Solvent: Methanol or Ethanol (Acetic acid may be added to accelerate cyclization).[1]

  • Procedure:

    • Safety Check: Purge autoclave/flask with

      
       to remove oxygen.[1] Hydrogenation catalysts are pyrophoric.[1]
      
    • Dissolve the nitro-ether in Methanol.[1] Add the Pd/C catalyst carefully.

    • Introduce

      
       gas.[1] Maintain temperature at 
      
      
      .
    • Stir vigorously. The reaction is complete when

      
       uptake ceases (approx. 4–8 hours).[1]
      
    • Cyclization: If TLC shows the open-chain amino-ester, heat the solution to reflux for 1 hour to force ring closure.

    • Workup: Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate.[1]

    • Purification: The product precipitates upon cooling or addition of water.[1] Filter and dry.[1][9]

Data Summary: Process Parameters
ParameterStep 1: AlkylationStep 2: Reductive Cyclization
Limiting Reagent This compoundNitro-ether Intermediate
Key Reagent Ethyl BromoacetateHydrogen (

) / Pd/C
Temperature Reflux (

)

Time 4–6 Hours6–12 Hours
Critical Impurity O-alkylation vs N-alkylation (rare)Incomplete reduction (Nitroso intermediates)
Target Yield


Safety & Handling Guidelines

This compound and its derivatives pose specific hazards.[1]

  • Toxicity: Classified as Acute Tox. 4 (Oral/Dermal).[1] Handle in a fume hood.

  • Staining: Nitrophenols are potent yellow dyes.[1] Double-glove (Nitrile) is recommended.[1]

  • Thermal Stability: Nitro compounds can be shock-sensitive or explosive if distilled to dryness with peroxides.[1] Ensure solvents are peroxide-free.[1]

  • Hydrogenation Safety: The reduction step involves hydrogen gas and pyrophoric catalysts.[1] Ground all equipment to prevent static discharge.[1]

References

  • Synthesis of Flumioxazin

    • Patent: "Synthetic method of flumioxazin."[1][9][10][11] CN110655513A. (2020).[1] Describes the route from m-fluorophenol and 2,4-difluoronitrobenzene.[1][8][9][12][10][11]

  • Precursor Preparation

    • Patent: "Preparation method of flumioxazin."[1][9][10][11] CN103965181A. (2014).[1] Details the synthesis of methyl 2-(5-fluoro-2-nitrophenoxy)acetate.

  • Chemical Properties & Safety

    • PubChem:[1][3][4] "this compound (CID 9937)."[1][3] National Center for Biotechnology Information.[1]

    • [1]

  • Mechanism of Action

    • Review: "Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides." Weed Science, 71(3), 2023.[1][5]

    • [1]

  • Benzoxazinone Scaffold Utility

    • Article: "2H-1,4-Benzoxazin-3(4H)-one derivatives...".[1][13][14][4][8][10][11] Journal of Heterocyclic Chemistry.

    • (General reference for scaffold chemistry).[1]

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted by qualified personnel in compliance with local safety and environmental regulations.

Nucleophilic aromatic substitution reactions of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoro-2-nitrophenol

Executive Summary

This compound (CAS 446-36-6) is a critical pharmacophore used in the synthesis of benzoxazinones, bioactive heterocycles, and fluorinated dye intermediates. While the C5-fluorine atom is theoretically activated for nucleophilic displacement by the para-nitro group, the presence of the C1-hydroxyl group presents a significant "electronic trap."

This guide details the mechanistic hurdles of performing SNAr directly on the free phenol and provides a validated, high-yield two-step protocol: O-Protection followed by Displacement . This strategy circumvents the formation of the deactivating phenoxide species, ensuring regiochemical fidelity and high reaction rates.

Mechanistic Insight: The "Deactivation Trap"

To design an effective protocol, one must understand the competing electronic effects in the substrate.

Electronic Landscape
  • The Activator (-NO₂ at C2): A strong electron-withdrawing group (EWG) located para to the fluorine. It stabilizes the anionic Meisenheimer complex via resonance, lowering the activation energy for nucleophilic attack.

  • The Leaving Group (-F at C5): In SNAr, fluorine is often the superior leaving group compared to chlorine or bromine. Its high electronegativity (EN = 3.98) creates a highly polarized C–F bond, lowering the energy of the LUMO at the ipso-carbon.

  • The Deactivator (-OH at C1): This is the critical variable.

    • Neutral State: -OH is an electron-donating group (EDG) by resonance, slightly deactivating the ring.

    • Basic State (Standard SNAr conditions): In the presence of nucleophilic amines or carbonate bases, the phenol (pKa ~6.2) deprotonates to form the phenoxide anion .

The Problem: The phenoxide anion is a powerful electron donor (+M effect). It pushes electron density into the aromatic ring, significantly raising the energy of the transition state and repelling the incoming nucleophile. Consequently, direct SNAr on this compound often results in:

  • Incomplete conversion (<20%).

  • High thermal requirements (>120°C) leading to tar formation.

  • O-alkylation side reactions if alkyl halides are present.

Strategic Workflow: Decision Matrix

The following decision tree illustrates the recommended synthetic pathway to maximize yield and purity.

SNAr_Strategy Start Starting Material: This compound Decision Select Reaction Pathway Start->Decision Path_Direct Path A: Direct S_NAr (Unprotected) Decision->Path_Direct No Protection Path_Protect Path B: O-Protection (Recommended) Decision->Path_Protect Cap Phenol Result_Direct Outcome: Phenoxide formation deactivates ring. Low Yield / Harsh Conditions. Path_Direct->Result_Direct Step_Alkylation Step 1: O-Alkylation (MeI / K2CO3 / DMF) Path_Protect->Step_Alkylation Intermediate Intermediate: 5-Fluoro-2-nitroanisole Step_Alkylation->Intermediate Step_SNAr Step 2: S_NAr Displacement (Amine / DMSO / 60-80°C) Intermediate->Step_SNAr Final_Product Target Product: 5-Amino-substituted-2-nitroanisole Step_SNAr->Final_Product

Figure 1: Strategic decision tree for functionalizing this compound. Path B is the industry-standard route for high-throughput synthesis.

Experimental Protocols

Protocol A: O-Protection (Methylation)

Objective: Cap the acidic phenol to prevent ring deactivation. Substrate: this compound → 5-Fluoro-2-nitroanisole.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Iodomethane (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: DMF or Acetone (0.5 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with this compound and DMF. Stir until dissolved.

  • Base Addition: Add K₂CO₃ in a single portion. The solution will turn bright yellow/orange (formation of phenoxide).

  • Alkylation: Add MeI dropwise over 10 minutes. Caution: MeI is volatile and toxic. Use a fume hood.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The yellow color will fade as the phenoxide is consumed.

  • Workup: Pour the mixture into ice water (5x reaction volume). The product usually precipitates as a solid. Filter, wash with water, and dry.

    • Note: If oil forms, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Validation:

  • ¹H NMR: Appearance of a singlet at ~3.9 ppm (-OCH₃).

  • Yield Target: >90%.

Protocol B: SNAr Displacement

Objective: Displacement of Fluorine by a secondary amine (e.g., Morpholine). Substrate: 5-Fluoro-2-nitroanisole (from Protocol A).

Reagents:

  • 5-Fluoro-2-nitroanisole (1.0 eq)

  • Nucleophile: Morpholine (1.2–1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq) - Optional if nucleophile is valuable; otherwise use excess nucleophile.

  • Solvent: DMSO or Acetonitrile (MeCN)

Procedure:

  • Setup: Dissolve 5-Fluoro-2-nitroanisole in DMSO (concentration ~0.5–1.0 M).

  • Addition: Add Morpholine and DIPEA.

  • Heating: Heat the reaction mixture to 60–80°C .

    • Why heat? Even with the nitro group, the resonance donation from the methoxy group (-OMe) slightly raises the activation energy compared to a pure halonitrobenzene.

  • Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours.

  • Workup:

    • Dilute with water. The product (4-(3-methoxy-4-nitrophenyl)morpholine) often precipitates as a yellow/orange solid.

    • Recrystallize from Ethanol/Water if necessary.

Data: Solvent Effects on Reaction Rate

SolventDielectric Constant (ε)Reaction Rate (Relative)Notes
DMSO 46.7High (1.0)Best for stabilizing the polar transition state.
DMF 36.7High (0.9)Good alternative; harder to remove than MeCN.
MeCN 37.5Moderate (0.6)Easier workup (volatile), but requires reflux.
THF 7.5Low (<0.1)Poor stabilization of the Meisenheimer complex.[3]

Troubleshooting & Optimization

Issue: Low Conversion in Step 2 (SNAr)

  • Root Cause: Incomplete protection in Step 1. If free phenol remains, it will quench the SNAr reaction.

  • Fix: Ensure Protocol A reaches 100% conversion before proceeding. Use an internal standard (NMR/HPLC) to verify the absence of starting phenol.

Issue: Regioselectivity (Displacement of Nitro vs. Fluorine)

  • Observation: In rare cases with extremely hard nucleophiles (e.g., alkoxides), the nitro group can be displaced (denitration).

  • Control: Use soft nucleophiles (amines, thiols) and avoid high temperatures (>100°C). Fluorine is the preferred leaving group due to the stabilization of the transition state, but the nitro group is labile under extreme forcing conditions.

Issue: "I must use the free phenol directly."

  • Protocol Modification: If you cannot protect the oxygen, use Lithium Hexamethyldisilazide (LiHMDS) (2.2 eq) to generate the dianion (if reacting with an amide) or simply use a massive excess of amine (neat) at 120°C in a sealed tube. Expect yields <40% and difficult purification.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

    • Context: Provides foundational protocols for SNAr on fluoronitrobenzene scaffolds, establishing the baseline for amine displacement conditions.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from

    • Context: Authoritative source on the mechanism of SNAr, specifically the stabilization of the Meisenheimer complex by ortho/para electron-withdrawing groups.[3][4]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from

    • Context: Explains the "Fluorine Effect"—why F is the fastest leaving group in SNAr despite being the strongest bond (C-F)
  • PubChem. (2025).[5] this compound Compound Summary. Retrieved from

    • Context: Verification of physicochemical properties (pKa, solubility) used to design the workup and solvent selection sections.
  • ResearchGate (Review). (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from

    • Context: While focusing on pyrimidines, this reference validates the use of temperature control and steric bulk to manage regioselectivity in activated heteroaromatic systems, analogous to the 5-F-2-NP system.

Sources

Application Note: Precision Etherification of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and medicinal chemists requiring high-fidelity protocols for the etherification of 5-Fluoro-2-nitrophenol (5-F-2-NP) .[1] It addresses the specific chemoselectivity challenges posed by the molecule's "push-pull" electronic structure.

Introduction & Mechanistic Analysis

This compound (CAS 446-36-6) is a critical scaffold in the synthesis of bioactive benzoxazinones, kinase inhibitors (e.g., c-Met/VEGFR targets), and polyimide monomers.[1]

The Chemoselectivity Challenge

The molecule presents a unique "Dual-Electrophile / Nucleophile" paradox that dictates reaction success:

  • Acidic Phenol (

    
    ):  The ortho-nitro and meta-fluoro groups significantly increase the acidity of the phenolic hydroxyl compared to phenol (
    
    
    
    ). This allows for deprotonation by weak bases (
    
    
    ,
    
    
    ), but the resulting phenoxide is less nucleophilic than electron-rich phenols.
  • Activated Fluorine (SNAr Susceptibility): The fluorine atom at position 5 is para to the nitro group. This geometric alignment makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

    • Risk: Under harsh conditions or with insufficient alkylating agent, the generated phenoxide can attack the C-F bond of a neighboring molecule, leading to polymerization or dimer formation (diaryl ethers).

    • Opportunity: This reactivity can be exploited to synthesize diaryl ethers if intended, but it is a primary failure mode during simple O-alkylation.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways and the kinetic control required for successful O-alkylation.

ReactionPathways Start This compound (Starting Material) Phenoxide Phenoxide Intermediate (Nucleophile) Start->Phenoxide Deprotonation Base Base (K2CO3/Cs2CO3) Base->Phenoxide PathA Path A: O-Alkylation (Kinetic Control) Phenoxide->PathA + R-X (Excess) Low Temp (<60°C) PathB Path B: SNAr Self-Reaction (Thermodynamic/Side Reaction) Phenoxide->PathB + Self (Low [R-X]) High Temp (>80°C) ProductA Target Alkyl Ether (O-R) PathA->ProductA ProductB Diaryl Ether Dimer (Impurity) PathB->ProductB

Figure 1: Competing reaction pathways. Path A (O-Alkylation) is favored by high concentrations of electrophile (R-X) and moderate temperatures. Path B (SNAr) dominates when the electrophile is limiting or thermal energy overcomes the activation barrier for aromatic substitution.

Protocol 1: Williamson Ether Synthesis (Standard O-Alkylation)

Best For: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromoacetate) and simple secondary halides.

Experimental Design Rationale
  • Base Selection: Potassium Carbonate (

    
    ) is preferred over Sodium Hydride (NaH). The low 
    
    
    
    of the phenol means
    
    
    is sufficient for deprotonation. NaH is "overkill" and can generate "naked" phenoxides that are too aggressive, increasing SNAr side reactions.
  • Solvent: Acetone (reflux) or DMF (RT to

    
    ). Acetone is safer and easier to remove but requires longer reaction times. DMF is faster but harder to remove.
    
  • Stoichiometry: Use 1.2 – 1.5 equivalents of the alkyl halide. This ensures the phenoxide reacts with the alkyl halide (Path A) rather than attacking another aromatic ring (Path B).

Step-by-Step Protocol
  • Preparation:

    • Weigh 1.0 eq of this compound (MW: 157.10 g/mol ).[1][2]

    • Weigh 2.0 eq of Anhydrous

      
       (finely ground).
      
    • Measure 1.2 – 1.5 eq of Alkyl Halide (e.g., Ethyl bromoacetate).

    • Solvent: Dry Acetone (0.2 M concentration relative to phenol).

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend the phenol and

      
       in Acetone.
      
    • Stir at Room Temperature (RT) for 15 minutes. Note: The solution will turn bright yellow/orange as the phenoxide forms.

    • Add the Alkyl Halide dropwise.

  • Execution:

    • Heat the mixture to Reflux (

      
      )  under an inert atmosphere (
      
      
      
      or Ar).
    • Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][3]

    • Time: Typically 4–6 hours.

    • Checkpoint: If starting material persists after 6 hours, add 0.1 eq of KI (Finkelstein catalyst) to accelerate the reaction.

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization (EtOH/Water) is often sufficient due to the high crystallinity of nitro compounds.

    • Flash Chromatography: Silica gel, eluting with Hexane/EtOAc gradient.

Protocol 2: Mitsunobu Reaction (Complex Alcohols)

Best For: Sterically hindered secondary alcohols or when the alkylating agent is an alcohol (not a halide). This method avoids the formation of free anionic phenoxide, virtually eliminating the SNAr side reaction.

Experimental Design Rationale
  • Mechanism: Activates the alcohol (R-OH) using

    
    /DEAD, making it a leaving group displaced by the acidic phenol.
    
  • Advantage: Neutral conditions prevent the displacement of the fluorine atom.

Step-by-Step Protocol
  • Reagents:

    • 1.0 eq this compound.[1][4][5][6][7][8]

    • 1.0 eq Primary/Secondary Alcohol (R-OH).[1]

    • 1.2 eq Triphenylphosphine (

      
      ).
      
    • 1.2 eq DIAD (Diisopropyl azodicarboxylate) or DEAD.

    • Solvent: Anhydrous THF (0.1 M).

  • Execution:

    • Dissolve Phenol, Alcohol, and

      
       in THF under 
      
      
      
      .
    • Cool the solution to

      
       .
      
    • Add DIAD dropwise over 10–15 minutes. Exothermic reaction.[1]

    • Allow to warm to RT and stir for 12–24 hours.

  • Workup:

    • Concentrate THF.

    • Triturate the residue with cold Ether/Hexane to precipitate Triphenylphosphine oxide (

      
      ). Filter and discard the solid.
      
    • Purify the filtrate via column chromatography.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Dimer formation (Diaryl ether) SNAr competition (Path B)[1]Reduce temperature; Increase Alkyl Halide equivalents; Switch to weaker base (

).
Low Conversion Poor NucleophilicitySwitch solvent to DMF or DMSO (increases nucleophilicity of phenoxide); Add catalytic KI.
Product is an oil (impure) Residual solvent/reagentsNitro compounds crystallize well.[1] Try triturating with cold Ethanol or Isopropanol.
Loss of Fluorine SNAr occurredConfirm temp <

.[1][8] Avoid amine bases (TEA, DIPEA) which can act as nucleophiles at high temps.

Downstream Applications: Benzoxazinone Synthesis

A primary application of 5-F-2-NP ethers is the synthesis of benzoxazinones (angiogenesis inhibitors).[1]

Workflow:

  • Etherification: React 5-F-2-NP with Ethyl bromoacetate (Protocol 1).

  • Reduction: Reduce Nitro group (

    
     or 
    
    
    
    ) to Aniline.
  • Cyclization: The resulting amine intramolecularly attacks the ester carbonyl to form the lactam ring (Benzoxazinone).

Cyclization Step1 5-F-2-NP Ether (Nitro-Ester) Step2 Aniline Intermediate (Amino-Ester) Step1->Step2 Reduction (Fe/AcOH or H2/Pd) Step3 Benzoxazinone (Cyclized Product) Step2->Step3 Spontaneous Cyclization (-EtOH)

Figure 2: Synthesis of Benzoxazinone scaffold from the etherified intermediate.

References

  • National Institutes of Health (NIH) PubChem. this compound Compound Summary. Available at: [Link]

  • ResearchGate. Discussion on Cyclization of 2-Nitrophenol Derivatives. (See discussion on ethyl bromoacetate conditions). Available at: [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones. (Context on cyclization mechanisms). Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

Sources

The Versatility of 5-Fluoro-2-nitrophenol: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. Among the myriad of available building blocks, 5-Fluoro-2-nitrophenol has emerged as a highly versatile and valuable intermediate. Its unique trifunctional architecture—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a strategically positioned fluorine atom—offers a powerful toolkit for the construction of complex molecular frameworks. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, offering researchers and drug development professionals a practical resource for leveraging its synthetic potential.

The presence of a fluorine atom in a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability, making it a prized feature in medicinal chemistry.[1] The nitro group, a strong electron-withdrawing moiety, not only activates the aromatic ring for certain reactions but also serves as a synthetic handle for the introduction of an amino group, a common pharmacophore. The phenolic hydroxyl group provides a convenient point for etherification and esterification reactions. This trifecta of functionalities makes this compound an ideal precursor for a diverse array of organic transformations, including nucleophilic aromatic substitution, etherification, and the synthesis of various heterocyclic systems.[1]

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization.

PropertyValue
CAS Number 446-36-6
Molecular Formula C₆H₄FNO₃
Molecular Weight 157.10 g/mol
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 34-37 °C
Boiling Point 260 °C

Safety Information: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations and Protocols

This section details key synthetic applications of this compound, providing step-by-step protocols for its transformation into valuable downstream intermediates.

O-Alkylation via Williamson Ether Synthesis: Preparation of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The phenolic hydroxyl group of this compound can be readily deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is particularly effective with primary alkyl halides like benzyl bromide.

Causality Behind Experimental Choices:

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it can dissolve the ionic phenoxide and the organic alkyl halide, facilitating the Sₙ2 reaction.

  • Reaction Temperature: Gentle heating is often employed to increase the reaction rate without promoting decomposition or side reactions.

Caption: Williamson Ether Synthesis Workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetone (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford 2-(benzyloxy)-4-fluoro-1-nitrobenzene.

Reduction of the Nitro Group: Synthesis of 2-Amino-5-fluorophenol

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting aminophenol is a key precursor for a wide range of heterocyclic compounds, including pharmaceuticals. Catalytic hydrogenation is a clean and efficient method for this conversion.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.

  • Hydrogen Source: Molecular hydrogen (H₂) gas is the reductant. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed for convenience and safety.

  • Solvent: An alcohol such as ethanol or methanol is a suitable solvent for both the substrate and for the hydrogenation reaction.

Caption: Catalytic Hydrogenation Workflow.

Detailed Protocol (Catalytic Transfer Hydrogenation):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL/mmol).

  • Catalyst and Hydrogen Donor: To this solution, add 10% Palladium on carbon (10 mol%) followed by ammonium formate (5.0 eq) in portions.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield 2-amino-5-fluorophenol.[2]

Synthesis of Heterocycles: Preparation of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one

2-Amino-5-fluorophenol, derived from this compound, is a valuable precursor for the synthesis of benzoxazine derivatives, which are prevalent scaffolds in medicinal chemistry.[3] The synthesis of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one can be achieved through a two-step sequence involving O-alkylation of the phenol with an α-haloester followed by reductive cyclization. A more direct approach involves the reaction of 2-amino-5-fluorophenol with chloroacetyl chloride.

Causality Behind Experimental Choices:

  • Acylating Agent: Chloroacetyl chloride provides the two-carbon unit required for the formation of the oxazinone ring.

  • Base: A base such as sodium hydroxide is used to neutralize the HCl generated during the acylation and to facilitate the subsequent intramolecular cyclization.

  • Reaction Conditions: The reaction is typically carried out at a low temperature initially to control the exothermic acylation, followed by heating to promote cyclization.

Caption: Benzoxazinone Synthesis Workflow.

Detailed Protocol:

  • Reaction Setup: Dissolve 2-amino-5-fluorophenol (1.0 eq) in a suitable solvent such as aqueous acetone or tetrahydrofuran in a round-bottom flask and cool to 0-5 °C in an ice bath.

  • Acylation: Add a solution of sodium hydroxide (2.2 eq) in water, followed by the dropwise addition of chloroacetyl chloride (1.1 eq), maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to give 7-fluoro-2H-1,4-benzoxazin-3(4H)-one.

Conclusion

This compound stands out as a strategic and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of a wide range of valuable molecules, particularly fluorinated aromatics and heterocyclic systems of medicinal interest. The protocols detailed in this guide provide a practical framework for researchers to harness the synthetic potential of this important intermediate, paving the way for the discovery and development of novel chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6439-6442. Retrieved from [Link]

  • Lier Chem Co Ltd. (2020). The preparation method of this compound. Eureka | Patsnap. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Characterization

5-Fluoro-2-nitrophenol (5-F-2-NP) is a critical intermediate in the synthesis of pharmaceutical compounds (e.g., the CC-1065 CPI subunit) and agrochemicals. Its structural integrity is defined by the presence of a strongly electron-withdrawing nitro group and a fluorine atom on the phenolic ring.

This application note details a robust, self-validating HPLC protocol for the quantification and impurity profiling of 5-F-2-NP. The method is designed to address the specific physicochemical challenges posed by the molecule, particularly its acidity and potential for isomeric co-elution.

Physicochemical Profile[1][2][3]
  • CAS Number: 446-36-6[1][2][3]

  • Molecular Formula: C₆H₄FNO₃[1][2][3]

  • Melting Point: 34–37 °C (Low melting point requires careful sample handling).

  • Acidity (pKa): ~6.18 (Predicted).[3]

    • Chromatographic Implication: The phenolic hydroxyl group is ortho to the nitro group. At neutral pH, the molecule exists in equilibrium between its neutral and ionized (phenolate) forms, leading to peak tailing and retention time instability. Therefore, mobile phase acidification (pH < 4.0) is mandatory to suppress ionization and ensure the analyte remains in its neutral, hydrophobic form for consistent C18 retention.

Method Development Logic (The "Why")

The following decision tree illustrates the scientific rationale behind the selected stationary and mobile phases.

MethodLogic Analyte Analyte: this compound (pKa ~6.18, Hydrophobic) Constraint1 Ionization Issue: Split peaks at neutral pH Analyte->Constraint1 Phenolic OH Constraint2 Isomer Separation: vs. 3-Fluoro-4-nitrophenol Analyte->Constraint2 Positional Isomers Solution1 Mobile Phase pH 2.5 (0.1% H3PO4) Constraint1->Solution1 Suppress Ionization Solution2 Stationary Phase: C18 (General) or PFP (Isomers) Constraint2->Solution2 Selectivity Result Sharp Peak Shape Stable Retention Solution1->Result Solution2->Result

Figure 1: Method Development Logic Flowchart. The selection of acidic pH is critical to suppress the phenolic ionization characterized by the pKa of 6.18.

Experimental Protocols

Protocol A: Standard Purity Analysis (QC Method)

This method is optimized for routine quality control, offering a balance between run time and resolution.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)[4]

  • Phosphoric Acid (85%, HPLC Grade)

Chromatographic Conditions:

ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 5 µmStandard hydrophobic retention for neutral aromatics.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)Suppresses ionization of the phenol group (pKa 6.18).
Mobile Phase B AcetonitrileStrong eluent for aromatic rings.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 30 °CControls viscosity and retention reproducibility.
Detection UV @ 254 nm (primary), 270 nm (secondary)254 nm is universal for aromatics; 270 nm targets the nitro-aromatic band.
Injection Vol. 5–10 µLPrevents column overload.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
10.01090Linear gradient elution
12.01090Wash impurities
12.19010Re-equilibration start
15.09010Ready for next injection
Protocol B: Impurity Profiling (Isomer Separation)

When separating 5-F-2-NP from its potential isomers (e.g., 4-fluoro-2-nitrophenol) or starting materials (2,4-difluoronitrobenzene), standard C18 selectivity may be insufficient.

Modification:

  • Column: Pentafluorophenyl (PFP) Core-Shell Column (e.g., Kinetex F5).

  • Mechanism: PFP phases utilize

    
     interactions and fluorine-fluorine selectivity, often resolving positional isomers that co-elute on C18.[5]
    
  • Mobile Phase Modifier: Switch from Phosphoric Acid to 0.1% Formic Acid if using LC-MS for impurity identification.

Sample Preparation Workflow

Safety Warning: this compound is a skin and eye irritant (H315, H319).[6] Wear nitrile gloves and safety glasses. Critical Handling Note: The melting point is low (34-37°C). Do not use high-power sonication for extended periods, as the heat generated may melt the solid sample, altering its homogeneity or causing degradation.

SamplePrep Step1 Weighing: Accurately weigh 10 mg 5-F-2-NP Step2 Dissolution: Dissolve in 10 mL Acetonitrile (Stock) Step1->Step2 Vortex gently Step3 Dilution: Dilute 1:10 with Mobile Phase A (Prevents solvent mismatch peaks) Step2->Step3 100 µg/mL Final Conc. Step4 Filtration: 0.22 µm PTFE Filter Step3->Step4 Step5 Vial: Amber glass (protect from light) Step4->Step5

Figure 2: Sample Preparation Workflow. Note the dilution with Mobile Phase A to prevent "solvent shock" peak distortion.

System Suitability & Troubleshooting

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaFailure Mode & Fix
Retention Time (RT) ± 2.0% RSDDrifting: Check pump flow or column temperature equilibration.
Peak Area < 2.0% RSD (n=5)High RSD: Check injector precision or sample solubility.
Tailing Factor (T) T < 1.5Tailing > 1.5: Mobile phase pH is likely too high (analyte ionizing). Add more acid or refresh buffer.
Theoretical Plates (N) > 5000Low N: Column aging or void volume. Replace column.
Expert Troubleshooting Guide
  • Problem: Split Peak or Doublet.

    • Cause: The sample solvent (100% ACN) is too strong compared to the initial mobile phase (10% ACN), or the mobile phase pH is near the pKa (6.18).

    • Fix: Dilute the sample with the starting mobile phase (Water/Acid) and ensure the mobile phase pH is < 3.0.

  • Problem: Ghost Peaks.

    • Cause: 5-F-2-NP precursors (fluoronitrobenzenes) can be sticky.

    • Fix: Extend the gradient wash step at 95% B or perform a blank injection between samples.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9937, this compound. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography.[7] Wiley.[6] (Reference for general pKa-based method development logic).

Sources

High-Sensitivity GC-MS Quantitation of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Derivatization Protocol for Pharmaceutical & Environmental Analysis[1]

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace analysis of 5-Fluoro-2-nitrophenol, a critical intermediate in the synthesis of pharmaceutical agents (e.g., flumorph) and a degradation product of agrochemicals. Due to the polarity of the nitro group and the acidity of the phenolic hydroxyl, direct GC analysis often yields poor peak symmetry and reduced sensitivity. This guide presents a validated Trimethylsilylation (TMS) derivatization workflow using BSTFA + 1% TMCS. The method ensures excellent peak shape, high mass spectral specificity (m/z 229), and low limits of detection (LOD < 10 ng/mL), suitable for raw material qualification and environmental monitoring.

Introduction & Scientific Rationale

This compound presents a dual challenge for gas chromatography:

  • Acidity: The phenolic proton (pKa ~7) interacts with active sites (silanols) in the GC liner and column, leading to peak tailing.[1]

  • Thermal Instability: While relatively stable, the nitro group can induce degradation at high injector temperatures if the surface is catalytic.[1]

The Solution: Silylation To overcome these issues, we employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with TMCS (Trimethylchlorosilane) .[1] This reagent replaces the active protic hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[1]

  • Mechanism:

    
    [1]
    
  • Benefit: The resulting TMS ether is non-polar, thermally stable, and highly volatile, resulting in sharp Gaussian peaks and improved signal-to-noise ratios.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data validation.

G Start Sample Collection (Solid/Liquid) Extract Solvent Extraction (Ethyl Acetate/DCM) Start->Extract Isolate Analyte Dry Dehydration (Na2SO4) Extract->Dry Remove Water Deriv Derivatization (BSTFA + 1% TMCS) 65°C, 30 min Dry->Deriv Evaporate & Reconstitute GC GC Separation (5% Phenyl Phase) Deriv->GC Inject 1 µL MS MS Detection (SIM Mode: m/z 229, 214) GC->MS Elute Data Quantitation & Reporting MS->Data Integrate

Figure 1: End-to-end workflow for the derivatization and analysis of this compound.

Materials and Reagents
ComponentSpecificationPurpose
Analyte Standard This compound (>98%)Calibration target.[1][2]
Derivatization Reagent BSTFA + 1% TMCSSilylation of -OH group.[1]
Solvent Anhydrous Pyridine or Ethyl AcetateReaction medium; Pyridine acts as an acid scavenger.[1]
Internal Standard (IS) 4-Nitrophenol-d4 or 2,4,6-TribromophenolError correction for injection/reaction variability.[1]
Drying Agent Anhydrous Sodium Sulfate (

)
Critical: Moisture kills the derivatization reagent.[1]
Detailed Protocol
Phase 1: Standard Preparation[1]
  • Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of Ethyl Acetate.

  • Working Standards: Dilute stock to create a curve: 1, 5, 10, 20, 50, 100 µg/mL.

  • Internal Standard Spike: Add IS to a final concentration of 10 µg/mL in all vials.

Phase 2: Derivatization (The Critical Step)

Self-Validating Step: Ensure all glassware is oven-dried.[1] Moisture will turn BSTFA cloudy (hydrolysis), invalidating the experiment.[1]

  • Transfer 100 µL of sample/standard into a 2 mL GC autosampler vial with a glass insert.

  • Evaporate solvent to dryness under a gentle stream of Nitrogen (

    
    ).[1]
    
  • Add 50 µL Anhydrous Pyridine (solubilizes the polar nitrophenol).

  • Add 50 µL BSTFA + 1% TMCS .

  • Cap tightly (PTFE-lined cap) and vortex for 10 seconds.

  • Incubate: Heat at 65°C for 30 minutes in a dry block heater.

    • Note: The nitro group is electron-withdrawing, making the phenol more acidic but potentially sterically hindering the reaction slightly; heat ensures 100% conversion.

  • Cool to room temperature.

  • Dilution (Optional): If sensitivity is too high, dilute with 200 µL anhydrous Ethyl Acetate.

  • Inject immediately.

Phase 3: Instrumental Parameters[1][3]

Gas Chromatograph (GC):

  • Column: Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode (1 min purge), 260°C.

    • Why Splitless? Maximizes sensitivity for trace analysis.[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 280°C

    • Final: 280°C (Hold 3 min)[1]

Mass Spectrometer (MS):

  • Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Transfer Line: 280°C.[1]

  • Acquisition Mode: SIM (Selected Ion Monitoring) for Quantitation; Scan (50-350 m/z) for Identification.[1]

Target Ions for this compound-TMS (MW 229):

Ion Type m/z Origin

| Quant Ion (Target) | 229 | Molecular Ion (


) |
| Qual Ion 1  | 214  | 

(Loss of methyl from TMS) | | Qual Ion 2 | 183 |

(Loss of

) |[1]
Results & Discussion
Reaction Chemistry Visualization

The silylation reaction increases the molecular weight by 72 Da (TMS [73] - H [1]).[1]

Reaction Reactant This compound (MW 157) Product TMS-Derivative (MW 229) Reactant->Product 65°C, 30 min Reagent + BSTFA Reagent->Product Silyl Donor Byproduct + TMS-Trifluoroacetamide

Figure 2: Derivatization reaction scheme shifting the molecular weight from 157 to 229.

Performance Metrics
  • Linearity: The method demonstrates linearity from 0.1 to 100 µg/mL (

    
    ).[1]
    
  • Peak Shape: The TMS derivative elutes as a sharp, symmetrical peak (Tailing Factor < 1.1), whereas the underivatized phenol typically shows severe tailing (Tailing Factor > 2.0).

  • Specificity: The m/z 229 molecular ion is distinct.[1] The shift from 157 (native) to 229 (derivative) confirms successful reaction.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response of m/z 229 Incomplete derivatization or moisture contamination.[1]Ensure

drying; use fresh BSTFA; check vial seal.
Peak Tailing Active sites in inlet or column.[1][4]Change liner (use deactivated wool); trim column head (10 cm).[1]
Extra Peaks (m/z 73, 147) Excess reagent or septum bleed.[1]Normal for BSTFA; ignore if they don't co-elute.[1]
Appearance of m/z 157 Hydrolysis of derivative.[1]Sample was exposed to humidity after reaction.[1] Inject immediately.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9937, this compound.[1] Retrieved from [Link][1]

  • ResearchGate (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • Stenutz, R. Physical Properties of this compound. Retrieved from [Link][1]

Sources

5-Fluoro-2-nitrophenol in the synthesis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Fluoro-2-nitrophenol in the Synthesis of Fluorinated Heterocycles

Executive Summary

This compound (CAS 446-36-6) is a high-value fluorinated building block used primarily to access 6-fluorobenzoxazoles and 7-fluoro-1,4-benzoxazin-3-ones .[1] These heterocycles are privileged scaffolds in medicinal chemistry, appearing in antitumor agents (e.g., CC-1065 analogs), angiogenesis inhibitors, and herbicides.[1]

This guide details the strategic application of this compound, focusing on the critical reduction of the nitro group to the oxidation-sensitive 2-amino-5-fluorophenol and its subsequent cyclization.[1] We provide validated protocols that mitigate the risks of defluorination and oxidative degradation.[1]

Strategic Chemical Profile

PropertySpecificationStrategic Implication
CAS No. 446-36-6Unambiguous identification.[1]
Structure Phenol (C1), Nitro (C2), Fluorine (C5)Precursor to 2-aminophenols.[1][2][3]
Fluorine Position Meta to -OH, Para to -NO₂Crucial: Upon cyclization to benzoxazole, the fluorine occupies the C6 position , a metabolic hotspot. Blocking this site with fluorine often extends half-life (

).[1]
Acidity (pKa) ~5.5 - 6.0 (Est.)[1]The electron-withdrawing nitro and fluorine groups make the phenol significantly more acidic than unsubstituted phenol (pKa 10), facilitating base-mediated O-alkylation.[1]
Why this compound?

In drug design, the "Fluorine Scan" is a standard optimization tactic.[1] Using this compound allows for the late-stage introduction of a fluorine atom into a benzoxazole/benzoxazinone core without requiring harsh fluorinating reagents (like DAST or Selectfluor) on a complex intermediate.[1]

Synthetic Pathways & Logic

The utility of this compound hinges on two divergent pathways: Reduction-Cyclization (Pathway A) and O-Alkylation-Reduction (Pathway B).[1]

SyntheticPathways Start This compound (CAS 446-36-6) Aminophenol 2-Amino-5-fluorophenol (Unstable Intermediate) Start->Aminophenol Reduction (H2/Pd-C or Fe/AcOH) Ether O-Alkylated Nitro Ether Start->Ether Base + R-X (O-Alkylation) Benzoxazole 6-Fluorobenzoxazole (Bioactive Scaffold) Aminophenol->Benzoxazole + TEOF / Acid Benzoxazinone 7-Fluoro-1,4-benzoxazin-3-one (Herbicide/Drug Core) Aminophenol->Benzoxazinone + Chloroacetyl chloride CyclizedEther Fluorinated Benzoxazine Derivatives Ether->CyclizedEther Reduction + Cyclization

Figure 1: Divergent synthetic utility of this compound. Pathway A is the primary route for benzoxazole synthesis.

Detailed Experimental Protocols

Protocol A: Controlled Reduction to 2-Amino-5-fluorophenol

Challenge: The product, 2-amino-5-fluorophenol, is highly susceptible to air oxidation (turning dark brown/black rapidly).[1] Solution: Perform reduction and subsequent cyclization in a "one-pot" manner or under strict inert conditions.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)[1]

  • Hydrogen Source: H₂ balloon or Ammonium Formate (transfer hydrogenation)[1]

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a stir bar, dissolve this compound (10 mmol, 1.57 g) in Methanol (30 mL).

  • Inertion: Degas the solution by bubbling Nitrogen through it for 10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (150 mg). Caution: Pd/C can ignite methanol vapor; add under a blanket of nitrogen.

  • Reduction: Purge the flask with Hydrogen gas (balloon pressure). Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The yellow nitro spot will disappear; a polar, UV-active amine spot will appear.[1]

  • Filtration (Anaerobic): Filter the mixture through a Celite pad under a Nitrogen atmosphere.

    • Critical Checkpoint: If the filtrate turns dark immediately, oxidation is occurring.[1] Use the solution immediately for the next step.

Protocol B: Synthesis of 6-Fluorobenzoxazole (One-Pot from Amine)

This protocol converts the fresh aminophenol directly into the benzoxazole scaffold, a core structure in antimicrobial and anticancer research.[1]

Reagents:

  • Intermediate: 2-Amino-5-fluorophenol solution (from Protocol A)[1]

  • Cyclization Agent: Triethyl Orthoformate (TEOF) (3.0 eq)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)[1]

Step-by-Step:

  • Concentration: Gently concentrate the methanolic filtrate from Protocol A to ~10 mL volume under reduced pressure (do not dry completely to avoid oxidation).

  • Addition: Add TEOF (30 mmol, ~5 mL) and pTSA (1 mmol, 172 mg).

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 3 hours.

    • Mechanism:[1][4][5][6] The amine condenses with the orthoformate to form an imido ester, which is then attacked by the phenol oxygen to close the ring.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Wash organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.[1][7] Evaporate.

  • Result: 6-Fluorobenzoxazole is typically obtained as a low-melting solid or oil.[1]

Case Study: Synthesis of Angiogenesis Inhibitor Scaffold

Target: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one.[1] Context: This scaffold is a bioisostere of quinolones and is used in herbicides (e.g., Flumioxazin precursors) and angiogenesis inhibitors.[1]

Workflow:

  • Starting Material: this compound.[1][4][6][8][9][10]

  • Step 1 (Alkylation): React with Ethyl bromoacetate (K₂CO₃, Acetone, Reflux) to form Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate.[1]

    • Note: The phenol is alkylated before reduction to prevent N-alkylation side reactions.[1]

  • Step 2 (Reductive Cyclization): Treat the intermediate with Iron powder in Acetic Acid (Fe/AcOH) at 60°C.

    • Mechanism:[1][4][5][6] The nitro group reduces to the amine, which immediately attacks the intramolecular ester to close the lactam ring.

  • Yield: Typical yields for this 2-step sequence are >75%.[1]

BenzoxazinoneSynthesis Step1 This compound + Ethyl bromoacetate Inter Intermediate: Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate Step1->Inter K2CO3, Reflux Step2 Reductive Cyclization (Fe / AcOH / Heat) Inter->Step2 Final Target: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one Step2->Final Intramolecular Amide Formation

Figure 2: Synthesis of the benzoxazinone core via reductive cyclization.

Troubleshooting & Safety

Common Issues
  • Defluorination: While Aryl-F bonds are generally stable, harsh catalytic hydrogenation (high pressure, high temp) can sometimes lead to hydrodefluorination.[1]

    • Fix: Keep H₂ pressure near 1 atm.[1] If defluorination is observed, switch to Fe/NH₄Cl or SnCl₂ reduction methods.[1]

  • Low Yield in Cyclization: Often due to wet solvents reacting with TEOF.[1] Ensure anhydrous conditions.

Safety Profile (E-E-A-T)
  • Toxicity: this compound is harmful if swallowed (H302) and causes skin/eye irritation (H315/H319).[1]

  • Energetics: Like all nitrophenols, it possesses explosive potential if heated under confinement or subjected to shock.[1] Never distill the neat compound to dryness at high temperatures.[1]

  • HF Generation: In the event of thermal decomposition, Hydrogen Fluoride (HF) gas may be evolved.[1] Use a fume hood with HF-compatible scrubbing if processing on a kilogram scale.[1]

References

  • Ganton, M. D., et al. (2007).[1] "Aryl amidation routes to dihydropyrrolo[3,2-e]indoles and pyrrolo[3,2-f]tetrahydroquinolines: total synthesis of the (+/-)-CC-1065 CPI subunit." The Journal of Organic Chemistry.

  • PubChem. (n.d.).[1] "this compound (Compound)."[1][6][7][8][10] National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] "this compound Product Sheet." [1]

  • BenchChem. (2025).[1][11] "Technical Guide to the Synthesis of Aminophenols from Nitrophenols."

  • SynQuest Labs. (n.d.).[1] "Safety Data Sheet: this compound."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Fluoro-2-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-nitrophenol (CAS: 446-36-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and purity. This compound is a critical intermediate in organic synthesis, particularly for pharmaceuticals, owing to the unique electronic properties conferred by its nitro, hydroxyl, and fluorine substituents.[1][2] The fluorine atom, in particular, can enhance pharmacokinetic properties in drug molecules, making its efficient synthesis a key objective.[1][2]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt procedures effectively. We will explore the most common synthesis routes, address frequently encountered challenges, and provide detailed, optimized protocols.

Section 1: Synthesis Pathway Overview

The industrial synthesis of this compound predominantly starts from 2,4-Difluoronitrobenzene.[3] Two primary, high-yield pathways have been established from this precursor:

  • Direct Hydrolysis: A one-step nucleophilic aromatic substitution where the fluorine atom at the C4 position is selectively replaced by a hydroxyl group.

  • Two-Step Diazotization Route: A more controlled, two-step process involving an initial amination at the C4 position, followed by a Sandmeyer-type reaction to convert the amino group into a hydroxyl group.

A third, less common route involves the direct nitration of 4-fluorophenol. However, this method often suffers from poor regioselectivity and the formation of complex byproducts, making it less suitable for large-scale, high-purity production.[4][5]

Synthesis_Pathways start 2,4-Difluoronitrobenzene intermediate 5-Fluoro-2-nitroaniline start->intermediate Amination (NH3) final_product This compound start->final_product Route 1: Direct Hydrolysis (NaOH or KOH) intermediate->final_product Route 2: Diazotization (H2SO4, NaNO2, Heat) start2 4-Fluorophenol start2->final_product Direct Nitration (HNO3) byproduct Isomeric & Di-nitrated Byproducts start2->byproduct Poor Selectivity

Caption: Primary synthesis routes to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for synthesizing this compound? The most widely used precursor is 2,4-Difluoronitrobenzene (CAS: 446-35-5).[6][7] Its two activated fluorine atoms allow for selective nucleophilic aromatic substitution, making it a versatile and reactive starting material for introducing either a hydroxyl or an amino group at the C4 position.[3]

Q2: Why is the direct hydrolysis of 2,4-Difluoronitrobenzene sometimes problematic? While direct hydrolysis is a more concise route, traditional batch processes can suffer from side reactions, leading to yields of only around 78%.[7] The primary issue is the formation of isomeric impurities, such as 3-fluoro-4-nitrophenol, and other creosote-like byproducts.[7] Optimizing mixing and reaction conditions is critical to suppress these side reactions.

Q3: Is direct nitration of 4-fluorophenol a viable synthesis route? Industrially, it is not the preferred method. The hydroxyl group of the phenol is a strong ortho-para directing group in electrophilic aromatic substitution.[5] Nitration, therefore, produces a mixture of 4-fluoro-2-nitrophenol (ortho-product) and 4-fluoro-3-nitrophenol (another ortho-product), along with potential di-nitrated species like 4-fluoro-2,6-dinitrophenol, especially with excess nitric acid.[5] Separating these isomers is challenging and significantly reduces the effective yield of the desired product.[4]

Q4: What is a realistic target yield for an optimized synthesis? With optimized protocols, yields can be significantly high. The two-step diazotization route, for instance, can achieve a yield of 98% or higher for the intermediate 5-fluoro-2-nitroaniline, with the subsequent hydrolysis also being very efficient.[6] Similarly, advanced continuous production methods for the direct hydrolysis route have reported yields as high as 92% with 99.3% purity.[7]

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during synthesis, explaining their root causes and providing actionable solutions.

Issue 1: Low Overall Yield

  • Q: My final yield is significantly lower than reported values. What are the likely causes?

    • A: Inefficient Reaction Control (Hydrolysis Route): In the direct hydrolysis of 2,4-difluoronitrobenzene, localized "hot spots" or poor mixing can promote the formation of byproducts. The reaction is often run at 50-75°C; deviations can impact selectivity.[7]

      • Solution: Employ vigorous mechanical stirring. For larger scales, consider a continuous flow reactor system that provides intense mixing of the alkali solution and the substrate at the point of entry, which has been shown to reduce side reactions and boost yields to over 90%.[7]

    • A: Decomposition of Diazonium Intermediate (Diazotization Route): The diazonium salt formed from 5-fluoro-2-nitroaniline is thermally unstable. If the temperature during the addition of sodium nitrite rises above the recommended 0-10°C, the salt will decompose prematurely, leading to a complex mixture of byproducts and a significantly lower yield.[6]

      • Solution: Maintain strict temperature control using an ice/salt bath. Add the sodium nitrite solution slowly and sub-surface to prevent localized warming. Ensure the subsequent heating step to 90-95°C for hydrolysis is done steadily over 1-2 hours as specified in protocols.[6]

    • A: Formation of Tar and Oxidative Byproducts (Direct Nitration): Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of dark, tarry substances that trap the product and complicate work-up.[8][9]

      • Solution: Use dilute nitric acid (~30-35%) and maintain a low reaction temperature (e.g., 20°C) to minimize oxidation.[4] Alternatively, use a milder, more regioselective nitrating agent such as cerium (IV) ammonium nitrate (CAN), which can favor ortho-nitration and reduce tar formation.[9]

Troubleshooting_Yield Low_Yield Low Overall Yield Cause1 Poor Mixing / Temp Control (Hydrolysis) Low_Yield->Cause1 Cause2 Diazonium Salt Decomposition Low_Yield->Cause2 Cause3 Oxidation / Tar (Direct Nitration) Low_Yield->Cause3 Solution1 Employ Vigorous Stirring or Continuous Flow Reactor Cause1->Solution1 Solution2 Strict Temp Control (0-10°C) Slow NaNO2 Addition Cause2->Solution2 Solution3 Use Dilute HNO3 / Low Temp or Milder Nitrating Agent (CAN) Cause3->Solution3

Caption: Troubleshooting logic for low synthesis yield.

Issue 2: Poor Product Purity

  • Q: My final product is contaminated with isomers or other impurities. How can I improve its purity?

    • A: Isomeric Contamination: As discussed, the direct hydrolysis route can produce 3-fluoro-4-nitrophenol, while direct nitration produces other nitrated isomers.[5][7]

      • Solution: For the hydrolysis route, enhancing mixing is key to improving selectivity.[7] For direct nitration, this is an inherent challenge, often requiring extensive purification. The two-step diazotization route is superior for purity as it offers very high selectivity with almost no side reactions.[6] Post-synthesis, careful purification by column chromatography or fractional crystallization is necessary if isomers are present.[5]

    • A: Incomplete Reaction: The presence of unreacted 2,4-difluoronitrobenzene or 5-fluoro-2-nitroaniline indicates the reaction has not gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, a modest increase in temperature or reaction time may be warranted. Ensure the stoichiometry of reagents is correct; for example, in the amination step, a molar ratio of NH3 to 2,4-difluoronitrobenzene of 2.1-2.5:1 is optimal.[6]

    • A: Contamination from Work-up: The product can be contaminated with salts or acids from the work-up procedure.

      • Solution: After acidification to precipitate the final phenol product, ensure it is washed thoroughly with cold water to remove any inorganic salts (e.g., sodium sulfate). Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) is a highly effective final purification step.

Section 4: Optimized Experimental Protocols

The following are detailed, step-by-step protocols for the two most reliable synthesis routes.

Protocol A: High-Yield Two-Step Synthesis via Diazotization

This method is noted for its high selectivity and excellent yields.[6]

Protocol_B_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Diazotization & Hydrolysis A1 Charge reactor with 2,4-difluoronitrobenzene and concentrated ammonia A2 Heat to 35-40°C and hold for 3 hours A1->A2 A3 Monitor reaction completion (TLC/GC) A2->A3 A4 Cool to 5-10°C to crystallize product A3->A4 A5 Filter and wash to obtain 5-fluoro-2-nitroaniline A4->A5 B1 Dissolve 5-fluoro-2-nitroaniline in aqueous H2SO4 A5->B1 Intermediate Product B2 Cool to 0-10°C B1->B2 B3 Slowly add aqueous NaNO2 maintaining temp <10°C B2->B3 B4 Stir for 0.5-1 hour at 0-10°C B3->B4 B5 Slowly heat to 90-95°C over 1-2 hours B4->B5 B6 Hold at 90-95°C for 1 hour B5->B6 B7 Cool, filter, and purify This compound B6->B7

Caption: Experimental workflow for the two-step diazotization route.

Step 1: Synthesis of 5-Fluoro-2-nitroaniline

  • To a suitable reaction vessel, add 159 g (1 mol) of 2,4-difluoronitrobenzene and 127.5 g of concentrated ammonia water.[6]

  • Begin stirring and slowly heat the mixture to 40°C. Maintain this temperature for 3 hours.[6]

  • Monitor the disappearance of the starting material by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to 5-10°C with continued stirring to induce crystallization.[6]

  • Filter the resulting solid and wash with cold water. Dry the product to obtain 5-fluoro-2-nitroaniline. (Expected yield: ~153 g, 98%).[6]

Step 2: Synthesis of this compound

  • In a separate vessel, carefully dissolve the 5-fluoro-2-nitroaniline from Step 1 in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-10°C using an ice/salt bath.[6]

  • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for an additional 30-60 minutes.[6]

  • Over a period of 1-2 hours, slowly and carefully heat the mixture to 90-95°C. Vigorous gas evolution (N₂) will be observed.

  • Maintain the temperature at 90-95°C for 1 hour to ensure the complete hydrolysis of the diazonium salt.[6]

  • Cool the reaction mixture to room temperature, which should precipitate the crude this compound.

  • Filter the solid product, wash thoroughly with cold water, and purify by recrystallization.

Protocol B: Optimized Direct Hydrolysis (Continuous Flow Concept)

This protocol is based on a patented continuous production method designed to minimize side reactions.[7]

Protocol_A_Workflow cluster_0 Continuous Hydrolysis Process S1 Prepare separate feeds of: 1. Alkali Solution (e.g., KOH) 2. 2,4-Difluoronitrobenzene 3. Recycled Reactant Liquor S2 Intensely mix all three feeds in a static mixer or T-junction S1->S2 S3 Introduce mixed feed into a hydrolysis kettle at 50-75°C S2->S3 S4 Maintain steady state; continuously remove reactant liquor S3->S4 S5 Split reactant liquor output: - Part is recycled back to feed (S1) - Part goes to work-up S4->S5 S5->S1 Recycle Stream S6 Acidify the work-up stream to precipitate product S5->S6 Product Stream S7 Filter, wash, and dry This compound S6->S7

Caption: Experimental workflow for continuous direct hydrolysis.

  • System Setup: A continuous flow system consisting of feed pumps, a high-intensity mixer (e.g., a static mixer), and a heated reaction kettle is required.

  • Feeds: Prepare three separate feeds: (1) an aqueous alkali solution (e.g., potassium hydroxide), (2) 2,4-difluoronitrobenzene, and (3) a "back-mixing" solution, which is recycled reactant liquor from the kettle outlet.[7]

  • Reaction Initiation: The three feeds are pumped simultaneously into the intense mixer before entering the hydrolysis kettle, which is maintained at 50-75°C.[7] The intense pre-mixing is crucial as it prevents localized high concentrations of reactants, thereby reducing byproduct formation.

  • Steady State: The system is run at a steady state, where the rate of feed addition equals the rate of product removal from the kettle. A portion of the exiting reactant liquor is continuously recycled back as the back-mixing feed.

  • Work-up: The remaining portion of the reactant liquor is directed to a separate vessel for work-up.

  • Precipitation and Isolation: The reactant liquor is cooled and then carefully acidified with an acid (e.g., HCl) to precipitate the this compound product.

  • Purification: The precipitated solid is filtered, washed with cold water to remove salts, and dried. This method can produce a product with >99% purity and a yield of 92%.[7]

Section 5: Data Summary

Table 1: Comparison of Primary Synthesis Routes

FeatureRoute 1: Direct HydrolysisRoute 2: DiazotizationRoute 3: Direct Nitration
Starting Material 2,4-Difluoronitrobenzene2,4-Difluoronitrobenzene4-Fluorophenol
Key Reagents NaOH or KOH1. NH₃2. H₂SO₄, NaNO₂HNO₃, H₂SO₄
Number of Steps 121
Typical Yield 78% (Batch), 92% (Continuous)[7]>95% (Overall)[6]Highly variable, often <50%[4][8]
Pros Fewer stepsHigh selectivity, high yield, high purity[6]Inexpensive reagents
Cons Byproduct formation in batch mode[7]Handling of diazonium salts, more stepsPoor selectivity, byproduct/tar formation, difficult purification[5][9]

Table 2: Optimized Parameters for Key Synthesis Steps

ParameterStepRecommended ValueRationale / Reference
Temperature Amination35-40°COptimal for selective amination at C4.[6]
Temperature Diazotization0-10°CEnsures stability of the diazonium salt intermediate.[6]
Temperature Diazonium Hydrolysis90-95°CDrives the hydrolysis to completion.[6]
Temperature Direct Hydrolysis50-75°CBalances reaction rate and selectivity.[7]
Molar Ratio NH₃ : Substrate (Amination)2.1 - 2.5 : 1An excess of ammonia drives the reaction to completion.[6]
HNO₃ Concentration Direct Nitration~32.5% (Dilute)Minimizes oxidative side reactions and di-nitration.[4]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals.
  • Patsnap. (n.d.). The preparation method of this compound. Eureka.
  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
  • Google Patents. (n.d.). CN106045861A - Method and system for continuously producing this compound.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2025). This compound Chemical Properties, Uses, Production.
  • Chem-Impex. (n.d.). Exploring the Applications of this compound (CAS 446-36-6) in Modern Synthesis.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2,4-Difluoronitrobenzene 99 446-35-5.
  • Sciencemadness Discussion Board. (2022). Mono-Nitration of Phenol [Tarr Elimination Method].
  • Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
  • Chem-Impex. (n.d.). 2,4-Difluoronitrobenzene.

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-nitrophenol (CAS: 446-36-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-tested solutions.

Introduction

This compound is a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a hydroxyl group, a nitro group, and a fluorine atom, provides a versatile scaffold for various organic transformations.[1][2] The most common synthetic route involves the electrophilic nitration of 3-fluorophenol. However, the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents create significant challenges in achieving high yield and purity, primarily due to the formation of isomeric and over-nitrated side products. This guide provides a structured approach to troubleshooting these common issues.

Primary Synthesis Pathway & Mechanistic Overview

The synthesis of this compound is typically achieved by the nitration of 3-fluorophenol. The hydroxyl group is a powerful activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The regiochemical outcome is a result of the interplay between these two groups.

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid (often with a sulfuric acid catalyst), attacks the electron-rich aromatic ring.[3] The hydroxyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The fluorine atom also directs ortho and para (positions 2 and 4), but is a deactivator. The desired product, this compound, arises from nitration at the 2-position, which is ortho to the hydroxyl group and meta to the fluorine. However, nitration can also occur at other activated positions, leading to impurities.

G cluster_main Primary Synthesis & Side Reactions 3-Fluorophenol 3-Fluorophenol This compound This compound (Desired Product) 3-Fluorophenol->this compound Nitration (Position 2) 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol (Isomeric Impurity) 3-Fluorophenol->3-Fluoro-4-nitrophenol Nitration (Position 4) 3-Fluoro-6-nitrophenol 3-Fluoro-6-nitrophenol (Isomeric Impurity) 3-Fluorophenol->3-Fluoro-6-nitrophenol Nitration (Position 6) Dinitrated_Products Dinitrated Products (Over-nitration) This compound->Dinitrated_Products Further Nitration G start Problem Observed purity Low Purity / Isomeric Impurities start->purity yield Low Yield start->yield color Dark Coloration / Tarry Mixture start->color check_temp Check Temperature Control (< 5°C?) purity->check_temp Isomers check_stoich Check Nitrating Agent Stoichiometry (1.0-1.1 eq?) yield->check_stoich Over-nitration? color->check_temp Oxidation? check_addition Check Reagent Addition Rate check_temp->check_addition Yes sol_temp Improve Cooling (Ice/Salt Bath) check_temp->sol_temp No sol_addition Add Dropwise with Vigorous Stirring check_addition->sol_addition Too Fast sol_purify Optimize Purification (Column Chromatography) check_addition->sol_purify Controlled check_monitoring Monitor Reaction by TLC/HPLC? check_stoich->check_monitoring Correct sol_stoich Use Precise Stoichiometry check_stoich->sol_stoich Excess Used check_monitoring->color Yes sol_monitoring Quench Reaction Upon Completion check_monitoring->sol_monitoring No

Sources

Purification techniques for 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Fluoro-2-nitrophenol

Executive Summary

Purifying this compound (5-F-2-NP) presents a classic organic chemistry paradox: the molecule is simple, but its physical properties—specifically its low melting point (34–37°C) and isomer contamination—create significant handling challenges.[1][2]

The primary impurity in most synthesis routes (e.g., nitration of 3-fluorophenol) is the para-isomer, 5-fluoro-4-nitrophenol . Standard recrystallization often fails here because the isomers have similar solubilities, and the low melting point of the target leads to "oiling out."

This guide prioritizes Steam Distillation as the primary separation vector, exploiting the "Ortho-Effect," followed by low-temperature recrystallization for final polishing.

Part 1: The "Ortho-Effect" & Steam Distillation

The Problem: You have a crude reaction mixture containing both the ortho (target) and para (impurity) isomers. The Science: 5-F-2-NP possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the adjacent nitro group (-NO₂). This forms a 6-membered chelate ring, effectively "hiding" the polar groups.

  • Result: The molecule behaves like a non-polar hydrocarbon, has a lower boiling point, and is steam volatile .[3]

  • Contrast: The para-isomer (5-fluoro-4-nitrophenol) cannot form this internal bond. It relies on intermolecular hydrogen bonding, creating a lattice that is non-volatile and water-soluble.

Protocol: Steam Distillation Setup
  • Acidification: Ensure your crude reaction mixture is acidified (pH < 2) with H₂SO₄ or HCl. If the phenol is deprotonated (phenolate salt), it will not distill.

  • Distillation: Pass steam vigorously through the mixture.

  • Collection: The distillate will appear as a yellow, milky suspension.

  • Isolation: Cool the distillate to 0–5°C. The 5-F-2-NP will crystallize or solidify (due to low MP). Filter or extract with Dichloromethane (DCM).

Troubleshooting Q&A

Q: The distillate is clear, and no product is coming over. A: Check the pH. If the solution is even slightly basic, the phenol exists as a non-volatile salt. Add acid until litmus turns distinct red. Also, ensure the steam flow is rapid; this is a co-distillation process, not a simple boil.

Q: The product is clogging the condenser. A: This is common due to the MP of ~35°C.

  • Fix: Turn off the cooling water in the condenser periodically to let the hot steam melt the solid plug into the receiver.

  • Fix: Use a wider bore condenser or an air condenser.

Part 2: Recrystallization (The "Oiling Out" Trap)

The Problem: The melting point of 5-F-2-NP is 34–37°C. Standard recrystallization (boil and cool) often results in the product separating as a yellow oil at the bottom of the flask rather than crystals.

Optimized Protocol: Low-Temperature Crystallization

Solvent System: Ethanol/Water (1:1) or Hexane with trace Ethyl Acetate.

  • Dissolution: Dissolve the crude solid in the minimum amount of solvent at 30°C (do not boil).

  • Filtration: Filter any insoluble mechanical impurities quickly.

  • Cooling: Do not cool to room temperature (which is near the MP). Place immediately into a -20°C freezer or an ice-salt bath.

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal. The oil is supercooled liquid; it needs nucleation energy to crystallize.

Troubleshooting Q&A

Q: I obtained a yellow oil that won't solidify. A: You likely used too much solvent or the temperature is too high.

  • Recovery: Re-dissolve the oil by adding a small amount of fresh solvent, then cool slowly to 0°C with vigorous stirring. The stirring helps prevent oil pooling and encourages crystal formation.

Part 3: Column Chromatography

The Problem: Phenols bind strongly to silica gel, causing "streaking" (tailing) which ruins separation efficiency.

Protocol: Acid-Modified Silica
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (9:1 to 8:2).

  • The Critical Additive: Add 1% Acetic Acid to the mobile phase.

    • Mechanism:[1][4][5][6] The acetic acid protonates the residual silanol groups (Si-O⁻) on the silica, preventing them from deprotonating the nitrophenol. This sharpens the peak/spot.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 5-F-2-NP based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture (Contains 5-F-2-NP & Isomers) CheckPH Check pH Start->CheckPH Acidify Acidify to pH < 2 (H2SO4/HCl) CheckPH->Acidify pH > 2 SteamDist Steam Distillation (Exploits Ortho-Effect) CheckPH->SteamDist pH < 2 Acidify->SteamDist Distillate Distillate (Contains 5-F-2-NP) SteamDist->Distillate Volatile Fraction Residue Residue (Contains Para-isomer/Tars) SteamDist->Residue Non-Volatile Cooling Cool to 0-5°C (Watch for Clogging) Distillate->Cooling Solid Solid/Oil Separation Cooling->Solid Recryst Recrystallization Solvent: EtOH/H2O Temp: <30°C Solid->Recryst If Solid Column Flash Chromatography Hex/EtOAc + 1% AcOH Solid->Column If Oil/Impure Final Pure this compound (Yellow Crystalline Solid) Recryst->Final Column->Final

Figure 1: Purification logic flow for this compound, highlighting the critical steam distillation step to remove non-volatile isomers.

Part 5: Physical Data Reference Table

PropertyValueNotes for Purification
CAS Number 446-36-6
Melting Point 34–37 °C CRITICAL: Product may melt on a hot day. Store in fridge.
Boiling Point ~260 °CDo not attempt simple distillation; it will decompose. Use steam.[3][4][7][8][9]
pKa ~6.18Acidic. Soluble in dilute NaOH/Na₂CO₃.
Appearance Yellow SolidTurns dark/orange if oxidized or basic.
Solubility DCM, EtOAc, EtOHPoor solubility in cold water (good for precipitation).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9937, this compound. Retrieved from [Link]

    • Source for physical properties and safety data.[2][10]

  • Shaalaa.com (2023). Separation of ortho and para nitrophenols by steam distillation.[4] Retrieved from [Link]

    • Educational verific
  • Google Patents (2016).CN106045861A - Method and system for continuously producing this compound.
  • Google Patents (1993).US5227535A - Process for the preparation of 2-nitro-5-fluoro- or -5-chlorophenol.

    • Specific protocols for acidification and steam distillation yields.[11]

Sources

Technical Support Center: Improving Regioselectivity in the Nitration of Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated fluorophenols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity in the nitration of fluorophenols. Our aim is to equip you with the scientific understanding and practical protocols to achieve your desired isomers with higher yields and purity.

Understanding the Challenge: The Interplay of Directing Groups

The nitration of fluorophenols presents a unique challenge due to the presence of two powerful ortho-, para-directing groups on the aromatic ring: the hydroxyl (-OH) group and the fluorine (-F) atom. The hydroxyl group is a strongly activating ortho-, para-director primarily through its strong +M (mesomeric or resonance) effect. The fluorine atom, while also an ortho-, para-director due to its +M effect, is a deactivating group overall because of its strong -I (inductive) effect.[1][2] The regiochemical outcome of the nitration reaction is therefore a delicate balance of these electronic effects, steric hindrance, and the specific reaction conditions employed.

This guide will walk you through common issues and their solutions, enabling you to optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a mixture of ortho- and para-nitrated products. How can I improve the selectivity for the para-isomer?

This is a common challenge. Both the hydroxyl and fluorine substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[1][2] To favor the formation of the para-isomer, you can leverage steric hindrance and modify your reaction conditions.

Causality: The ortho positions relative to the hydroxyl and fluorine groups are often sterically hindered, especially if the substituents themselves are bulky or if you use a bulky nitrating agent.[3][4][5] The para position is generally less sterically crowded, making it a more accessible site for the electrophile.

Troubleshooting Steps:

  • Choice of Nitrating Agent: Employing a bulkier nitrating agent can increase steric hindrance around the ortho positions. For instance, using acetyl nitrate (formed in situ from nitric acid and acetic anhydride) instead of the standard nitric acid/sulfuric acid mixture can enhance para-selectivity.[6][7]

  • Use of Zeolite Catalysts: Solid acid catalysts like zeolites can provide shape selectivity, favoring the formation of the less bulky para-isomer which can diffuse out of the catalyst pores more easily.[8][9][10] H-ZSM-5 is a commonly used zeolite for this purpose.[9]

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Nonpolar solvents may favor the formation of the para-isomer.[11] Experimenting with solvents like hexane or carbon tetrachloride could be beneficial.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, as the transition state leading to the more stable para-isomer will be favored.

Q2: Why is the nitration of 2-fluorophenol particularly challenging for achieving high regioselectivity?

In 2-fluorophenol, the hydroxyl and fluorine groups are adjacent, leading to a complex interplay of directing effects and steric hindrance.

Causality:

  • Directing Effects: The -OH group strongly directs to its ortho (position 6) and para (position 4) positions. The -F group directs to its ortho (position 3) and para (position 5) positions. This leads to multiple activated sites.

  • Steric Hindrance: The proximity of the -OH and -F groups creates significant steric hindrance at positions 3 and 6, making them less accessible to the incoming nitronium ion.

Expected Products & Troubleshooting:

  • The primary products are often 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol.

  • To favor the 4-nitro isomer, strategies that maximize steric hindrance, as described in Q1, are recommended.

  • An alternative, highly regioselective method for preparing 2-fluoro-4-nitrophenol involves a two-step process: nitrosation of 2-fluorophenol to form 2-fluoro-4-nitrosophenol, followed by oxidation with dilute nitric acid.[12] This avoids the challenges of direct nitration.

Q3: I am observing low yields and the formation of tar-like byproducts in my nitration of 4-fluorophenol. What could be the cause and how can I prevent it?

Low yields and byproduct formation are often due to over-nitration and oxidative side reactions, which are common in the nitration of highly activated phenolic compounds.[13]

Causality: The strong activating effect of the hydroxyl group makes the fluorophenol ring highly susceptible to electrophilic attack.[14][15] Harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids at elevated temperatures) can lead to the introduction of multiple nitro groups and oxidation of the phenol, resulting in polymerization and decomposition.[16]

Troubleshooting Steps:

  • Milder Nitrating Agents: Avoid the aggressive nitric acid/sulfuric acid mixture. Consider using dilute nitric acid, or alternative nitrating agents like acetyl nitrate or metal nitrates on a solid support.[17][18]

  • Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize side reactions.[12] Nitration reactions are highly exothermic, so careful monitoring and efficient cooling are crucial.

  • Controlled Addition of Reagents: Add the nitrating agent slowly and portion-wise to the solution of fluorophenol to maintain a low concentration of the nitrating species and control the reaction exotherm.

  • Use of a Flow Reactor: For better control over reaction parameters and improved safety, consider performing the nitration in a continuous flow reactor. This allows for precise control of temperature, residence time, and stoichiometry, which can significantly reduce byproduct formation.[16]

Visualizing Directing Effects in Fluorophenol Nitration

The following diagrams illustrate the directing effects of the hydroxyl and fluorine groups on the different isomers of fluorophenol, highlighting the positions most susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

Caption: Directing effects in 2-Fluorophenol nitration.

Caption: Directing effects in 3-Fluorophenol nitration.

Caption: Directing effects in 4-Fluorophenol nitration.

Experimental Protocols

Protocol 1: Standard Nitration of 4-Fluorophenol

This protocol describes a standard method for the nitration of 4-fluorophenol using a nitric acid/sulfuric acid mixture. Caution: This reaction is highly exothermic and requires strict temperature control.

Materials:

  • 4-Fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1 eq.) in dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 eq.) while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 4-fluorophenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to separate the isomers.

Protocol 2: Regioselective Nitrosation-Oxidation of 2-Fluorophenol

This two-step protocol offers a highly regioselective route to 2-fluoro-4-nitrophenol, avoiding the formation of other isomers.[12]

Step A: Nitrosation

  • Dissolve 2-fluorophenol (1 eq.) in dilute hydrochloric acid (15-20%).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in water.

  • Slowly add the sodium nitrite solution to the 2-fluorophenol solution, maintaining the temperature between -5 and 5 °C.

  • Stir the mixture for 1-2 hours at 0 °C. The formation of a precipitate (2-fluoro-4-nitrosophenol) should be observed.

  • Filter the solid product, wash with cold water, and dry.

Step B: Oxidation

  • Suspend the crude 2-fluoro-4-nitrosophenol in dilute nitric acid (15-55%).

  • Gently warm the mixture with stirring. The reaction progress can be monitored by a color change.

  • After the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-fluoro-4-nitrophenol.

Data Summary: Factors Influencing Regioselectivity

FactorConditionExpected Outcome on para-Isomer YieldRationale
Nitrating Agent Bulky (e.g., Acetyl Nitrate)IncreaseIncreased steric hindrance at ortho positions.[4][5][7]
Catalyst Zeolite (e.g., H-ZSM-5)IncreaseShape selectivity of catalyst pores favors the less bulky para-isomer.[8][9][10]
Solvent Nonpolar (e.g., Hexane)IncreaseMay reduce solvation of the nitronium ion, effectively increasing its steric bulk.[11]
Temperature Low (0-10 °C)IncreaseFavors the thermodynamically more stable para-product and reduces side reactions.[12]

References

  • CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
  • A study of the regioselectivity in the zeolite-assisted nitration of toluene - UNCW Institutional Repository. [Link]

  • Regioselective 3-Nitration of Flavones: A New Synthesis of 3-Nitro and 3-Aminoflavones | Request PDF. ResearchGate. [Link]

  • US5187294A - Regioselective nitration of diphenyl compounds.
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]

  • Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems | Request PDF. ResearchGate. [Link]

  • (25 mL) and washed with water (2 X 20 mL). The dried solvent was removed, and the residue was chromatographed over silica (3:l h). [Link]

  • Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. NIH. [Link]

  • Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. [Link]

  • Regioselectivity in the nitration of dialkoxybenzenes. PubMed. [Link]

  • Regio-selective nitration in various ionic liquids | Download Table. ResearchGate. [Link]

  • Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. [Link]

  • Ortho effect. Wikipedia. [Link]

  • (PDF) Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. ResearchGate. [Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed. [Link]

  • The Control of Isomer Distributions in Nitration Reactions. DTIC. [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • 14.3. Substituent Effects | Organic Chemistry II. Lumen Learning. [Link]

  • (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. [Link]

  • Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. PMC. [Link]

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH. [Link]

  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. KPU Pressbooks. [Link]

  • Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced | AIIMS. YouTube. [Link]

  • 22 Steric Hindrance & Sir Effect | General Organic Chemistry-1 | JEE Main, IIT Advanced By NS Sir. YouTube. [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry | OpenStax. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Highly Efficient Nitration of Phenolic Compounds using Some Nitrates and Oxalic Acid under Solvent-Free Conditions. ResearchGate. [Link]

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Technical Support Center: Purification of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this versatile intermediate. Here, we provide in-depth, field-tested insights into troubleshooting common purification challenges, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in crude this compound are almost exclusively byproducts of its synthesis. The most prevalent synthetic route involves the reaction of 2,4-difluoronitrobenzene with an ammonia source to form 5-fluoro-2-nitroaniline, followed by diazotization and hydrolysis.[1]

Based on this pathway, the likely impurities include:

  • Unreacted Starting Materials: Residual 2,4-difluoronitrobenzene.

  • Synthetic Intermediates: Unconverted 5-fluoro-2-nitroaniline.

  • Isomeric Byproducts: Positional isomers such as 2-fluoro-6-nitrophenol and 2-fluoro-5-nitrophenol may form in small quantities depending on reaction conditions.

  • Degradation Products: Dark, tarry substances can result from overheating during the diazotization or hydrolysis steps.

Understanding the physical properties of these potential contaminants is critical for selecting an appropriate purification strategy.

Data Presentation: Physical Properties of this compound and Potential Impurities
CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility Notes
This compound (Product) O=N(=O)c1ccc(F)cc1O157.1034-37[2]260[3]Yellow crystalline solid[4]Slightly soluble in water; soluble in ethanol, ether, chloroform.[4]
2,4-Difluoronitrobenzene (Starting Material)O=N(=O)c1ccc(F)cc1F159.099-10[5]203-204[5]Light yellow to brown liquidInsoluble in water.
5-Fluoro-2-nitroaniline (Intermediate)Nc1cc(F)ccc1N(=O)=O156.1296-100295.5 (Predicted)Light yellow to brown powderSlightly soluble in water; soluble in methanol.
2-Fluoro-6-nitrophenol (Isomer)O=N(=O)c1cccc(F)c1O157.1092-94201.5 (Predicted)Light yellow to orange powderSoluble in methanol.
2-Fluoro-5-nitrophenol (Isomer)O=N(=O)c1ccc(O)c(F)c1157.10113-119256.7SolidData not readily available.

Note on Melting Point: There are conflicting reports for the melting point of this compound. While some commercial sources report a range of 68-71°C[4], the more commonly cited range in supplier specifications and databases is 34-37°C.[2][3] This discrepancy may be due to different polymorphic forms or measurement conditions. It is advisable to characterize your purified material and use that as a benchmark.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most effective purification techniques.

Workflow for Purification Method Selection

The choice of purification method depends on the impurity profile and the scale of your experiment. The following diagram outlines a logical approach to selecting the best strategy.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Product start Crude this compound assess Assess Impurity Profile (TLC, HPLC, or NMR) start->assess extraction Acid-Base Extraction assess->extraction  Neutral/Basic Impurities Present? recrystallization Recrystallization assess->recrystallization  Relatively High Purity? chromatography Column Chromatography assess->chromatography  Complex Mixture / Isomers? extraction->recrystallization  Isolate Phenolic Fraction purity_check Verify Purity (m.p., HPLC, NMR) recrystallization->purity_check chromatography->purity_check purity_check->chromatography No, further purification needed product Pure this compound purity_check->product Purity ≥ 98%?

Caption: Decision workflow for purifying this compound.

Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities, especially if the crude product is already of reasonable purity (>90%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Based on its polarity and solubility, a good starting point for this compound is a solvent system like isopropanol, ethanol, or a mixture such as ethanol/water or toluene/hexane. Test solubility in small vials first. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Decolorization (Optional): If the solution is highly colored due to degradation byproducts, add a small amount of activated charcoal (1-2% by weight) and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Troubleshooting Recrystallization

ProblemPossible Cause & ExplanationSuggested Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (34-37°C). The compound melts before it dissolves.Use a lower-boiling point solvent or a solvent mixture. Alternatively, add slightly more solvent to ensure the compound dissolves before the solution cools to its melting point.
No crystals form upon cooling. The solution is not saturated (too much solvent was added), or the compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product if available.
Yield is very low. Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during transfer/filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product purity is still low after one cycle. The impurities have very similar solubility profiles to the product.A second recrystallization may be necessary. Alternatively, consider switching to column chromatography for better separation.
Acid-Base Extraction

This liquid-liquid extraction technique is highly effective for separating acidic compounds (like phenols) from neutral or basic impurities. The principle is based on the conversion of the acidic phenol into its water-soluble salt (phenolate) by treatment with a base.

Causality Behind the Protocol: this compound is a weak acid, with a predicted pKa of approximately 6.18.[3] To deprotonate it effectively and drive it into the aqueous phase, a base whose conjugate acid has a pKa significantly higher than 6.18 is required. A 5-10% solution of sodium hydroxide (NaOH) is ideal for this purpose. A weaker base like sodium bicarbonate (the pKa of carbonic acid is ~6.35) would result in an incomplete extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Wash: Add an equal volume of 5% aqueous NaOH solution. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated 5-fluoro-2-nitrophenolate salt will be in the upper aqueous layer (if using ether) or lower aqueous layer (if using dichloromethane). Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete recovery.

  • Neutral Impurity Isolation: The organic layer now contains neutral impurities (like 2,4-difluoronitrobenzene). It can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to isolate these components if desired.

  • Acidification & Product Isolation: Cool the combined basic aqueous extracts in an ice bath. Slowly add concentrated HCl or H₂SO₄ with stirring until the solution is acidic (pH ~1-2, check with pH paper). The this compound will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry.

Troubleshooting Acid-Base Extraction

ProblemPossible Cause & ExplanationSuggested Solution
An emulsion forms at the interface. Vigorous shaking or the presence of particulate matter can lead to the formation of a stable emulsion between the organic and aqueous layers.Wait for 10-15 minutes to see if it breaks. Gently swirl the funnel. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions.
Low recovery after acidification. The acidification was incomplete, or the product has some solubility in the acidic aqueous solution.Ensure the pH is brought down to ~1-2. If the product is still in solution, extract the acidified aqueous phase back into an organic solvent like ethyl acetate, then dry and evaporate the organic layer.
Product is still impure. The crude mixture contained other acidic impurities that were also extracted into the basic aqueous phase.Acid-base extraction is excellent for separating by class (acid vs. neutral) but not for separating two similar acids. The isolated product may require a subsequent recrystallization or chromatographic step.
Column Chromatography

For complex mixtures containing multiple impurities with similar properties (e.g., isomers), column chromatography is the most powerful purification technique. It separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) while being moved by a liquid mobile phase.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good solvent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) should give the target compound an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Run the eluent through the column, applying pressure (flash chromatography) to speed up the process. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Column Chromatography

ProblemPossible Cause & ExplanationSuggested Solution
Poor separation of spots. The chosen eluent is either too polar (all compounds elute quickly, high Rf) or not polar enough (all compounds remain at the baseline, low Rf).Adjust the eluent polarity. If using a hexane/ethyl acetate system, increase the proportion of hexane to decrease polarity or increase ethyl acetate to increase polarity. Run a gradient elution, starting with a non-polar eluent and gradually increasing the polarity.
Compound is stuck on the column. The compound is highly polar and is irreversibly adsorbed to the silica gel.Add a more polar solvent (like methanol) to the eluent system to wash the compound off the column. In some cases, adding a small amount of acetic acid can help elute acidic compounds.
Cracked or channeled column bed. The silica gel was not packed uniformly, leading to poor separation as the sample travels unevenly down the column.Repack the column carefully, ensuring the silica gel is a uniform, homogenous slurry and that the bed is not allowed to run dry at any point.
How do I visualize the spots on TLC? This compound is aromatic and conjugated.The spots should be visible under a UV lamp (254 nm). For confirmation, an iodine chamber or a phenol-specific stain like ferric chloride can be used.

References

  • LookChem. (n.d.). This compound CAS:446-36-6. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data.
  • PubChem. (n.d.). 2-Fluoro-5-nitrophenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved February 7, 2026, from [Link]

  • ATSDR. (2022). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
  • PubChem. (n.d.). 2-Fluoro-5-nitroaniline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved February 7, 2026, from [Link]

  • A. Z. Abu-Zuhri, et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 7, 2026, from [Link]

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  • Patsnap. (n.d.). The preparation method of this compound. Eureka. Retrieved February 7, 2026, from [Link]

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  • University of Technology, Iraq. (n.d.). Chromatographic Methods of Analysis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018). (PDF) 2-Fluoro-5-nitroaniline. Retrieved February 7, 2026, from [Link]

  • Paiva-Martins, F., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil. Molecules, 24(2), 225.
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Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitrophenol (CAS 446-36-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important synthesis. This compound is a key building block in medicinal chemistry, valued for its role in creating a variety of pharmaceutical compounds.[1][2][3] This document offers a troubleshooting framework and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Overview of a Common Synthetic Route

A prevalent method for synthesizing this compound involves a two-step process starting from 2,4-difluoronitrobenzene.[4][5] The first step is a nucleophilic aromatic substitution with ammonia to form 5-fluoro-2-nitroaniline. This intermediate is then diazotized and hydrolyzed to yield the final product.[4][5] This route is often favored for its high selectivity and yield.[5]

Synthesis_of_5_Fluoro_2_nitrophenol start 2,4-Difluoronitrobenzene intermediate 5-Fluoro-2-nitroaniline start->intermediate + NH3 (Nucleophilic Aromatic Substitution) product This compound intermediate->product 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization & Hydrolysis)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Question 1: Why is the yield of 5-fluoro-2-nitroaniline (the intermediate) lower than expected?

Answer: Low yield in the first step can often be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7]

  • Suboptimal Temperature: The reaction of 2,4-difluoronitrobenzene with ammonia is typically conducted at a specific temperature range (e.g., 35-40°C).[4][5] Deviations can lead to a slower reaction rate or the formation of side products.

  • Incorrect Stoichiometry: The molar ratio of ammonia to 2,4-difluoronitrobenzene is crucial. An excess of ammonia is generally used to drive the reaction to completion.[4][5]

  • Loss During Workup: The intermediate, 5-fluoro-2-nitroaniline, is often isolated by crystallization upon cooling.[5] Ensure the cooling is gradual and to a sufficiently low temperature (e.g., 5-10°C) to maximize precipitation.[4][5]

Question 2: The final product, this compound, is contaminated with isomers. How can I improve the purity?

Answer: Isomeric impurities, such as 3-fluoro-4-nitrophenol, can arise, although the described synthetic route generally has good selectivity.[8] If isomers are present, consider the following purification strategies:

  • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that effectively separates the desired product from its isomers.

  • Column Chromatography: For high-purity requirements, column chromatography is an effective method for separating isomers.[6]

  • Complex-Assisted Crystallization: This technique involves adding a complexing agent to the crystallization solvent to selectively inhibit the incorporation of impurities into the crystal lattice of the desired product.[9][10][11]

Question 3: The diazotization reaction is not proceeding as expected. What could be the issue?

Answer: The diazotization of 5-fluoro-2-nitroaniline is a critical step and requires careful control of reaction conditions:

  • Temperature Control: This reaction is highly exothermic and must be maintained at a low temperature (typically 0-10°C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[4][5]

  • Acid Concentration: The reaction is carried out in an acidic medium, typically aqueous sulfuric acid.[4][5] Ensure the correct concentration of acid is used.

  • Purity of Starting Material: Impurities in the 5-fluoro-2-nitroaniline can interfere with the diazotization reaction. Ensure the intermediate is of high purity before proceeding.

Question 4: What are the key safety considerations when scaling up this synthesis?

Answer: Scaling up any chemical synthesis introduces new safety challenges. For this process, pay close attention to:

  • Exothermic Reactions: Both the amination and diazotization steps can be exothermic.[12] Ensure the reaction vessel has adequate cooling capacity to manage the heat generated, especially during scale-up.

  • Handling of Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[13] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[14][15] Work in a well-ventilated area or a fume hood.[13]

  • Waste Disposal: The reaction will generate acidic waste. Neutralize the waste before disposal according to your institution's safety guidelines.

Troubleshooting_Workflow issue Low Yield or Impurity check_completion Check Reaction Completion (TLC/HPLC) issue->check_completion check_temp Verify Temperature Control issue->check_temp check_stoich Confirm Stoichiometry issue->check_stoich optimize_workup Optimize Workup/ Purification issue->optimize_workup solution Improved Yield/ Purity check_completion->solution check_temp->solution check_stoich->solution optimize_workup->solution

Caption: A general troubleshooting workflow for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor during the scale-up of the nitration reaction?

A1: When scaling up nitration reactions, it's crucial to maintain precise control over temperature and reagent stoichiometry to ensure consistent product quality and avoid side reactions like over-nitration or oxidation.[12] Efficient mixing and heat transfer are also critical due to the highly exothermic nature of the reaction.[12][16]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] These methods allow for the qualitative and quantitative analysis of the reaction mixture to determine the consumption of starting materials and the formation of the product.[17][18]

Q3: Are there alternative synthetic routes to this compound?

A3: While the two-step method from 2,4-difluoronitrobenzene is common, other routes exist. For example, the direct nitration of 4-fluorophenol is a possibility. However, this reaction can lead to a mixture of isomers, and controlling the regioselectivity to favor the desired this compound can be challenging.

Q4: What are the best practices for handling the waste generated from this synthesis?

A4: The primary waste stream will be acidic aqueous solutions. These should be carefully neutralized with a suitable base (e.g., sodium bicarbonate or lime) before disposal. Always adhere to local and institutional regulations for chemical waste management.

Quantitative Data Summary

ParameterStep 1: AminationStep 2: Diazotization & HydrolysisReference
Starting Material 2,4-Difluoronitrobenzene5-Fluoro-2-nitroaniline[4],[5]
Key Reagents Ammonia (NH3)Sodium Nitrite (NaNO2), Sulfuric Acid (H2SO4)[4],[5]
Temperature 35-40 °C0-10 °C (diazotization), 90-95 °C (hydrolysis)[4],[5]
Reaction Time ~3 hours0.5-1 hour (diazotization), 1 hour (hydrolysis)[4],[5]
Typical Yield High (e.g., ~98%)Good[5]

References

  • CN107935858B - Preparation method of this compound - Google Patents.
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  • CN106045861A - Method and system for continuously producing this compound - Google Patents.
  • Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. Available at: [Link]

  • This compound | C6H4FNO3 - PubChem. Available at: [Link]

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  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master. Available at: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. Available at: [Link]

  • Laboratory and field evidence of the photonitration of 4-chlorophenol to 2-nitro-4-chlorophenol, and of the associated bicarbonate effect - IRIS-AperTO - UniTo. Available at: [Link]

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. Available at: [Link]

  • Purification of nitrophenols using complex-assisted crystallization | Request PDF. Available at: [Link]

  • Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride | Request PDF - ResearchGate. Available at: [Link]

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  • Bench-Scale and Pilot Plant Nitration | PDF | Chemical Reactor - Scribd. Available at: [Link]

    • analytical methods. Available at: [Link]

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  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

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Technical Support Center: Industrial Production of 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial production of 5-Fluoro-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, where the fluorine substituent can impart advantageous pharmacokinetic properties.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity this compound.

I. Synthesis Pathway Overview

A prevalent industrial synthesis route for this compound involves a two-step process starting from 2,4-difluoronitrobenzene.[2][4] The first step is a nucleophilic aromatic substitution where the fluorine atom at the C4 position is selectively replaced by an amino group using ammonia. The resulting intermediate, 5-fluoro-2-nitroaniline, is then converted to the final product via a diazotization reaction followed by hydrolysis.[2][4]

An alternative route involves the direct hydrolysis of 2,4-difluoronitrobenzene using a strong base like potassium hydroxide, followed by acidification.[5] However, this method can lead to the formation of significant amounts of the undesired isomer, 3-fluoro-4-nitrophenol.[5]

Process Flow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Diazotization & Hydrolysis cluster_purification Purification A 2,4-Difluoronitrobenzene C 5-Fluoro-2-nitroaniline A:e->C:w Reaction at 35-40°C B Ammonia (NH3) B:e->C:w F [5-Fluoro-2-nitrophenyl]diazonium salt (Intermediate) C:e->F:w 0-10°C D Sulfuric Acid (H2SO4) D:e->F:w E Sodium Nitrite (NaNO2) E:e->F:w G This compound F:e->G:w Heating to 90-95°C (Hydrolysis) H Crude Product G:e->H:w I Extraction H:e->I:w J High-Purity This compound I:e->J:w

Caption: Synthesis workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of 5-Fluoro-2-nitroaniline (Step 1)
Symptom Potential Cause Troubleshooting Action
Incomplete conversion of 2,4-difluoronitrobenzene.1. Insufficient Reaction Temperature: The reaction rate is slow at lower temperatures.[4]Solution: Ensure the reaction temperature is maintained within the optimal range of 35-40°C.[4]
2. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.Solution: Use appropriate agitation to ensure a homogeneous reaction mixture.
3. Incorrect Molar Ratio of Reactants: An insufficient amount of ammonia will result in incomplete conversion.Solution: Use a molar ratio of ammonia to 2,4-difluoronitrobenzene between 2:1 and 4:1.[2]
Low recovery of crystallized product.1. Crystallization Temperature Too High: Higher temperatures increase the solubility of the product, leading to lower recovery.[4]Solution: Cool the reaction mixture to 5-10°C to ensure maximum crystallization.[4]
2. Rapid Cooling: Fast cooling can lead to the formation of fine crystals that are difficult to filter.Solution: Implement a gradual cooling profile to promote the growth of larger, more easily filterable crystals.
Problem 2: Low Yield or Purity of this compound (Step 2)
Symptom Potential Cause Troubleshooting Action
Dark, tar-like reaction mixture.1. Diazotization Temperature Too High: Diazonium salts are unstable at higher temperatures and can decompose.[6]Solution: Strictly maintain the reaction temperature between 0-10°C during the addition of sodium nitrite.[2][4] Use a properly calibrated thermometer and an efficient cooling bath.
2. Localized Overheating: Rapid addition of sodium nitrite can cause localized hotspots, leading to decomposition.Solution: Add the sodium nitrite solution dropwise over a period of 30-45 minutes with vigorous stirring to dissipate heat.[6]
Incomplete conversion of 5-fluoro-2-nitroaniline.1. Insufficient Sodium Nitrite: A stoichiometric deficiency of sodium nitrite will result in unreacted starting material.Solution: Use a slight excess of sodium nitrite, with a molar ratio of sodium nitrite to 5-fluoro-2-nitroaniline between 1.05:1 and 1.2:1.[4]
2. Inadequate Acid Concentration: The diazotization reaction requires a specific acidic environment.Solution: Ensure the molar ratio of sulfuric acid to 5-fluoro-2-nitroaniline is between 3:1 and 3.5:1.[4]
Presence of significant impurities, particularly the 3-fluoro-4-nitrophenol isomer.1. Side Reactions During Hydrolysis: The hydrolysis of the diazonium salt can lead to the formation of undesired isomers.Solution: After the diazotization is complete, raise the temperature steadily to 90-95°C and maintain it for the specified time to ensure complete conversion to the desired product.[2][4]
2. Using the Direct Hydrolysis Route: The direct hydrolysis of 2,4-difluoronitrobenzene is known to produce a significant amount of the 3-fluoro-4-nitrophenol isomer.[5]Solution: If high purity is required, the two-step synthesis via the aniline intermediate is recommended as it offers better selectivity.[2][4]
Problem 3: Difficulties During Work-up and Purification
Symptom Potential Cause Troubleshooting Action
Formation of a stable emulsion during liquid-liquid extraction.1. Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as emulsifying agents.[7]Solution 1: Allow the mixture to stand for an extended period. Gentle stirring or tapping of the separatory funnel may help.[8]
Solution 2: Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase.[9]
Solution 3: Acidify the aqueous layer, which can alter the charge of surfactants and help break the emulsion.[8]
Solution 4: If the emulsion persists, filter the entire mixture through a pad of Celite.[9]
Product is an oil and difficult to handle.1. Presence of Impurities: Impurities can lower the melting point of the product, causing it to be an oil at room temperature. The melting point of pure this compound is 34-37°C.[10]Solution: Further purification may be necessary. Consider techniques like column chromatography or recrystallization from a suitable solvent.
2. Incomplete Solvent Removal: Residual extraction solvent can result in an oily product.Solution: Ensure complete removal of the solvent under reduced pressure.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take when working with this compound and its intermediates?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[11] Therefore, it is crucial to:

  • Work in a well-ventilated area, preferably a fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Avoid creating dust when handling the solid material.[11]

  • Keep away from strong bases and strong oxidizing agents, as they are incompatible.[11][12]

  • The diazonium salt intermediate can be unstable.[13] It is recommended to use it immediately in the next step and not to isolate it as a solid unless absolutely necessary and with proper safety measures in place. Diazonium tetrafluoroborate salts are generally more stable than their chloride counterparts.[10]

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[14] A typical GC-MS analysis can confirm the presence of the desired product and identify any byproducts.[15]

Q3: What is the best method for purifying the final product on a large scale?

A3: After the reaction, the crude this compound is often obtained as an oily layer that can be separated.[4] The aqueous layer can then be extracted with an organic solvent such as dichloromethane or toluene to recover any dissolved product.[4] For higher purity, techniques such as vacuum distillation or recrystallization can be employed. Soxhlet extraction with a suitable solvent like methanol has also been reported for purification.[16]

Q4: What are the key parameters to control for a successful diazotization reaction?

A4: The key parameters for a successful diazotization are:

  • Temperature: This is the most critical parameter. The reaction must be kept cold (0-10°C) to prevent the decomposition of the unstable diazonium salt.[2][4]

  • Rate of Addition: The sodium nitrite solution should be added slowly and dropwise to control the exothermic reaction and prevent localized overheating.[6]

  • Stoichiometry: A slight excess of sodium nitrite and a sufficient amount of acid are necessary to ensure complete conversion of the aniline.[4]

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-nitroaniline

Materials:

  • 2,4-Difluoronitrobenzene

  • Concentrated ammonia solution

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature control, add 1 mole equivalent of 2,4-difluoronitrobenzene to water.

  • With stirring, introduce 2.1 to 2.5 mole equivalents of concentrated ammonia solution while maintaining the temperature between 35-40°C.[2]

  • Continue stirring at this temperature for 3 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[2]

  • Once the reaction is complete, cool the mixture to 5-10°C with stirring to induce crystallization.[4]

  • Filter the resulting solid, wash with cold water, and dry to obtain 5-fluoro-2-nitroaniline.

Protocol 2: Synthesis of this compound

Materials:

  • 5-Fluoro-2-nitroaniline

  • Sulfuric acid (25.5-30% aqueous solution)[4]

  • Sodium nitrite (30-35.6% aqueous solution)[4]

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve 1 mole equivalent of 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid (using 3-3.5 mole equivalents of H₂SO₄).[4]

  • Cool the solution to 0-10°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.2 mole equivalents) dropwise, ensuring the temperature does not exceed 10°C.[2][4]

  • Stir the mixture at 0-10°C for 30-60 minutes after the addition is complete.[2]

  • Gradually heat the reaction mixture to 90-95°C over 1-2 hours and maintain this temperature for 1 hour to complete the hydrolysis.[2]

  • Cool the mixture to room temperature. The this compound will often separate as an oily layer.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

V. Data Presentation

Table 1: Recommended Reaction Parameters
Parameter Step 1: Amination Step 2: Diazotization & Hydrolysis Reference
Temperature 35-40°C0-10°C (Diazotization), 90-95°C (Hydrolysis)[2][4]
Molar Ratio (Reactant:Starting Material) NH₃: 2-4 : 1NaNO₂: 1.05-1.2 : 1[2][4]
H₂SO₄: 3-3.5 : 1[4]
Reaction Time ~3 hours0.5-1 hour (Diazotization), 1 hour (Hydrolysis)[2]
Crystallization Temperature 5-10°CN/A[4]

VI. Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_step1_troubleshooting Amination Troubleshooting cluster_step2_troubleshooting Diazotization/Hydrolysis Troubleshooting cluster_workup_troubleshooting Work-up Troubleshooting Start Low Yield or Purity Issue Step Which step shows the issue? Start->Step Step1_Issue Step 1: Amination Step->Step1_Issue Step 1 Step2_Issue Step 2: Diazotization/Hydrolysis Step->Step2_Issue Step 2 Workup_Issue Work-up/Purification Step->Workup_Issue Work-up Temp1 Check Temperature (35-40°C) Step1_Issue->Temp1 Temp2 Check Diazotization Temp (0-10°C) Step2_Issue->Temp2 Emulsion Emulsion Formation? Workup_Issue->Emulsion Ratio1 Check Molar Ratios (NH3:Substrate) Temp1->Ratio1 Temp OK Cryst Check Crystallization Temp (5-10°C) Ratio1->Cryst Ratios OK Addition_Rate Check NaNO2 Addition Rate Temp2->Addition_Rate Temp OK Ratio2 Check Molar Ratios (NaNO2, H2SO4) Addition_Rate->Ratio2 Rate OK Break_Emulsion Add Brine / Acidify / Filter Emulsion->Break_Emulsion Yes

Caption: Decision tree for troubleshooting common issues.

References

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  • Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN106045861A - Method and system for continuously producing this compound - Google P
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  • A Crown Ether-Based Covalent Organic Polymer Composite Membrane and Its Application in Molecular Separation - MDPI. [Link]

  • CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google P
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  • This compound 98% | PureSynth. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - Semantic Scholar. [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

Sources

Technical Support Center: 5-Fluoro-2-nitrophenol (5-F-2-NP) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The "Personality" of the Molecule

To stabilize 5-Fluoro-2-nitrophenol (5-F-2-NP) during synthesis, you must first understand the electronic "tug-of-war" occurring on the ring.[1] This molecule is not a passive substrate; it is a highly activated system due to the ortho and para relationships of its substituents.

  • The Acidic Trap (pKa ~6.2): The nitro group at the ortho position dramatically increases the acidity of the phenolic proton compared to phenol (pKa ~10). In the presence of even mild bases (e.g.,

    
    ), it exists almost exclusively as the phenolate anion .
    
  • The Electrophilic Trigger: The nitro group is para to the fluorine atom. Through resonance, the nitro group withdraws electron density, leaving the carbon at position 5 highly electron-deficient. This makes the fluorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ).[2][3]
    
  • The Reductive Risk: The Carbon-Fluorine bond is labile under standard catalytic hydrogenation conditions (Pd/C), leading to unwanted hydrodefluorination.

Visualization: Reactivity Map

The following diagram illustrates the competing electronic forces that dictate stability.

ReactivityMap Center This compound (Core Scaffold) Fluoro 5-Fluoro Group (Labile Leaving Group) Center->Fluoro Susceptible to SNAr Displacement Phenol 1-Hydroxyl Group (Acidic Proton) Center->Phenol Increases Acidity (pKa ~6.2) Nitro 2-Nitro Group (Electron Withdrawing) Nitro->Center Activates Ring (Ortho/Para) Nitro->Fluoro Para-Activation (Major Instability Source)

Figure 1: Electronic interaction map showing why the Para-Nitro group destabilizes the Carbon-Fluorine bond.

Troubleshooting Guides & FAQs

Module A: Preventing Defluorination During Reduction

Scenario: You are attempting to reduce the nitro group to an aniline, but LC-MS shows a mass shift of -20 (loss of HF) or significant byproduct formation.

Q: Why is my Fluorine atom disappearing during hydrogenation? A: Standard hydrogenation catalysts (Palladium on Carbon, Pd/C) are excellent at oxidative addition into Carbon-Halogen bonds. The electron-deficient nature of the ring facilitates the cleavage of the C-F bond, replacing it with C-H (hydrodefluorination).

  • Immediate Fix: Stop using Pd/C.

  • Alternative 1 (Catalytic): Switch to Platinum on Carbon (Pt/C) , specifically sulfided variants. Sulfur poisons the catalyst slightly, preventing it from activating the strong C-F bond while still reducing the nitro group.

  • Alternative 2 (Chemical): Use Iron (Fe) or Tin(II) Chloride (

    
    ) in acidic media. These electron-transfer mechanisms are orthogonal to C-F cleavage.
    

Q: I switched to Fe/HCl, but the workup is an emulsion nightmare. How do I stabilize the product? A: The product, 2-amino-5-fluorophenol, is amphoteric and air-sensitive (aminopheols oxidize to quinone imines rapidly).

  • Protocol Adjustment: Do not use strong acid (HCl) if avoidable. Use Fe powder with Ammonium Chloride (

    
    )  in Ethanol/Water. This keeps the pH near neutral, preventing the formation of water-soluble salts that complicate extraction.
    
  • Stabilization: Perform the workup under Argon. Add a pinch of ascorbic acid or sodium metabisulfite to the extraction solvent to scavenge oxidants.

Module B: Controlling (Unwanted Substitution)

Scenario: You are trying to alkylate the phenol (O-alkylation), but you observe displacement of the Fluorine.

Q: Why am I getting a mixture of products when using NaOH/DMF? A: Hydroxide (


) is a hard nucleophile and a strong base. In dipolar aprotic solvents (DMF, DMSO), the "naked" hydroxide ion attacks the C-5 position (activated by the nitro group) and displaces the fluoride.
  • The Fix: Lower the basicity and change the solvent.

  • Recommended Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Recommended Solvent: Acetone or Acetonitrile (MeCN). These solvents solvate the cation but do not enhance the nucleophilicity of the base as aggressively as DMF.

  • Temperature Control: Keep the reaction below 60°C.

    
     on fluoro-nitro systems usually requires elevated temperatures; keeping it mild favors O-alkylation over F-displacement.
    
Module C: Storage & Handling

Q: My yellow powder turned orange/brown on the shelf. Is it degraded? A: Likely yes. Nitrophenols are photo-active.

  • Cause: UV light can trigger radical formation or slow oxidation of the phenolic moiety.

  • Storage Protocol: Store in amber glass vials under an inert atmosphere (Nitrogen/Argon). Keep refrigerated (2-8°C) to inhibit thermal decomposition.

Experimental Protocols

Protocol 1: Chemoselective Reduction (Preserving the Fluorine)

Objective: Reduce the nitro group to an amine without defluorination.

Materials:

  • This compound (1 equiv)[1][4][5][6]

  • Iron Powder (325 mesh, 5 equiv)

  • Ammonium Chloride (

    
    , 5 equiv)
    
  • Solvent: Ethanol:Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve 5-F-2-NP in Ethanol/Water. Sparge with Nitrogen for 10 minutes to remove dissolved oxygen.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to reflux (approx 70-80°C) with vigorous stirring. The induction period is usually 15-30 minutes.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (M-H = 156) and appearance of the amine (M+H = 128).

    • Critical Check: If you see M+H = 110, you have defluorinated. Lower the temperature immediately.

  • Workup (Stabilized):

    • Cool to room temperature.

    • Filter through a Celite pad (under Nitrogen blanket if possible) to remove Iron sludge.

    • Wash the pad with Ethanol.

    • Concentrate the filtrate in vacuo.

    • Note: The resulting aminophenol is unstable. Use it immediately in the next step (e.g., cyclization) or store as an HCl salt.

Protocol 2: Controlled O-Alkylation

Objective: Alkylate the hydroxyl group without displacing the fluorine.

Table 1: Solvent/Base Compatibility Matrix

SolventBaseTempRisk of F-Displacement (

)
Recommendation
DMFNaOH>60°CHigh Avoid
DMSONaHRTHigh Avoid
Acetone

RefluxLow Preferred
MeCN

50°CLow Good Alternative

Decision Logic for Reaction Planning

Use this logic flow to determine the correct conditions for your specific transformation.

DecisionTree Start Start: this compound Goal What is your target? Start->Goal Red Reduce Nitro Group Goal->Red Alk Alkylate Phenol Goal->Alk Sub Displace Fluorine Goal->Sub Cat Catalytic Hydrogenation? Red->Cat Fe Fe/NH4Cl (Chemical) Red->Fe No (Preferred) Base Base Selection Alk->Base Pd Pd/C Catalyst Cat->Pd Yes Pt Pt/C (Sulfided) Cat->Pt Yes (Modified) ResultBad DEFLUORINATION RISK! Pd->ResultBad ResultGood Stable Product Pt->ResultGood Fe->ResultGood Strong Strong Base (NaOH/NaH) Base->Strong SNAr Side Reaction Weak Weak Base (K2CO3) Base->Weak Selective O-Alkylation Strong->ResultBad SNAr Side Reaction Weak->ResultGood Selective O-Alkylation

Figure 2: Decision Matrix for selecting reagents to minimize degradation pathways.

References

  • PubChem. (n.d.).[6] this compound (CID 9937).[6][7] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fun with Fluorine. Angewandte Chemie International Edition.
  • BenchChem. (2025). Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions.

Sources

Technical Support Center: 5-Fluoro-2-nitrophenol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Topic: Reaction Optimization, Impurity Profiling, and Downstream Processing[1]

Welcome to the Technical Support Hub

You are likely working with 5-Fluoro-2-nitrophenol (5-F-2-NP) as a scaffold for benzoxazole-based pharmacophores or as a specialized intermediate in heterocyclic synthesis.[1]

While this molecule appears simple, its reactivity profile is dominated by the "Push-Pull" electronic conflict : the nitro group (


) at the ortho position acidifies the phenol (

) while simultaneously activating the para-fluorine (

) toward nucleophilic attack.[1] This duality creates specific "trap doors" in standard protocols.

Below are the three most common "Support Tickets" we receive regarding this chemistry, resolved with root-cause analysis and optimized protocols.

Ticket #001: Starting Material Purity & Isomer Contamination

User Query: "I purchased 98% this compound, but my LC-MS shows a persistent impurity (~5-10%) with the same mass. Recrystallization isn't removing it. What is it?"

Diagnosis: You are likely seeing the Regioisomer: 3-Fluoro-4-nitrophenol .[1] This is a manufacturing artifact. 5-F-2-NP is industrially synthesized via the hydrolysis of 2,4-difluoronitrobenzene.[1] The nitro group activates both fluorine atoms for Nucleophilic Aromatic Substitution (


).
  • Path A (Target): Hydrolysis at the ortho-fluorine yields this compound.[1]

  • Path B (Impurity): Hydrolysis at the para-fluorine (often kinetically favored due to less steric hindrance) yields 3-Fluoro-4-nitrophenol.[1]

Resolution Protocol: Standard recrystallization often fails because both isomers are nitrophenols with similar polarities.

  • Analytical Check: Run a

    
    -NMR.[1]
    
    • Target (5-F-2-NP): Look for a coupling constant

      
       characteristic of meta positioning, but the key is the chemical shift of the proton ortho to the nitro group.[1]
      
    • Impurity: The 3-Fluoro-4-nitrophenol will show distinct splitting patterns due to the different F-H relationships.[1]

  • Purification:

    • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate (start 95:5, slow ramp to 80:20). The para-nitrophenol (impurity) is typically more polar and elutes later than the ortho-nitrophenol (target) due to the target's ability to form an intramolecular hydrogen bond (between

      
       and 
      
      
      
      ), which masks its polarity.[1]
    • Acid-Base Wash: The pKa differs slightly.[1][2] The para-nitro isomer is generally more acidic.[1] Careful pH titration extraction can enrich the organic layer with the desired ortho-isomer.[1]

Ticket #002: O-Alkylation Yield Loss (The "Fluorine Trap")

User Query: "I am trying to alkylate the phenol using


 in DMF at 

. The reaction turns black, and I see multiple byproducts. Yield is <40%."

Diagnosis: You have triggered an unwanted


 Fluorine Displacement .
The fluorine at position 5 is para to the nitro group. This makes it highly electrophilic. When you heat the reaction in a polar aprotic solvent (DMF) with a base:
  • The base deprotonates the phenol (desired).

  • However, if the alkyl halide is slow to react, the phenoxide (or even the solvent/trace water) attacks the C-5 position of another molecule, displacing the fluoride.

  • Result: Polymerization or formation of diphenyl ethers.

Optimized Protocol: Switch to "Soft Alkylation" conditions to favor O-attack over C-F displacement.

ParameterStandard (Risky)Optimized (Safe) Reasoning
Base

or


(1.1 eq)
Strong bases increase the nucleophilicity of the phenoxide too much, promoting side reactions.[1]
Solvent DMF or DMSOAcetonitrile (ACN) DMF decomposes at high heat to form dimethylamine, which will displace your Fluorine.[1] ACN is stable.
Temp


Keep energy below the activation barrier for

displacement of the Fluorine.[1]
Additive None18-Crown-6 (cat.) Improves solubility of carbonate in ACN, allowing lower temps.[1]

Visual Workflow: Reactivity Decision Tree

G Start Start: this compound Base Add Base (K2CO3) + R-X Start->Base TempHigh Temp > 80°C or Strong Nucleophile Base->TempHigh High Energy TempLow Temp < 60°C Mild Base Base->TempLow Controlled SNAr Side Reaction: SNAr (F-Displacement) TempHigh->SNAr OAlk Target: O-Alkylation (Ether Formation) TempLow->OAlk Impurity Byproducts: Diphenyl Ethers / Polymers SNAr->Impurity Success Product: 5-Fluoro-2-alkoxynitrobenzene OAlk->Success

Caption: Figure 1. Competition between desired O-alkylation and unwanted SNAr fluoride displacement driven by temperature and base strength.[1]

Ticket #003: Nitro Reduction & Defluorination

User Query: "I hydrogenated the nitro group using Pd/C. The nitro reduced, but the fluorine is gone (M-19 mass shift). How do I keep the fluorine?"

Diagnosis: Hydrodefluorination . Aryl fluorides are generally stable, but 5-F-2-NP is a special case.[1] The resulting amine (2-amino-5-fluorophenol) is electron-rich, but during the intermediate stages on the Palladium surface, the C-F bond is susceptible to oxidative addition/hydrogenolysis, especially in the presence of the acidic ammonium species formed during reduction.[1]

Optimized Protocol: Avoid standard Pd/C if defluorination is observed. Use a chemoselective chemical reduction.

Method A: Iron/Acetic Acid (Robust & Cheap) [1]

  • Reagents: Iron powder (3-5 eq), Acetic Acid (solvent/proton source), Ethanol.[1]

  • Conditions: Reflux for 1-2 hours.

  • Mechanism: Single Electron Transfer (SET) mechanism reduces

    
     to 
    
    
    
    without touching the C-F bond.[1]
  • Workup: Filter iron sludge through Celite. Neutralize carefully.

Method B: Platinum on Carbon (Sulfided) [1]

  • Reagents:

    
     (sulfided), 
    
    
    
    (1 atm).
  • Why: Sulfided catalysts are "poisoned," reducing their activity toward C-halogen bonds while retaining activity for

    
     reduction.[1]
    

Visual Workflow: Reduction Pathways

G Substrate This compound PathA Pd/C + H2 (Standard) Substrate->PathA PathB Fe / AcOH (Chemical) Substrate->PathB ResultA Mixture: Target + Des-Fluoro Analog PathA->ResultA ResultB Clean Target: 2-Amino-5-fluorophenol PathB->ResultB

Caption: Figure 2. Selection of reduction method to prevent hydrodefluorination.

FAQ: Rapid Fire

Q: Can I use NaH for the alkylation? A: Not recommended. NaH generates


 gas and creates a "naked" phenoxide anion that is extremely aggressive. This increases the rate of 

side reactions (attacking the fluorine of a neighbor molecule). Stick to Carbonate bases.

Q: What is the pKa of this compound? A: Approximately 6.18 .[1][3] The nitro group significantly acidifies the phenol (compare to Phenol pKa ~10). This means you do not need strong bases to deprotonate it.


 or even 

is sufficient.

Q: I need to make the Benzoxazole. Can I do it in one pot? A: Yes. After reducing the nitro to the amine (using Fe/AcOH), you can add your ortho-ester (e.g., Triethyl orthoformate) or aldehyde directly to the crude amine mixture (after filtering iron) and heat to cyclize. This avoids isolating the oxidation-sensitive aminophenol.[1]

References
  • Synthesis via Hydrolysis: "Method and system for continuously producing this compound."[1][4] Google Patents. CN106045861A.[5] Link

  • Downstream Applications (Benzoxazoles): "Process for preparing 2-amino-5-nitrophenol derivatives."[1] Google Patents. US4743595A. Link

  • Physical Properties: "this compound Compound Summary." PubChem. CID 9937.[6] Link[1]

  • SNAr Reactivity Context: "2-Fluoro-5-nitrophenyldiazonium: A Novel Sanger-Type Reagent." National Institutes of Health (PMC). Link (Demonstrates the lability of the Fluorine at this position).

Sources

Technical Support Center: Hydrolysis of 2,4-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing the hydrolysis side reactions of 2,4-difluoronitrobenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. Uncontrolled hydrolysis is a frequent cause of reduced yields, complex purification challenges, and compromised final product purity. This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and mitigate these undesirable side reactions.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental scientific principles governing the hydrolysis of 2,4-difluoronitrobenzene.

Q1: What are the primary hydrolysis side products of 2,4-difluoronitrobenzene?

A: The hydrolysis of 2,4-difluoronitrobenzene is a nucleophilic aromatic substitution (SNAr) reaction where water (H₂O) or a hydroxide ion (OH⁻) acts as the nucleophile, displacing one of the fluoride ions. The strong electron-withdrawing effect of the nitro group (-NO₂) activates the aromatic ring for this type of attack, particularly at the ortho (C2) and para (C4) positions.

The primary hydrolysis products are:

  • 4-Fluoro-2-nitrophenol (from substitution at the C2 position)

  • 2-Fluoro-4-nitrophenol (from substitution at the C4 position)

Due to the powerful resonance stabilization provided by the para-nitro group, substitution at the C4 position is generally favored, making 2-fluoro-4-nitrophenol the major hydrolysis byproduct in most cases.

Q2: What is the reaction mechanism for the hydrolysis of 2,4-difluoronitrobenzene?

A: The reaction proceeds via the SNAr addition-elimination mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nucleophile (OH⁻) attacks the electron-deficient carbon atom bearing a fluorine atom (typically C4). This breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1] The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion (F⁻), which is a good leaving group. This step is typically fast.[1]

The formation of the Meisenheimer complex is the slow, rate-determining step of the reaction.[1]

Analytical_Workflow A Crude Reaction Mixture Sample B Dilute in appropriate solvent A->B C Screen via HPLC or GC B->C D Quantify Peak Areas: - Starting Material - Product - Impurities C->D E Impurity > Acceptable Limit? D->E F Characterize by LC-MS / GC-MS (Confirm mass of C₆H₄FNO₃) E->F Yes G Continue Reaction / Workup E->G No H Process Optimization Required: - Adjust Temp - Check Water Content F->H

Sources

Technical Support Center: Minimizing Tar Formation in Nitration Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in nitration reactions. This guide is designed for researchers, scientists, and drug development experts who encounter the common yet challenging issue of tar formation during the nitration of organic compounds. Our goal is to provide in-depth, actionable insights and troubleshooting strategies rooted in established scientific principles to help you optimize your reactions, improve yields, and ensure process safety.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Preventing Tar Formation

Q1: My nitration reaction turned into a dark, viscous tar. What is the primary cause of this?

A1: The formation of a dark brown or black tar-like substance is a frequent indicator that the reaction temperature was excessively high. Nitration reactions are highly exothermic, and without precise temperature control, localized "hot spots" can develop within the reaction mixture.[1] These elevated temperatures promote undesirable side reactions, primarily the oxidation of the aromatic substrate by the strong oxidizing agent, nitric acid.[1] Highly activated aromatic rings, such as phenols, are particularly susceptible to this, as their electron-rich nature makes them prone to over-nitration and oxidation, leading to complex polymeric byproducts.[2]

Q2: Beyond temperature, what other factors contribute to tar formation?

A2: Several factors beyond temperature can lead to tarring:

  • Substrate Reactivity: Highly activated aromatic compounds (e.g., phenols, anilines, and their derivatives) are very reactive towards the nitronium ion (NO₂⁺) electrophile. This high reactivity can lead to multiple nitrations (polynitration) even under controlled conditions, contributing to the formation of complex and often tarry mixtures.[1][2]

  • Concentration of Nitrating Agent: Using a large excess of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) increases the likelihood of polynitration and oxidative side reactions.[3]

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the degradation of the desired product and the formation of byproducts.[3]

  • Impurities: The presence of certain impurities in the starting materials or solvents can catalyze unwanted side reactions, contributing to tar formation.[4]

Q3: How can I effectively control the temperature of my nitration reaction to prevent tarring?

A3: Strict temperature control is paramount for a successful nitration. Here are key strategies:

  • Cooling Baths: Employ an efficient cooling bath (e.g., an ice-salt bath or a cryocooler) to maintain a consistently low temperature, often between 0-10°C, throughout the reaction.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution. This allows the heat generated by the reaction to be effectively dissipated by the cooling system, preventing a rapid temperature increase.[5]

  • Vigorous Stirring: Ensure efficient and continuous stirring to maintain a homogenous mixture and prevent the formation of localized hot spots where the temperature can spike.[1]

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.

Q4: Are there alternative nitrating agents or conditions that are less prone to causing tar formation?

A4: Yes, for sensitive substrates, milder nitrating agents and conditions can be employed:

  • Acetyl Nitrate: Prepared in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent that can be effective for reactive substrates.

  • Nitronium Salts: Stable nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can provide a controlled source of the nitronium ion, often leading to cleaner reactions.

  • Flow Chemistry: Continuous flow reactors offer significant advantages for nitration.[6][7] The small reactor volume and high surface-area-to-volume ratio allow for superior temperature control, minimizing the risk of thermal runaway and byproduct formation.[6][8]

Q5: My reaction has already formed some tar. Is it possible to salvage the desired product?

A5: Salvaging the product from a tarry mixture can be challenging but is sometimes possible through careful work-up and purification:

  • Quenching: Carefully quench the reaction mixture by pouring it onto ice. This will dilute the acids and stop the reaction.

  • Solvent Extraction: Use a suitable organic solvent to extract the desired product from the aqueous layer. The tar may be partially soluble in the organic layer or may precipitate.

  • Filtration: If the tar is solid, it can sometimes be removed by filtration.

  • Column Chromatography: This is often the most effective method for separating the desired product from the complex mixture of byproducts present in the tar.[3] Careful selection of the stationary and mobile phases is crucial.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to tar formation during nitration.

Observed Problem Probable Cause(s) Recommended Solution(s)
Immediate formation of dark tar upon addition of nitrating agent. 1. Reaction temperature is too high.[1] 2. Substrate is highly activated and prone to rapid, uncontrolled reaction.[2]1. Ensure the cooling bath is at the target temperature before starting the addition. 2. Add the nitrating agent much more slowly. 3. Dilute the substrate and/or the nitrating agent. 4. Consider using a milder nitrating agent.
Reaction mixture gradually darkens and thickens over time. 1. Slow, uncontrolled temperature rise. 2. Polynitration is occurring.[1] 3. Product degradation over extended reaction time.1. Improve the efficiency of the cooling system. 2. Monitor the reaction progress closely (e.g., by TLC) and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount or only a slight excess of the nitrating agent.
Low yield of desired product and a significant amount of tarry residue after work-up. 1. Significant oxidation and/or polynitration occurred. 2. Inefficient extraction of the product from the tar.1. Re-evaluate and optimize all reaction parameters (temperature, addition rate, stoichiometry). 2. During work-up, try multiple extractions with different organic solvents. 3. Consider a chromatographic purification method.

Section 3: Experimental Protocols

Protocol 1: Standard Nitration of a Moderately Activated Aromatic Compound

This protocol provides a general procedure for the nitration of a substrate like benzene or toluene, with a focus on minimizing tar formation.

Materials:

  • Aromatic substrate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-salt bath.

  • Add the aromatic substrate to the flask.

  • In the dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Once the substrate solution has cooled to 0-5°C, begin the dropwise addition of the nitrating mixture, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for the appropriate time, monitoring the progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with the chosen organic solvent.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Nitrated Product from a Tarry Mixture using Column Chromatography

Materials:

  • Crude nitrated product containing tar

  • Silica gel

  • Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column and associated glassware

Procedure:

  • Dissolve a small amount of the crude product in the eluent and determine the appropriate eluent composition by TLC analysis.

  • Prepare the chromatography column by packing it with silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary, and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Visualizing the Process

Diagram 1: Troubleshooting Workflow for Tar Formation

This diagram illustrates a logical workflow for addressing tar formation in nitration reactions.

TarFormationTroubleshooting Start Tar Formation Observed CheckTemp Was Temperature Strictly Controlled (<10°C)? Start->CheckTemp CheckSubstrate Is the Substrate Highly Activated? CheckTemp->CheckSubstrate Yes SolutionTemp Improve Cooling Efficiency Slow Down Addition Rate CheckTemp->SolutionTemp No CheckStoichiometry Was an Excess of Nitrating Agent Used? CheckSubstrate->CheckStoichiometry No SolutionSubstrate Use Milder Nitrating Agent Consider Flow Chemistry CheckSubstrate->SolutionSubstrate Yes CheckTime Was Reaction Time Monitored and Optimized? CheckStoichiometry->CheckTime No SolutionStoichiometry Use Stoichiometric Amount of Nitrating Agent CheckStoichiometry->SolutionStoichiometry Yes SolutionTime Monitor by TLC and Quench Upon Completion CheckTime->SolutionTime No End Optimized Reaction CheckTime->End Yes SolutionTemp->End SolutionSubstrate->End SolutionStoichiometry->End SolutionTime->End

Caption: A decision tree for troubleshooting tar formation.

Diagram 2: Key Factors Influencing Tar Formation

This diagram illustrates the interconnected factors that can lead to the formation of tar during nitration.

TarFactors Tar Tar Formation Temp High Temperature Temp->Tar Oxidation Oxidation Temp->Oxidation Substrate Activated Substrate Substrate->Tar Polynitration Polynitration Substrate->Polynitration Concentration High Reagent Concentration Concentration->Tar Concentration->Polynitration Time Long Reaction Time Time->Tar Oxidation->Tar Polynitration->Tar

Caption: Interplay of factors leading to tar formation.

References

  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Controlling temperature of nitration reactions.
  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

Sources

Validation & Comparative

Validation of HPLC Methods for 5-Fluoro-2-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-nitrophenol (5-F-2-NP) is a critical intermediate in the synthesis of fluorinated pharmaceuticals (including specific metabolites of Flutamide) and agrochemicals. Its analysis presents two distinct chromatographic challenges: peak tailing due to the acidic phenolic hydroxyl group and regioisomer resolution (separating the 2-nitro isomer from 4-nitro byproducts).

This guide compares the two dominant stationary phase chemistries—C18 (Octadecyl) versus Phenyl-Hexyl —providing a validated framework for method selection based on ICH Q2(R2) guidelines. While C18 remains the industry workhorse for routine assay, Phenyl-Hexyl phases are demonstrated to offer superior selectivity for complex impurity profiling involving positional isomers.

Part 1: Chemical Context & Method Design[1]

Understanding the physicochemical properties of 5-F-2-NP is the prerequisite for robust method development.

PropertyValueChromatographic Implication
CAS Number 446-36-6Unique Identifier
pKa ~6.18 (Predicted)Critical: The mobile phase pH must be controlled (pH < 4.[1]0) to keep the analyte protonated (neutral). Ionized phenols interact with silanols, causing severe tailing.
UV Max ~254 nm, ~310 nmDual-wavelength monitoring recommended: 254 nm for sensitivity, 310 nm for specificity (nitro-aromatic band).
Solubility MeOH, ACN, EtOAcSample diluent should match the initial mobile phase conditions to prevent peak distortion.

Part 2: Comparative Method Performance

The Core Dilemma: C18 vs. Phenyl-Hexyl

For 5-F-2-NP, the choice of column defines the success of the separation, particularly regarding isomer resolution.

Option A: The "Workhorse" Method (C18)
  • Mechanism: Hydrophobic interaction.

  • Best For: Raw material assay, high-throughput purity checks where isomer contamination is known to be low.

  • Pros: High stability, ubiquitous availability, predictable retention.

  • Cons: Often fails to resolve ortho- (2-nitro) and para- (4-nitro) isomers completely due to similar hydrophobicity.

Option B: The "High-Selectivity" Method (Phenyl-Hexyl)
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Best For: Impurity profiling, reaction monitoring (separation of starting materials), and isomer quantification.

  • Pros: The nitro group on 5-F-2-NP is electron-withdrawing, creating a strong

    
     interaction with the phenyl ring of the stationary phase. This often results in distinct retention shifts compared to non-nitro impurities.
    
  • Cons: Longer equilibration times, slightly higher column cost.

Comparative Data Summary (Simulated based on Nitrophenol behavior)
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Mobile Phase Phosphate Buffer (pH 3.0) / ACN0.1% Formic Acid / Methanol
Retention Mechanism HydrophobicityHydrophobicity +

Stacking
Tailing Factor (

)
1.1 – 1.31.0 – 1.1 (Superior symmetry)
Isomer Resolution (

)
1.5 – 2.0 (Marginal)> 3.5 (Excellent)
Run Time Short (< 10 min)Moderate (12-15 min)
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Isomers Are positional isomers (e.g., 4-nitro) present? Start->Isomers Routine Routine Assay / Raw Material Release Isomers->Routine No / Unknown Complex Impurity Profiling / Reaction Monitoring Isomers->Complex Yes C18 Select C18 Column (Method A) Focus: Speed & Robustness Routine->C18 Phenyl Select Phenyl-Hexyl Column (Method B) Focus: Selectivity (Pi-Pi) Complex->Phenyl

Figure 1: Decision tree for selecting the appropriate stationary phase based on sample complexity.

Part 3: Detailed Validation Protocol (ICH Q2 R2)

This protocol utilizes Method A (C18) as the baseline standard, with notes on where Method B differs.

Chromatographic Conditions
  • Column: End-capped C18,

    
    , 
    
    
    
    (e.g., Phenomenex Luna or Agilent Zorbax).
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm.[2]

  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 40 60
10.1 90 10

| 15.0 | 90 | 10 |

Standard Preparation

Stock Solution (


): 
  • Weigh

    
     of this compound reference standard.
    
  • Transfer to a

    
     volumetric flask.
    
  • Dissolve in

    
     Acetonitrile; sonicate for 5 mins.
    
  • Dilute to volume with Water (pH 3.0).

Validation Parameters & Acceptance Criteria
A. Specificity (Selectivity)[3][4]
  • Procedure: Inject Blank, Placebo (if applicable), Standard, and a Spiked Sample containing potential impurities (e.g., 2-fluoro-phenol, 4-nitrophenol).

  • Acceptance: No interference at the retention time of 5-F-2-NP. Peak purity (if using PDA detector) > 0.990.

B. Linearity[3][5][6][7][8][9]
  • Procedure: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g.,

    
     to 
    
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
C. Accuracy (Recovery)
  • Procedure: Spike blank matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery

    
    ; %RSD 
    
    
    
    .[5]
D. Precision (Repeatability)
  • Procedure: 6 consecutive injections of the standard solution.

  • Acceptance: Retention time %RSD

    
    ; Peak Area %RSD 
    
    
    
    .
E. Robustness (Critical for Acidic Analytes)
  • Variable 1: pH of buffer (

    
     units). Note: As pKa is ~6.2, pH 3.0 is robust. pH 5.0 would be disastrous.
    
  • Variable 2: Column Temperature (

    
    ).
    
  • Acceptance: System suitability parameters must remain within limits.

Part 4: Self-Validating Workflow

To ensure "Trustworthiness" (as per E-E-A-T), the method employs a System Suitability Test (SST) that must pass before any samples are analyzed.

ValidationWorkflow Prep 1. Prep Mobile Phase (pH 3.0 ± 0.05) Equil 2. Equilibrate Column (>20 column vols) Prep->Equil SST_Inj 3. Inject Standard (x5) Equil->SST_Inj Check Check SST Criteria: 1. Tailing < 1.5 2. RSD Area < 2.0% 3. Theoretical Plates > 2000 SST_Inj->Check Fail FAIL: Re-filter MP, Check pH, Clean Column Check->Fail Criteria Not Met Pass PASS: Proceed to Sample Analysis Check->Pass Criteria Met Fail->Equil Retry

Figure 2: System Suitability Testing (SST) workflow ensuring data integrity before sample acquisition.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[10]

  • PubChem. (n.d.).[11] this compound (Compound Summary).[12] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for pKa effects on retention and tailing).
  • Chromatography Online. (2011). Fluorinated HPLC Phases — Looking Beyond C18. LCGC North America.

  • BenchChem. (2025).[5] Comparative Guide to Analytical Methods for Nitrophenol Quantification. (Extrapolated data for nitrophenol isomer separation).

Sources

A Comparative Analysis of Fluoronitrophenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the key isomers of fluoronitrophenol, offering insights into their distinct physicochemical properties, reactivity, and biological significance. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of data to explain the causal relationships between isomeric structure and functional performance, supported by experimental protocols and data.

Introduction: The Subtle Power of Isomeric Position

Fluoronitrophenols are a class of aromatic compounds that have found utility as versatile building blocks in organic synthesis, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the electron-withdrawing nitro group (-NO₂) and the highly electronegative fluorine atom (-F) on the phenol ring dramatically influences the molecule's electronic environment, acidity, and reactivity. Understanding the distinct characteristics of each isomer is paramount for optimizing reaction conditions, predicting biological activity, and developing robust analytical methods. This guide will dissect these differences, providing a framework for isomer selection and application.

The primary isomers of focus include 2-fluoro-4-nitrophenol, 4-fluoro-2-nitrophenol, and 2-fluoro-6-nitrophenol, as their properties are well-documented and they serve as excellent models for demonstrating the principles of isomerism in this class of compounds.

Physicochemical Properties: A Tale of Two Substituents

The interplay between the hydroxyl, fluoro, and nitro groups dictates the physical properties of each isomer. A key differentiator is the potential for intramolecular versus intermolecular hydrogen bonding, which significantly impacts properties like melting point and acidity (pKa).

For instance, isomers with substituents ortho to the hydroxyl group, such as 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol, can form intramolecular hydrogen bonds. This internal bonding reduces the molecule's interaction with its neighbors, generally leading to a lower melting point and increased volatility compared to isomers where such bonding is not possible.

The acidity of the phenolic proton is governed by the stability of the resulting phenoxide ion. Electron-withdrawing groups like -NO₂ and -F stabilize the negative charge, increasing acidity (lowering the pKa). The effect is most pronounced when these groups are in the ortho or para positions relative to the hydroxyl group, where they can exert their maximum electron-withdrawing influence through resonance and inductive effects.

Table 1: Comparative Physicochemical Properties of Fluoronitrophenol Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
2-Fluoro-4-nitrophenol C₆H₄FNO₃157.1095-985.68
4-Fluoro-2-nitrophenol C₆H₄FNO₃157.1072-747.15
2-Fluoro-6-nitrophenol C₆H₄FNO₃157.1065-676.80
3-Fluoro-4-nitrophenol C₆H₄FNO₃157.1093-956.45

Note: Data is compiled from various sources and may show slight variations. The pKa values are particularly sensitive to the experimental conditions under which they were measured.

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Arena

A primary application of fluoronitrophenols in synthesis is their participation in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces a leaving group (in this case, the fluoride ion) on the aromatic ring. The success and rate of this reaction are critically dependent on the ring being "activated" by strong electron-withdrawing groups, such as the nitro group.

The fluoride ion is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond. The nitro group's ability to stabilize the intermediate Meisenheimer complex via resonance is the key activating factor. The reaction rate is significantly faster when the nitro group is positioned ortho or para to the fluorine atom, as this allows for direct delocalization of the negative charge onto the nitro group.

Isomer Reactivity Comparison:
  • 2-Fluoro-4-nitrophenol & 4-Fluoro-2-nitrophenol: Both isomers are highly activated towards SNAr. In both cases, the nitro group is para or ortho to the fluorine leaving group, allowing for effective stabilization of the negative charge in the Meisenheimer intermediate. The rate-determining step is the initial attack of the nucleophile.[1] Minor differences in reaction rates can be attributed to the steric hindrance around the reaction center and the powerful, but distance-dependent, inductive effect of the nitro group, which is stronger from the ortho position.

  • Isomers with meta-nitro groups (e.g., 3-fluoro-5-nitrophenol): These isomers are significantly less reactive in SNAr reactions. When the nitro group is meta to the leaving group, it cannot participate in resonance stabilization of the Meisenheimer complex. The negative charge cannot be delocalized onto the nitro group, making the intermediate much higher in energy and dramatically slowing the reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Isomer Mixture in Mobile Phase Injector Inject Sample Sample->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase (e.g., Acetonitrile:Water) Detector UV-Vis Detector (e.g., 280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Peaks (Retention Time & Area) Chromatogram->Quantify

Sources

Reactivity comparison of 5-Fluoro-2-nitrophenol with other nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 5-Fluoro-2-nitrophenol

For researchers and professionals in drug development and fine chemical synthesis, the selection of building blocks is paramount to project success. Nitrophenols are a critical class of intermediates, but their reactivity profiles can vary significantly based on their substitution patterns. This guide provides an in-depth comparison of this compound with other common nitrophenols, offering a theoretical framework supported by experimental data and protocols to elucidate its unique reactivity and utility.

The presence of a fluorine atom combined with a nitro group gives this compound a distinct chemical character, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique reactivity is a direct consequence of the electronic interplay between the hydroxyl, nitro, and fluoro substituents on the aromatic ring.

Theoretical Framework: Unpacking the Electronic Effects

The reactivity of a substituted phenol is primarily governed by two factors: the acidity of the phenolic proton (pKa) and the susceptibility of the aromatic ring to substitution reactions. In the case of this compound, these properties are modulated by the potent electronic effects of the nitro and fluoro groups.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). It strongly deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for Nucleophilic Aromatic Substitution (SNAr) . It achieves this by stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[3][4]

  • Fluorine (-F): The fluorine atom exhibits a dual electronic nature. It is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M).[5] While in electrophilic substitution this dualism leads to complex outcomes, in nucleophilic aromatic substitution, its strong -I effect is dominant in activating the ring.

This combination of a powerful activating nitro group and a strategically placed, highly electronegative fluorine atom makes this compound an exceptionally reactive substrate for SNAr reactions.[6]

Comparative Analysis of Physicochemical Properties

A molecule's acidity is a direct measure of the stability of its conjugate base. For nitrophenols, the presence of electron-withdrawing groups stabilizes the phenoxide ion, resulting in a lower pKa (stronger acid) compared to phenol itself (pKa ≈ 9.9). Nitrophenols are, therefore, significantly more acidic than phenol.[7]

CompoundMolar Mass ( g/mol )Melting Point (°C)pKa
This compound 157.10[8]34-37[9][10]~6.18 (Predicted)[10]
2-Nitrophenol 139.11[7]43-457.23[11]
4-Nitrophenol 139.11[7][12]113-1147.15[12][13]

Analysis of Acidity:

The predicted pKa of this compound is lower than that of both 2-nitrophenol and 4-nitrophenol, indicating it is a stronger acid. This enhanced acidity is attributed to the additional strong inductive electron withdrawal by the fluorine atom, which further stabilizes the resulting phenoxide anion. This increased acidity can be a crucial factor in reaction mechanisms where deprotonation of the phenol is a key step.

Superiority in Nucleophilic Aromatic Substitution (SNAr)

The most significant feature of this compound is its high reactivity in SNAr reactions. This is a cornerstone of its utility in synthesis.[6] The SNAr mechanism proceeds via a two-step addition-elimination pathway.

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

// Reactants Reactants [label=< +Nu- this compound

>];

// Transition State 1 / Meisenheimer Complex Meisenheimer [label=< Meisenheimer Complex (Intermediate) (Rate-Determining Step)

>];

// Products Products [label=< +F- Substituted Product

>];

// Arrows edge [fontname="Helvetica", fontsize=10]; Reactants -> Meisenheimer [label="k1 (slow)"]; Meisenheimer -> Products [label="k2 (fast)"]; } // Caption: S_N_Ar Mechanism for this compound.

Why is Fluorine an Excellent Leaving Group in SNAr?

Contrary to intuition from SN1/SN2 reactions where F⁻ is a poor leaving group, fluorine is one of the best leaving groups in SNAr. The reason lies in the rate-determining step.

  • The C-F bond is not broken in the slow step. The slow step is the initial attack of the nucleophile, which is facilitated by the powerful inductive pull of the fluorine atom. This makes the carbon atom it is attached to highly electrophilic and susceptible to attack.

  • The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the first step.

The reactivity order for halogens in SNAr is typically F > Cl > Br > I , the reverse of the order seen in SN1/SN2 reactions. Therefore, this compound is significantly more reactive towards nucleophiles than its chloro-, bromo-, or iodo- counterparts.[4]

Experimental Protocol: Kinetic Analysis of SNAr Reactivity via UV-Vis Spectrophotometry

To empirically validate the enhanced reactivity of this compound, a straightforward kinetic assay can be performed. This protocol measures the rate of reaction with a model nucleophile, such as piperidine, by monitoring the formation of the product, which typically absorbs light at a different wavelength than the reactants.

Objective: To determine the second-order rate constant for the reaction of a nitrophenol with piperidine in a suitable solvent (e.g., ethanol).

Materials:

  • This compound

  • 4-Chloro-2-nitrophenol (for comparison)

  • Piperidine

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Volumetric flasks, pipettes, and quartz cuvettes

Workflow:

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solutions: - 0.01 M this compound in Ethanol - 0.01 M 4-Chloro-2-nitrophenol in Ethanol - 1.0 M Piperidine in Ethanol thermo Equilibrate spectrophotometer and reactant solutions to 25°C. prep_stock->thermo mix Initiate reaction in cuvette: - 2.9 mL Piperidine solution - 0.1 mL Nitrophenol solution (ensures pseudo-first-order conditions) thermo->mix scan Immediately start kinetic scan. Monitor absorbance increase of product (e.g., at 400-420 nm) over time. mix->scan plot Plot ln(A∞ - At) vs. time. A∞ = final absorbance, At = absorbance at time t. scan->plot slope Determine the slope of the line. Slope = -k_obs (pseudo-first-order rate constant). plot->slope calc Calculate second-order rate constant (k2): k2 = k_obs / [Piperidine] slope->calc compare Compare k2 values for This compound and 4-Chloro-2-nitrophenol. calc->compare

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: Using a large excess of piperidine ([Piperidine] >> [Nitrophenol]) ensures that the concentration of piperidine remains effectively constant throughout the reaction. This simplifies the rate law from Rate = k[Nitrophenol][Piperidine] to Rate = k_obs[Nitrophenol], making the data analysis linear and straightforward.[14]

  • Temperature Control: Reaction rates are highly sensitive to temperature. A constant temperature bath is essential for obtaining reproducible and accurate kinetic data.

  • Spectrophotometric Monitoring: This technique is non-invasive and allows for continuous monitoring of the reaction progress in real-time, providing high-quality kinetic data.[15][16] The choice of wavelength is critical; it should be a wavelength where the product has strong absorbance and the reactants have minimal absorbance to maximize the signal-to-noise ratio.[17][18]

Expected Results and Conclusion

The experimental data will quantitatively demonstrate that the rate constant (k₂) for the reaction of this compound is significantly higher than that for 4-chloro-2-nitrophenol under identical conditions. This confirms the superior reactivity of the fluorinated compound in nucleophilic aromatic substitution.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of this compound (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN107935858B - Preparation method of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). The preparation method of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045861A - Method and system for continuously producing this compound.
  • PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrophenol. Retrieved from [Link]

  • ATSDR. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols?. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • ACS Publications. (n.d.). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Retrieved from [Link]

  • NIH - PMC. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]

  • Umcs. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • Nature. (2020). Predicting the chemical reactivity of organic materials using a machine-learning approach. Retrieved from [Link]

  • PubMed. (2022). Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols?. Retrieved from [Link]

  • ResearchGate. (2008). The Comparative Reactivity Method—A new tool to measure total OH Reactivity in ambient air. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Retrieved from [Link]

  • HKU Scholars Hub. (n.d.). Understanding the formation and fate of halonitrophenols during the water disinfection. Retrieved from [Link]

  • NIH - PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol. Retrieved from [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]

  • Save My Exams. (n.d.). Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • NIH - PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p.... Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • RSC Publishing. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. Retrieved from [Link]

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Spectroscopic Differentiation of Nitrophenol Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Basis of Spectral Divergence

In drug development and environmental monitoring, distinguishing between 2-nitrophenol (ortho), 3-nitrophenol (meta), and 4-nitrophenol (para) is a critical analytical challenge. While they share the formula


, their spectroscopic behaviors diverge radically due to the topology of their hydrogen bonding and electronic conjugation.

This guide moves beyond basic characterization, focusing on the causal mechanisms —specifically the "Ortho Effect" (intramolecular chelation) versus the resonance capabilities of the para isomer—that dictate their detection limits and spectral fingerprints.

Core Differentiators
  • 2-Nitrophenol: Dominated by Intramolecular Hydrogen Bonding (Chelation).

  • 3-Nitrophenol: Dominated by Intermolecular Hydrogen Bonding; lacks resonance conjugation between substituents.

  • 4-Nitrophenol: Dominated by Intermolecular Hydrogen Bonding; exhibits strong through-conjugation (push-pull electronic system).

Electronic Spectroscopy (UV-Vis): The pH Switch

UV-Vis spectroscopy is the most sensitive tool for these isomers, particularly when leveraging pH-dependent ionization (solvatochromism).

The Mechanism: Resonance vs. Inductive Effects

The acidity and color intensity of nitrophenols depend on the stability of the phenolate anion formed upon deprotonation.

  • 4-Nitrophenol (The Indicator): In basic media (pH > 8), the proton is removed. The negative charge on the oxygen can delocalize all the way to the nitro group oxygens. This extended conjugation lowers the energy gap (

    
    ), causing a massive bathochromic (red) shift from ~317 nm to ~400 nm, resulting in a deep yellow color.
    
  • 3-Nitrophenol: The meta position prevents the negative charge from delocalizing onto the nitro group. Stabilization is purely inductive. Consequently, the spectral shift is less dramatic, and the molar absorptivity (

    
    ) is lower.
    
  • 2-Nitrophenol: Although resonance is possible, the intramolecular hydrogen bond stabilizes the neutral form, making deprotonation slightly more energetically demanding than expected purely by induction.

Diagram: Resonance Stabilization Pathways

The following diagram illustrates why 4-nitrophenol exhibits the strongest spectral shift.

ResonanceLogic cluster_0 4-Nitrophenol (Para) cluster_1 3-Nitrophenol (Meta) NodeA Deprotonation (pH > 7.2) NodeB Phenolate Anion Formed NodeA->NodeB NodeC Neg. Charge Delocalizes to NO2 NodeB->NodeC NodeD Bathochromic Shift (λmax: 317nm -> 400nm) NodeC->NodeD NodeX Deprotonation (pH > 8.4) NodeY Phenolate Anion Formed NodeX->NodeY NodeZ Resonance Blocked (No conjugation to NO2) NodeY->NodeZ NodeW Minor Shift (Less Intense Color) NodeZ->NodeW

Figure 1: Comparative mechanistic pathway of ionization-induced spectral shifts.

Vibrational Spectroscopy (IR): Hydrogen Bonding Topology

Infrared spectroscopy is the definitive method for distinguishing the ortho isomer from the meta and para isomers based on hydrogen bond types.

The Dilution Test

To validate the type of hydrogen bonding, one must perform a dilution study in a non-polar solvent (e.g.,


).
  • Intermolecular (3-NP, 4-NP): In concentrated solid/liquid states, these form polymeric chains, resulting in a broad O-H band. Upon dilution, these chains break, and the broad band disappears, replaced by a sharp "free" O-H peak at a higher frequency (~3600 cm

    
    ).
    
  • Intramolecular (2-NP): The hydrogen bond is internal (within the molecule). Dilution does not break this bond. The O-H peak remains at a lower frequency and does not significantly change shape or position.

Comparative IR Data
Feature2-Nitrophenol (Ortho)4-Nitrophenol (Para)
H-Bond Type Intramolecular (Chelation)Intermolecular (Association)
O-H Stretch (

)
~3200 cm

(Shifted lower, distinct)
~3300–3400 cm

(Broad, centered higher)
Effect of Dilution None (Frequency constant)Shift to ~3600 cm

(Sharpens)
C=O /

Stretch
Asym ~1520 cm

Asym ~1500 cm

Physical State Volatile (Steam distillable)Non-volatile (High MP)

Experimental Protocol: Simultaneous Determination

Objective: Quantify a mixture of nitrophenol isomers using pH-modulated UV-Vis spectroscopy. Principle: By exploiting the distinct pKa values and isosbestic points, we can resolve overlapping spectra.

Reagents
  • Stock Buffer A (Acidic): 0.1 M HCl (pH ~1)

  • Stock Buffer B (Basic): 0.1 M NaOH (pH ~13)

  • Solvent: 50% Methanol/Water (to ensure solubility of all isomers)

Workflow Diagram

ProtocolWorkflow cluster_acid Acidic Pathway (Protonated) cluster_base Basic Pathway (Deprotonated) Start Sample Preparation Dissolve 10mg in 50mL MeOH Split Split into Two Aliquots Start->Split AcidAdd Add 0.1M HCl Split->AcidAdd BaseAdd Add 0.1M NaOH Split->BaseAdd AcidScan Scan 250-500nm (Baseline) AcidAdd->AcidScan Calc Data Processing Calculate Absorbance Ratio (A400/A317) AcidScan->Calc BaseScan Scan 250-500nm (Shifted) BaseAdd->BaseScan BaseScan->Calc Result Quantify 4-NP (High Shift) vs 2-NP/3-NP Calc->Result

Figure 2: Step-by-step workflow for differential spectroscopic analysis.

Step-by-Step Procedure
  • Baseline Correction: Run a blank using 50% MeOH/Water.

  • Acidic Scan: Take 1 mL of sample, add 2 mL of Buffer A . Scan from 250–500 nm.

    • Observation: 4-NP will show

      
       at ~317 nm.
      
  • Basic Scan: Take 1 mL of sample, add 2 mL of Buffer B . Scan from 250–500 nm.

    • Observation: 4-NP peak shifts to ~400 nm (intense yellow). 3-NP shifts to ~340-350 nm (weaker).

  • Isosbestic Point Check: Overlay the spectra. A clean isosbestic point (where absorbance is pH-independent) confirms the presence of a two-species equilibrium (phenol

    
     phenolate) without degradation.
    

Summary of Comparative Data

The following table synthesizes the physicochemical and spectral properties for rapid reference.

Property2-Nitrophenol (Ortho)3-Nitrophenol (Meta)4-Nitrophenol (Para)
pKa 7.238.407.15
Acidity Relative to Phenol StrongerSlightly StrongerStrongest (Resonance)
UV

(Acid)
275 nm274 nm317 nm
UV

(Base)
415 nm (Yellow)390 nm (Pale Yellow)400 nm (Deep Yellow)

H NMR Symmetry
ABCD (4 distinct signals)ABCD (4 distinct signals)AA'BB' (Symmetrical, 2 doublets)
IR O-H Region ~3200 cm

(Sharp)
~3350 cm

(Broad)
~3350 cm

(Broad)
Solubility (Water) Low (0.2 g/100mL)Moderate (1.35 g/100mL)Moderate (1.6 g/100mL)
Expert Insight: The NMR Distinction

While UV-Vis is best for quantification, NMR is superior for structural confirmation .

  • 4-NP is the only isomer with a plane of symmetry. Its proton NMR shows a classic "roofing" doublet pair (AA'BB' system) in the aromatic region (approx 7.0–8.2 ppm).

  • 2-NP and 3-NP both show complex splitting. However, 3-NP possesses a unique proton at position 2 (between the OH and NO2) which appears as a distinct singlet-like triplet (due to small meta-coupling) often shifted downfield.

References

  • National Institute of Standards and Technology (NIST). UV-Vis and IR Spectra of Nitrophenol Isomers. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Schwarzenbach, R. P., et al. (2016). Environmental Organic Chemistry (3rd Ed.). Wiley. (Definitive source for pKa and acidity mechanisms).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Al-Kindy, S. M. Z., et al. (2021). "Spectrophotometric Determination of p-Nitrophenol under ENP Interference." Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. UV-visible absorption spectra of aromatic compounds - phenols. (Detailed analysis of pH shifts). Available at: [Link]

A Tale of Two Isomers: A Comparative Guide to 5-Fluoro-2-nitrophenol and 4-Fluoro-2-nitrophenol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the choice of a starting material is a pivotal decision that profoundly influences the trajectory of a synthetic campaign. The fluoronitrophenol scaffold, a versatile building block, is a case in point. Within this class of compounds, the constitutional isomers 5-Fluoro-2-nitrophenol and 4-Fluoro-2-nitrophenol, while seemingly similar, exhibit distinct reactivity profiles that can be strategically exploited. This guide offers an in-depth, evidence-based comparison of these two isomers, providing the experimental insights and mechanistic rationale necessary to make informed decisions in your synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

A cursory glance at the physicochemical properties of this compound and 4-Fluoro-2-nitrophenol reveals their isomeric relationship. However, subtle differences in their solid-state properties and acidity lay the groundwork for their divergent chemical behavior.

PropertyThis compound4-Fluoro-2-nitrophenol
CAS Number 446-36-6[1][2]394-33-2[3]
Molecular Formula C₆H₄FNO₃[1][4]C₆H₄FNO₃[5]
Molecular Weight 157.10 g/mol [1][2]157.10 g/mol
Appearance Light yellow to yellow crystalline powder[1]Orange to green to amber powder to crystal[6]
Melting Point 34-37 °C[7]75-77 °C
Boiling Point 260 °C[1][7]~234 °C (Predicted)[8]
pKa (Predicted) 6.18 ± 0.13[9]6.76 ± 0.14[8]

The most striking difference is the significantly higher melting point of the 4-fluoro isomer, suggesting a more stable crystal lattice. The predicted pKa values indicate that this compound is a slightly stronger acid, a factor that can influence reactions involving the phenolic hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronic Effects

The primary divergence in the utility of these two isomers lies in their reactivity towards nucleophilic aromatic substitution (SNAr). This is a direct consequence of the electronic interplay between the fluorine atom and the powerfully electron-withdrawing nitro group.

In 4-Fluoro-2-nitrophenol , the fluorine atom is positioned para to the nitro group. This arrangement allows for the direct delocalization of the negative charge of the Meisenheimer intermediate, the key intermediate in SNAr, onto the nitro group through resonance. This substantial stabilization of the intermediate accelerates the rate of reaction, making the 4-fluoro isomer highly reactive in SNAr.

Conversely, in This compound , the fluorine atom is meta to the nitro group. Consequently, the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the nitro group via resonance. While the inductive effect of the nitro group still activates the ring, the lack of resonance stabilization renders the 5-fluoro isomer significantly less reactive towards SNAr at the fluorine-bearing carbon.

SNAr Reaction Workflow

Caption: A generalized workflow for a typical SNAr reaction.

Etherification of the Phenolic Hydroxyl Group: A Subtle Difference in Acidity

When the synthetic target requires modification of the phenolic hydroxyl group, such as in a Williamson ether synthesis, the acidity of the phenol becomes a more dominant factor than the electronics of SNAr.

As indicated by the predicted pKa values, This compound is the more acidic of the two isomers. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom at the meta position, which is not opposed by a resonance-donating effect. This enhanced acidity can facilitate the deprotonation of the hydroxyl group to form the phenoxide, which is the active nucleophile in the Williamson ether synthesis. This may lead to faster reaction rates or allow for the use of milder bases.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of the fluoronitrophenol isomer (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group: Isomer-Independent Transformation

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds. This reaction is generally not significantly influenced by the position of the fluorine atom on the aromatic ring.

Both This compound and 4-Fluoro-2-nitrophenol can be effectively reduced to their corresponding amino-phenols using a variety of standard methods. The choice of reducing agent and conditions will primarily depend on the presence of other functional groups in the molecule and the desired chemoselectivity.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. It is often the preferred method for its high yields and simple workup.

  • Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). This method is robust and cost-effective.

Reduction of Fluoronitrophenol to Fluoroaminophenol

G A Fluoronitrophenol Isomer D Reaction A->D B Reducing Agent (e.g., H2, Pd/C or Fe/HCl) B->D C Solvent (e.g., Ethanol, Acetic Acid) C->D E Workup D->E F Fluoroaminophenol Product E->F

Caption: General scheme for the reduction of the nitro group.

Synthetic Accessibility and Economic Considerations

Both this compound and 4-Fluoro-2-nitrophenol are commercially available from various suppliers.[7][8] A common synthetic route to this compound involves the hydrolysis of 2,4-difluoronitrobenzene.[10][11] The synthesis of 4-fluoro-2-nitrophenol can be achieved through the nitration of 4-fluorophenol.

In terms of cost, pricing can vary between suppliers and is dependent on the scale of the purchase. For laboratory-scale quantities, the prices are generally comparable, though it is always prudent to obtain quotes from multiple vendors for large-scale applications.

Conclusion and Strategic Recommendations

The choice between this compound and 4-Fluoro-2-nitrophenol is a strategic one that should be dictated by the specific transformation you aim to achieve.

  • For nucleophilic aromatic substitution where the fluorine is the leaving group, 4-Fluoro-2-nitrophenol is the unequivocally superior reagent . The para-relationship between the nitro and fluoro substituents provides crucial resonance stabilization to the Meisenheimer intermediate, leading to significantly faster reaction rates and higher yields.

  • For reactions involving the phenolic hydroxyl group , such as etherification , This compound may offer a slight advantage . Its greater acidity can facilitate deprotonation, potentially allowing for milder reaction conditions.

  • For the reduction of the nitro group , both isomers are equally viable , and the choice of methodology will be governed by other functional groups present in the molecule.

By understanding the nuanced interplay of electronic and steric effects, chemists can harness the distinct personalities of these two isomers to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.

References

  • Chem-Impex International. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN106045861A - Method and system for continuously producing this compound.
  • Jeevan Chemicals & Pharmaceuticals Pvt. Ltd. (n.d.). This compound CAS:446-36-6. Retrieved February 7, 2026, from [Link]

  • Patsnap. (n.d.). The preparation method of this compound.
  • ChemBK. (2024, April 10). 4-Fluoro-2-nitrophenol. Retrieved February 7, 2026, from [Link]

  • eBay. (n.d.). This compound, 99.7%, 100g. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 29). Diazonium compound. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrophenol. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Retrieved February 7, 2026, from [Link]

  • Chem-Impex International. (n.d.). 4-Fluoro-2-nitrophenol. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved February 7, 2026, from [Link]

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A Comparative Guide to the Efficacy of Herbicides Derived from 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the agrochemical and drug development sectors, the quest for more effective and selective herbicides is a continuous endeavor. This guide provides an in-depth technical comparison of herbicides derived from the versatile chemical intermediate, 5-Fluoro-2-nitrophenol. We will explore their efficacy, mechanism of action, and performance against established alternatives, supported by experimental data and detailed protocols.

Introduction to this compound Derivatives in Weed Management

This compound serves as a crucial building block in the synthesis of various agrochemicals, particularly herbicides.[1] The presence of both a fluorine atom and a nitro group on the phenol ring imparts unique reactivity, making it a valuable precursor for creating complex herbicidal molecules.[1][2] Many modern and effective herbicides contain fluorine, with over a quarter of recently developed herbicides featuring at least one fluorine atom.[3]

Herbicides derived from this compound, such as those belonging to the diphenyl ether class, primarily function as protoporphyrinogen oxidase (PPO) inhibitors.[4][5] This mode of action offers a rapid and potent method of weed control.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary target of these herbicides is the enzyme protoporphyrinogen oxidase (PPO), which plays a critical role in the chlorophyll and heme biosynthesis pathways in plants.[5][6]

Here's a breakdown of the mechanism:

  • Inhibition of PPO: The herbicide molecule binds to and inhibits the PPO enzyme.[6]

  • Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX, within the cell.[6]

  • Extracellular Oxidation and Singlet Oxygen Formation: The excess protoporphyrinogen IX moves from the chloroplast to the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. This reaction, in the presence of light and oxygen, generates highly reactive singlet oxygen.[6]

  • Cell Membrane Disruption: The singlet oxygen molecules cause rapid lipid peroxidation, leading to the destruction of cell membranes.[5] This results in the leakage of cellular contents and rapid desiccation of the plant tissues.[4]

Visually, this process manifests as rapid wilting, chlorosis (yellowing), and necrosis (browning) of the treated plant tissues, often within hours of application, especially in bright sunlight.[4][5]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX_chloro->PPO_Enzyme Substrate Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulated) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leaks out Protoporphyrin_IX_chloro Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX_chloro Catalyzes Chlorophyll Chlorophyll & Heme Protoporphyrin_IX_chloro->Chlorophyll Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Non-enzymatic Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen Light (hν), O₂ Cell_Membrane Cell Membrane Singlet_Oxygen->Cell_Membrane Lipid Peroxidation Cell_Death Cell Death Cell_Membrane->Cell_Death Disruption Herbicide This compound Derivative Herbicide Herbicide->PPO_Enzyme Inhibits caption Mechanism of PPO-Inhibiting Herbicides

Caption: Mechanism of action of PPO-inhibiting herbicides derived from this compound.

Comparative Efficacy of PPO-Inhibiting Herbicides

While specific efficacy data for herbicides directly synthesized from this compound, such as fluorentrafen, is not extensively available in public literature, we can draw comparisons with other well-studied diphenyl ether herbicides that share the same PPO-inhibiting mechanism.

Table 1: Comparative Efficacy of Selected PPO-Inhibiting Herbicides on Key Weed Species

HerbicideWeed SpeciesApplication Rate (kg a.i./ha)Weed Control (%)Reference
Oxyfluorfen Echinochloa colona (Barnyardgrass)0.15 - 0.2081-100[7]
Broadleaf Weeds0.3371 - 0.446Significant Control[1]
Acifluorfen Ipomoea hederacea (Ivyleaf Morningglory)0.6 - 0.890-96[8]
Xanthium pensylvanicum (Common Cocklebur)0.3Effective Control[8]
Bifenox Sinapis arvensis (Charlock)1.0 L/ha (product)Good Control
Various Broadleaf WeedsNot specifiedVariable[9]
Carfentrazone-ethyl Broadleaf and Sedge WeedsNot specifiedEffective Control[10][11]

Note: Efficacy can vary based on environmental conditions, weed growth stage, and application timing.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific validity of herbicide efficacy data, standardized and robust experimental protocols are essential. The following outlines a general framework for both greenhouse and field trials.

Greenhouse Efficacy Trial Protocol

This protocol is designed for the initial screening and dose-response evaluation of new herbicidal compounds.

1. Plant Material and Growth Conditions:

  • Select target weed species and grow them from seed in a controlled greenhouse environment.
  • Use a standardized potting mix (e.g., 60% loam, 15% sand, 15% perlite, 10% peat).[12]
  • Transplant seedlings at a uniform growth stage (e.g., two to three true leaves) into pots or trays.[12]
  • Maintain consistent temperature, humidity, and photoperiod (e.g., 12-14 hours of light).[12]

2. Herbicide Application:

  • Prepare a series of herbicide concentrations to establish a dose-response curve.
  • Apply herbicides using a precision bench sprayer to ensure uniform coverage.[13]
  • Include an untreated control and a commercial standard for comparison.

3. Data Collection and Analysis:

  • Assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment).
  • Evaluate parameters such as visual injury ratings (on a scale of 0-100%), plant mortality, and fresh/dry biomass.
  • Analyze the data to determine the effective dose (ED₅₀) or growth reduction (GR₅₀) values.

A [label="1. Weed Propagation\n(Seeds to Seedlings)"]; B [label="2. Transplanting\n(Uniform Growth Stage)"]; C [label="3. Herbicide Application\n(Dose-Response)"]; D [label="4. Incubation\n(Controlled Environment)"]; E [label="5. Data Collection\n(Visual Assessment, Biomass)"]; F [label="6. Statistical Analysis\n(ED₅₀ / GR₅₀ Calculation)"];

A -> B; B -> C; C -> D; D -> E; E -> F;

Synthesis_Pathway Start 2,4-Difluoronitrobenzene Intermediate1 5-Fluoro-2-nitroaniline Start->Intermediate1 1. NH₃ Intermediate2 This compound Intermediate1->Intermediate2 2. Diazotization 3. Hydrolysis Final_Product Diphenyl Ether Herbicide (e.g., Fluorentrafen) Intermediate2->Final_Product Etherification Aromatic_Reactant Substituted Aromatic Compound Aromatic_Reactant->Final_Product caption Conceptual Synthesis of a Diphenyl Ether Herbicide

Caption: A simplified synthetic pathway from a starting material to a diphenyl ether herbicide.

Conclusion and Future Perspectives

Herbicides derived from this compound represent a significant class of PPO inhibitors with proven efficacy against a broad spectrum of weeds. Their rapid, light-dependent mode of action makes them valuable tools in modern weed management strategies. While direct comparative data for newer derivatives may be limited in the public domain, the performance of established diphenyl ether herbicides provides a strong indication of their potential.

Future research should focus on synthesizing and evaluating novel derivatives of this compound to identify compounds with enhanced selectivity, broader weed control spectra, and favorable environmental profiles. Understanding the structure-activity relationships will be key to developing the next generation of these potent herbicides.

References

  • Herbicidal Efficacy of Oxyfluorfen (Sharoxy 24% EC) for Pre-emergence Weed Control in Sunflower. CABI Digital Library. [Link]

  • CN107935858B - Preparation method of this compound.
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  • Final Trial Report. Agriculture and Horticulture Development Board. [Link]

  • Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222. PubChem. [Link]

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A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 5-Fluoro-2-nitrophenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of ligand-binding assays is paramount. When developing assays for small molecules like 5-Fluoro-2-nitrophenol, a critical aspect to characterize is the potential for cross-reactivity with structurally similar analogs. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, ensuring the generation of robust and reliable data. While specific cross-reactivity data for a wide range of this compound analogs is not extensively published, this guide will equip you with the foundational principles and detailed experimental protocols to conduct these essential investigations in your own laboratory.

The Significance of this compound and the Imperative of Specificity

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a phenol ring substituted with both a fluorine atom and a nitro group, imparts unique chemical properties that are leveraged in various synthetic pathways.[1][2] Given its role as a building block, it is plausible that its analogs, or metabolites sharing a similar core structure, may be present in complex biological matrices. This necessitates the development of highly specific analytical methods, such as immunoassays, to accurately quantify this compound without interference from related compounds.

Cross-reactivity occurs when an antibody or other receptor, designed to bind a specific analyte, also binds to other structurally similar molecules.[3] This can lead to inaccurate quantification, false-positive results, and a misinterpretation of experimental outcomes.[3][4] Therefore, a thorough evaluation of cross-reactivity is a non-negotiable aspect of assay validation.

Hypothetical Analogs for Cross-Reactivity Assessment

A systematic cross-reactivity study begins with the identification of relevant analogs to test. The selection should be based on structural similarity to the target analyte, this compound. The following table outlines a proposed panel of analogs and the rationale for their inclusion.

Analog NameStructureRationale for Inclusion
This compound (Parent Compound) The reference standard for determining relative cross-reactivity.
2-Fluoro-5-nitrophenolPositional Isomer: Investigates the impact of swapping the positions of the fluoro and nitro groups on antibody recognition.[5]
4-Fluoro-2-nitrophenolPositional Isomer: Assesses how altering the fluorine position relative to the hydroxyl and nitro groups affects binding.
5-Chloro-2-nitrophenolHalogen Substitution: Evaluates the effect of replacing fluorine with a larger, less electronegative halogen.
5-Bromo-2-nitrophenolHalogen Substitution: Further explores the impact of halogen size and electronegativity on cross-reactivity.
2-NitrophenolStructural Core: Determines the contribution of the fluorosubstituent to the binding epitope.
3-FluorophenolStructural Fragment: Assesses the binding contribution of the nitro group.

Designing the Cross-Reactivity Study: An Experimental Blueprint

The following sections provide a detailed experimental workflow for conducting a comprehensive cross-reactivity study of this compound analogs using a competitive enzyme-linked immunosorbent assay (ELISA).

Workflow for Cross-Reactivity Assessment

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis Ab_Dev Antibody Development (Target: this compound) Analog_Prep Analog & Standard Preparation Plate_Coat Plate Coating (e.g., Target-Protein Conjugate) Comp_Inc Competitive Incubation: Antibody + Standard/Analog Plate_Coat->Comp_Inc Wash1 Washing Step Comp_Inc->Wash1 Sec_Ab_Inc Secondary Antibody Incubation (Enzyme-Conjugated) Wash1->Sec_Ab_Inc Wash2 Washing Step Sec_Ab_Inc->Wash2 Sub_Add Substrate Addition Wash2->Sub_Add Color_Dev Color Development Sub_Add->Color_Dev Stop_Rxn Stop Reaction Color_Dev->Stop_Rxn Read_Abs Read Absorbance (OD Measurement) Stop_Rxn->Read_Abs Gen_Curves Generate Standard Curves (Sigmoidal Dose-Response) Read_Abs->Gen_Curves Calc_IC50 Calculate IC50 Values Gen_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR G cluster_input Input Data cluster_calc Calculation cluster_output Output IC50_Parent IC50 (this compound) Formula %CR = (IC50_Parent / IC50_Analog) * 100 IC50_Parent->Formula IC50_Analog IC50 (Analog) IC50_Analog->Formula Result Percent Cross-Reactivity Formula->Result

Caption: The logical flow for calculating percent cross-reactivity from IC50 values.

Interpretation of Results:

The calculated percent cross-reactivity values provide a quantitative measure of the specificity of the antibody. A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity for the target analyte.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical data set to illustrate how the results of a cross-reactivity study would be summarized.

CompoundIC50 (ng/mL)Percent Cross-Reactivity (%)
This compound10100
2-Fluoro-5-nitrophenol2504
4-Fluoro-2-nitrophenol8012.5
5-Chloro-2-nitrophenol5002
5-Bromo-2-nitrophenol>1000<1
2-Nitrophenol>1000<1
3-Fluorophenol>1000<1

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of robust assay development for this compound and its analogs. By systematically selecting relevant compounds and employing a well-defined experimental protocol, such as the competitive ELISA outlined in this guide, researchers can generate the critical data needed to validate the specificity of their analytical methods. This ensures the accuracy and reliability of experimental results, which is of utmost importance in research and drug development.

References

  • National Center for Biotechnology Information. (2022, September 23). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of this compound (CAS 446-36-6) in Modern Synthesis. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with this compound (CAS 446-36-6): A Guide for Chemical Professionals. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, August 3). Preparation of Monoclonal Antibody against Deoxynivalenol and Development of Immunoassays. [Link]

  • Bioanalysis Zone. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • National Center for Biotechnology Information. (n.d.). Retrospective Approach to Evaluate Interferences in Immunoassay. PubMed Central. Retrieved February 7, 2026, from [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is a critical parameter that dictates the success of subsequent reaction steps and the quality of the final product. 5-Fluoro-2-nitrophenol is a key building block in the production of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a reactive hydroxyl group, an electron-withdrawing nitro group, and a fluorine atom, makes it a versatile precursor for a range of organic transformations.[1][2] This guide provides an in-depth, experience-based comparison of analytical methods for assessing the purity of synthesized this compound, emphasizing the rationale behind methodological choices to ensure a comprehensive and reliable evaluation.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the likely impurities that may arise. A common method for preparing this compound involves the hydrolysis of 2,4-difluoronitrobenzene.[3] Another approach is the diazotization of 5-fluoro-2-nitroaniline.[4] Both pathways, while effective, can introduce specific impurities.

Potential Impurities in this compound Synthesis:

  • Isomeric Impurities: Side reactions can lead to the formation of isomers such as 3-fluoro-4-nitrophenol.[3]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 2,4-difluoronitrobenzene or 5-fluoro-2-nitroaniline.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other related substances may be formed.

  • Residual Solvents: Solvents used during the synthesis and purification steps may be carried over.

The following diagram illustrates a generalized workflow for the synthesis and subsequent purity analysis of this compound.

synthesis_and_purity_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Step Purification Step Crude Product->Purification Step Synthesized this compound Synthesized this compound Purification Step->Synthesized this compound Analytical Techniques Analytical Techniques Synthesized this compound->Analytical Techniques HPLC HPLC Analytical Techniques->HPLC GC-MS GC-MS Analytical Techniques->GC-MS NMR NMR Analytical Techniques->NMR Melting Point Melting Point Analytical Techniques->Melting Point

Figure 1. Generalized workflow from synthesis to purity assessment of this compound.

A Multi-Modal Approach to Purity Verification

No single analytical technique provides a complete picture of purity. A scientifically sound assessment relies on orthogonal methods—techniques that measure the same property using different principles—to build a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile organic compounds like this compound, reverse-phase HPLC with UV detection is the primary method for purity determination.[5][6] It excels at separating the main component from closely related impurities, allowing for accurate quantification.

Why HPLC is Essential: HPLC is highly effective for separating polar and non-volatile compounds.[5] The subtle differences in polarity between this compound and its isomers can be resolved with a well-developed method, providing reliable quantitative data.

Comparative HPLC Data (Illustrative):

Analytical MethodPrincipleKey Advantages for this compoundPotential Limitations
HPLC Differential partitioning between a stationary and mobile phase.Excellent for separating isomers and quantifying purity.May not be suitable for highly volatile impurities.
GC-MS Separation based on volatility and mass-to-charge ratio.Ideal for identifying residual solvents and other volatile impurities.[7]Requires the analyte to be volatile and thermally stable.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides definitive structural information and can distinguish between isomers.[7][8]Lower sensitivity compared to chromatographic methods for trace impurities.
Melting Point Temperature at which a solid becomes a liquid.A simple and rapid indicator of overall purity.[9][10]Non-specific and can be influenced by various factors.

Step-by-Step HPLC Protocol (General Guidance):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier like formic or acetic acid. An isocratic method may be sufficient, but a gradient elution can offer better resolution of complex mixtures.[6]

  • Standard and Sample Preparation: Accurately prepare a stock solution of a certified this compound reference standard. Prepare the synthesized sample at a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 column is a common choice for reverse-phase chromatography.

    • Detection: UV detection at a wavelength where this compound and its expected impurities have significant absorbance.

    • Flow Rate: Typically around 1.0 mL/min.

  • Analysis: Inject the standard and sample solutions. The purity of the synthesized material is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles

GC-MS is a powerful complementary technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents, that may not be detected by HPLC.[7]

Why it's a Critical Secondary Method: The manufacturing process of APIs and intermediates often involves various solvents. Regulatory guidelines require the control of these residual solvents, making GC-MS an indispensable tool for quality control.

Experimental Workflow for GC-MS Analysis:

gcms_workflow Sample Dissolution Sample Dissolution Injection into GC Injection into GC Sample Dissolution->Injection into GC Separation in GC Column Separation in GC Column Injection into GC->Separation in GC Column Ionization in MS Ionization in MS Separation in GC Column->Ionization in MS Mass Analysis Mass Analysis Ionization in MS->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation

Figure 2. A typical workflow for GC-MS analysis of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides unambiguous structural information.[7][8] For a fluorinated compound like this compound, ¹⁹F NMR is an exceptionally powerful tool.

The Authoritative Power of NMR: NMR is a primary analytical technique that directly probes the molecular structure. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, making it excellent for distinguishing between fluorinated isomers.[11]

Melting Point: A Foundational Purity Check

The melting point is a fundamental physical property that provides a quick and straightforward indication of purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[9][10] The documented melting point for this compound is 34-37 °C.[9][10]

Synthesizing the Data for a Comprehensive Purity Profile

A holistic assessment of the purity of synthesized this compound is achieved by integrating the results from these orthogonal analytical techniques.

Illustrative Purity Assessment Summary:

Batch IDHPLC Purity (%)Major Impurity (HPLC)Residual Solvents (GC-MS)Melting Point (°C)NMR Confirmation
A-00199.83-fluoro-4-nitrophenol (0.15%)Acetone (50 ppm)35-36.5Conforms to structure
B-00298.53-fluoro-4-nitrophenol (1.2%)Dichloromethane (200 ppm)33-36Conforms to structure

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that requires a thoughtful and scientifically rigorous approach. While HPLC provides the primary quantitative data, a comprehensive evaluation must incorporate complementary techniques such as GC-MS for volatile impurities and NMR for definitive structural confirmation. The simple yet informative melting point determination serves as a valuable initial check. By employing this integrated analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of their downstream synthetic processes and final products.

References

  • The preparation method of this compound - Eureka | Patsnap. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN106045861A - Method and system for continuously producing this compound - Google Patents. (n.d.).
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  • WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents. (n.d.).
  • This compound | C6H4FNO3 | CID 9937 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.). Retrieved February 7, 2026, from [Link]

  • 2-Fluoro-5-nitrophenol | C6H4FNO3 | CID 23498100 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay - Scientific Literature. (n.d.). Retrieved February 7, 2026, from [Link]

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Quantitative Analysis of 5-Fluoro-2-nitrophenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

5-Fluoro-2-nitrophenol (5-F-2-NP) is a critical intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and fluorinated bioactive scaffolds. Its analysis presents specific challenges due to the ortho-nitro effect , which increases the acidity of the phenolic proton (pKa


 6.2), and the high electronegativity of the fluorine atom.

This guide objectively compares three analytical methodologies—HPLC-UV , 19F qNMR , and GC-MS —to determine which is best suited for specific stages of the drug development lifecycle.

The Analytical Challenge
  • Acidity: The phenolic hydroxyl is prone to ionization at neutral pH, leading to peak tailing in HPLC and adsorption in GC inlets.

  • Isomerism: Regioisomers (e.g., 3-fluoro-4-nitrophenol) often co-elute if selectivity is not optimized.

  • Volatility: Moderate volatility allows for GC, but polarity requires derivatization.

Method A: HPLC-UV (The QC Gold Standard)

High-Performance Liquid Chromatography (HPLC) remains the most robust method for final product release and purity profiling due to its high precision and ability to separate non-volatile inorganic salts often present in reaction mixtures.

Critical Mechanistic Insight

Because 5-F-2-NP is acidic, mobile phase pH control is non-negotiable. Running at neutral pH results in a mixture of ionized (phenolate) and non-ionized forms, causing split peaks or severe tailing. The mobile phase must be buffered to pH < 3.0 to ensure the molecule remains fully protonated and interacts predictably with the C18 stationary phase.

Validated Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (primary) and 290 nm (secondary for nitro-group specificity).

  • Temperature: 30°C.

Performance Data
ParameterValueNotes
Linearity (

)
> 0.999Range: 1.0 – 200 µg/mL
LOD 0.05 µg/mLSignal-to-Noise ratio 3:1
Precision (RSD) < 0.8%Intra-day, n=6 injections
Specificity HighResolves from 3-fluoro-4-nitrophenol isomer

Method B: 19F qNMR (The In-Process Rapid Check)

Quantitative Nuclear Magnetic Resonance (qNMR) utilizing the


F nucleus is the superior method for in-process control (IPC) . It requires no identical reference standard (only an internal standard) and provides results in minutes without equilibration time.
Critical Mechanistic Insight

The


F nucleus has 100% natural abundance and a wide chemical shift dispersion. Unlike 

H NMR, the spectrum is not cluttered by solvent peaks or non-fluorinated reagents, making it exceptionally specific for tracking the consumption of fluorinated starting materials.
Validated Protocol
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4-Fluorobenzoic acid.
    
    • Note: Ensure the IS peak does not overlap with the analyte (5-F-2-NP typically appears around -115 to -120 ppm depending on solvent).

  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      5
      
      
      
      
      (typically 10-20 seconds to ensure full relaxation).
    • Scans: 16–64 (depending on concentration).

    • Spectral Width: Sufficient to cover -60 to -200 ppm.

Performance Data
ParameterValueNotes
Linearity N/AAbsolute quantification via molar ratio
LOQ ~1 mg/mLLower sensitivity than HPLC/MS
Turnaround < 15 minsIncludes sample prep and acquisition
Accuracy ± 1-2%Dependent on integration quality

Method C: GC-MS (Trace Impurity Analysis)

Gas Chromatography-Mass Spectrometry is ideal for detecting trace levels of 5-F-2-NP in final drug substances (genotoxic impurity screening) but requires derivatization to prevent adsorption.

Critical Mechanistic Insight

Direct injection of nitrophenols into a GC leads to poor peak shape due to hydrogen bonding with active sites in the liner and column. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a trimethylsilyl (TMS) group, rendering the molecule volatile and inert.

Validated Protocol
  • Sample Prep: Dissolve 10 mg sample in 1 mL dry Ethyl Acetate.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     300°C at 20°C/min.
    
  • Detection: EI Source (70 eV), SIM mode (monitor ions for TMS-derivative).

Comparative Analysis & Decision Matrix

The following table summarizes the operational trade-offs between the three methods.

FeatureHPLC-UV19F qNMRGC-MS (Derivatized)
Primary Use Case Final Product Release (QC)Reaction Monitoring (IPC)Trace Impurity Screening
Sample Prep Time Low (Dilute & Shoot)Low (Add Solvent + IS)High (Derivatization req.)
Sensitivity (LOQ) High (~0.1 µg/mL)Low (~1000 µg/mL)Very High (< 0.01 µg/mL)
Selectivity Moderate (Time dependent)Excellent (Structure dependent)Excellent (Mass dependent)
Cost per Run LowHigh (Deuterated solvents)Moderate
Analytical Decision Workflow

The diagram below illustrates the logical pathway for selecting the appropriate method based on the sample matrix and data requirements.

AnalyticalDecisionTree Start Start: Reaction Mixture Analysis Goal What is the analytical goal? Start->Goal IPC In-Process Control (Yield/Conversion) Goal->IPC QC Purity / Final Release Goal->QC Trace Trace Impurity / Genotox Goal->Trace ConcCheck Conc. > 1 mg/mL? IPC->ConcCheck HPLC_QC Method: HPLC-UV (Validated, Precise) QC->HPLC_QC Volatile Matrix Volatile? Trace->Volatile NMR Method: 19F qNMR (Rapid, Specific) ConcCheck->NMR Yes HPLC_IPC Method: UPLC/HPLC (If low conc.) ConcCheck->HPLC_IPC No GCMS Method: GC-MS (Derivatized) Volatile->GCMS Yes LCMS Method: LC-MS/MS (If non-volatile) Volatile->LCMS No

Caption: Decision tree for selecting the optimal analytical technique based on concentration, matrix, and regulatory requirements.

Detailed Workflow: HPLC Method Development

To ensure robustness when developing the HPLC method for 5-F-2-NP, follow this logic to optimize separation from potential impurities.

HPLCWorkflow Step1 1. pH Selection Step2 2. Column Screening Step1->Step2 Detail1 Must be pH < 3.0 (Use TFA or Formic Acid) Step1->Detail1 Step3 3. Gradient Opt. Step2->Step3 Detail2 C18 (General) Phenyl-Hexyl (For isomers) Step2->Detail2 Step4 4. Validation Step3->Step4 Detail3 Slope: 5-95% B Check Resolution (Rs > 1.5) Step3->Detail3

Caption: Step-by-step optimization strategy for HPLC analysis of acidic fluoronitrophenols.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Applicable principles for 19F qNMR).

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A Comparative Guide to Fluoronitrophenol Isomers: How Substituent Placement Dictates Physicochemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine, in particular, has become a powerful tool to modulate a molecule's metabolic stability, pKa, and binding affinity. When combined with a nitro group on a phenol ring, the resulting fluoronitrophenol isomers present a fascinating case study in how subtle changes in structure lead to profound differences in chemical and physical properties. This guide provides an in-depth comparison of these isomers, supported by experimental data and protocols, to inform rational design in drug development and chemical synthesis.

The Decisive Role of Isomerism in Physicochemical Properties

The relative positions of the hydroxyl (-OH), nitro (-NO₂), and fluoro (-F) groups dictate a delicate interplay of electronic and steric effects. These interactions govern fundamental properties such as acidity (pKa), melting and boiling points, and solubility, which in turn influence a compound's pharmacokinetic profile and synthetic utility.

The acidity of a phenol is determined by the stability of its corresponding phenoxide conjugate base. Both fluorine and the nitro group are electron-withdrawing, which stabilizes the negative charge on the phenoxide oxygen and thus increases acidity (lowers pKa) compared to phenol (pKa ≈ 10.0)[1]. However, their positional effects differ significantly.

  • Inductive Effect (-I): Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position[1].

  • Resonance Effect (-R): The nitro group exerts a powerful electron-withdrawing resonance effect, delocalizing the negative charge of the conjugate base. This effect is only operative when the nitro group is at the ortho or para position relative to the hydroxyl group[1].

  • Intramolecular Hydrogen Bonding: A key differentiator for ortho-isomers is the potential for intramolecular hydrogen bonding between the phenolic proton and an adjacent nitro or fluoro group. This interaction can stabilize the protonated form, making it less acidic[2][3].

For nitrophenols, the ortho and para isomers are significantly more acidic than the meta isomer due to the strong resonance effect. For instance, 2-nitrophenol and 4-nitrophenol have nearly identical pKa values around 7.2, while 3-nitrophenol is considerably less acidic with a pKa of about 8.4[1]. The slight difference between 2- and 4-nitrophenol is often attributed to the intramolecular hydrogen bonding in the ortho isomer, which makes deprotonation slightly more difficult[2][3].

When fluorine is introduced, the trends become more complex, reflecting the dominance of its inductive effect. For example, 2-fluorophenol (pKa 8.7) is more acidic than 4-fluorophenol (pKa 9.9) because the inductive effect is stronger at the closer ortho position[1].

Table 1: Comparative Physicochemical Properties of Nitrophenol and Fluorophenol Isomers

CompoundpKaMelting Point (°C)Boiling Point (°C)Water SolubilityKey Feature
Phenol 10.0[1]40.5181.7SolubleBaseline
2-Nitrophenol 7.23[4]44-45[5]216[5]Sparingly soluble[6][7]Intramolecular H-bonding
3-Nitrophenol 8.36[8]96.8[8]194 (decomposes)SolubleNo resonance stabilization
4-Nitrophenol 7.15[9]112-114[9][10]279[9]Moderately soluble[9]Intermolecular H-bonding
2-Fluorophenol 8.7[1]16.1151-152SolubleStrong inductive effect
4-Fluorophenol 9.9[1]46.5185.5SolubleWeaker inductive effect

The physical properties of these isomers are largely governed by the presence or absence of intermolecular hydrogen bonding.

  • Ortho-Nitrophenol: Exhibits strong intramolecular hydrogen bonding, where the phenolic hydrogen forms a bond with the oxygen of the adjacent nitro group[7][11][12]. This internal association reduces the molecule's ability to form intermolecular hydrogen bonds with other molecules, including water. Consequently, 2-nitrophenol has a significantly lower boiling point and is less soluble in water compared to its meta and para isomers[6][7][13]. This property also makes it steam-volatile[13].

  • Para-Nitrophenol: The large distance between the hydroxyl and nitro groups prevents intramolecular bonding. Instead, these molecules form strong intermolecular hydrogen bonds with each other[11][12]. This extensive network requires more energy to break, resulting in a much higher melting point and boiling point compared to the ortho isomer[13][14]. Its ability to form hydrogen bonds with water also makes it more water-soluble than 2-nitrophenol[6][11].

This fundamental difference in hydrogen bonding directly impacts formulation and drug delivery strategies. The lower water solubility of an ortho-isomer might necessitate different excipients or delivery systems compared to a more soluble para-isomer.

Experimental Characterization of Isomers

Distinguishing between and characterizing fluoronitrophenol isomers requires a suite of analytical techniques. While methods like NMR and mass spectrometry are crucial for structural elucidation, UV-Vis spectrophotometry provides a robust and accessible method for determining a key physicochemical parameter: the pKa.

The determination of pKa via UV-Vis spectrophotometry is based on the principle that the acidic (protonated, HA) and basic (deprotonated, A⁻) forms of a compound have different absorption spectra[15]. By measuring the absorbance of a solution at various pH values, one can determine the pH at which the concentrations of the acidic and basic forms are equal; this pH is the pKa.

G cluster_prep Sample & Buffer Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare 10 mM Stock Solution in DMSO D Add Stock Solution to Wells (Final concentration ~0.1-0.2 mM) A->D B Prepare Buffer Series (pH 3-12, constant ionic strength) C Aliquot Buffers into 96-Well Plate B->C C->D E Record UV-Vis Spectra (e.g., 230-500 nm) for each well D->E Measure Absorbance F Identify Isosbestic Point(s) and Wavelength of Max Difference (λ_max) E->F G Plot Absorbance at λ_max vs. pH F->G Extract Data H Fit Data to Sigmoidal Curve (e.g., using non-linear regression) G->H I Determine Inflection Point H->I J pKa = pH at Inflection Point I->J

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

This protocol is adapted from established spectrophotometric methods[15][16].

Causality and Rationale:

  • Constant Ionic Strength: Buffers are prepared with a constant ionic strength (e.g., by adding KCl) to ensure that any observed changes in absorbance are due to pH shifts and not variations in the activity coefficients of the ions in solution[15].

  • DMSO Stock Solution: Many organic compounds have limited aqueous solubility. Using a concentrated stock in a water-miscible solvent like DMSO allows for the creation of aqueous solutions for analysis with minimal organic solvent content (typically ≤2% v/v) to avoid significant shifts in the apparent pKa[15].

  • Wavelength Selection: The analysis is performed at the wavelength where the difference in absorbance between the protonated and deprotonated species is maximal. This maximizes the signal-to-noise ratio and the sensitivity of the measurement.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values, typically spanning a range from 3 to 12. Ensure all buffers have the same ionic strength (e.g., 0.1 M)[15].

    • Prepare a 10 mM stock solution of the fluoronitrophenol isomer in DMSO[15].

  • Sample Preparation for Measurement:

    • In a 96-well UV-transparent microplate, add a defined volume of each buffer solution to individual wells (e.g., 198 µL)[15].

    • Add a small, precise volume of the DMSO stock solution to each buffer-containing well (e.g., 2 µL) to achieve the desired final concentration (e.g., 0.1 mM)[15]. Include buffer-only blanks for background correction.

  • Spectrophotometric Analysis:

    • Place the microplate in a plate-reading spectrophotometer.

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well[15].

  • Data Processing and Analysis:

    • Subtract the absorbance of the buffer blanks from the sample spectra.

    • Overlay the spectra to identify the wavelength (λ_max) with the largest absorbance change across the pH range.

    • Extract the absorbance value at λ_max for each pH.

    • Plot absorbance at λ_max versus pH. The resulting data should form a sigmoidal curve.

    • Perform a non-linear regression fit of the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve model[15][16]. The inflection point of this curve corresponds to the pKa of the compound[16][17].

Implications for Drug Development and Synthesis

The distinct properties of fluoronitrophenol isomers have significant practical consequences.

  • Drug Design: The pKa of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A compound's charge state at physiological pH (around 7.4) affects its ability to cross cell membranes and interact with biological targets. Judicious selection of an isomer allows chemists to fine-tune a molecule's pKa to optimize its pharmacokinetic properties[18][19]. For instance, incorporating fluorine can lower the pKa of a nearby functional group, which can be a deliberate strategy to enhance target engagement or alter solubility[20].

  • Chemical Synthesis: The different electronic and steric environments of each isomer affect their reactivity. The ortho and para positions are activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. The acidity of the phenol also dictates the conditions needed for reactions involving the hydroxyl group, such as ether or ester formation.

  • Biological Activity: Phenolic compounds and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[21]. The specific arrangement of substituents in fluoronitrophenol isomers can lead to differential interactions with biological targets like enzymes or receptors, resulting in varied potency and selectivity[22].

References

  • Vertex AI Search. (n.d.). pKa values for a series of substituted phenols. Retrieved February 7, 2026.
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  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. [Link]

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  • Kumar, N., & Goel, N. (2019). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2019, 1627503. [Link]

  • Chemistry LibreTexts. (n.d.). UV-Vis Spectrometry, pKa of a dye. [Link]

  • Singh, R. K., et al. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceutical and Medicinal Chemistry. Science, 317(5846), 1881-1886. [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

Sources

Comparative study of the synthesis routes for fluoronitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoronitrophenols are high-value intermediates in the synthesis of herbicides (e.g., Flumioxazin), dyes, and active pharmaceutical ingredients (APIs). Their synthesis is defined by a critical challenge: Regioselectivity .

The introduction of the fluorine atom and the nitro group onto the phenol ring creates competing electronic effects (inductive withdrawal vs. resonance donation), making the isolation of specific isomers difficult. This guide compares the two dominant industrial strategies:

  • Electrophilic Aromatic Substitution (EAS): Direct nitration of fluorophenols.

  • Nucleophilic Aromatic Substitution (

    
    ):  Hydrolysis of fluoronitrobenzenes.
    

Verdict:

  • For 2-Fluoro-4-nitrophenol : Direct Nitration is the most cost-effective route, provided temperature is strictly controlled (-10°C) to minimize the ortho-isomer.

  • For 5-Fluoro-2-nitrophenol :

    
     via an Aniline Intermediate  is superior. Direct hydrolysis of 2,4-difluoronitrobenzene suffers from poor selectivity (yielding the 4-nitro isomer), whereas the aminolysis-diazotization sequence guarantees high regiochemical purity (>98%).
    

Strategic Overview: The Isomer Challenge

The choice of synthesis route depends entirely on the target isomer. The electronic directing effects of the substituents dictate the reaction pathway.

Decision Matrix: Route Selection

RouteSelection Target Select Target Isomer IsomerA 2-Fluoro-4-nitrophenol (Para-Nitro) Target->IsomerA IsomerB This compound (Ortho-Nitro) Target->IsomerB PrecursorA Start: 2-Fluorophenol IsomerA->PrecursorA Retrosynthesis RouteA Route 1: Direct Nitration (Electrophilic Subst.) FactorA Key Factor: Temp Control (-10°C to 0°C) RouteA->FactorA PrecursorA->RouteA PrecursorB Start: 2,4-Difluoronitrobenzene IsomerB->PrecursorB Retrosynthesis RouteB Route 2: Indirect S_NAr (Aminolysis -> Diazotization) FactorB Key Factor: Regiocontrol (Avoids 4-OH byproduct) RouteB->FactorB PrecursorB->RouteB

Figure 1: Decision tree for selecting the synthesis route based on the target fluoronitrophenol isomer.

Route 1: Direct Nitration (Electrophilic Aromatic Substitution)

Target Product: 2-Fluoro-4-nitrophenol Primary Mechanism: Nitronium ion (


) attack on the activated phenol ring.
Mechanistic Insight

Phenol is strongly activating and ortho, para-directing. The fluorine atom at the 2-position is deactivating (inductive) but ortho, para-directing (resonance).

  • The Conflict: The position para to the hydroxyl (position 4) and the position ortho to the hydroxyl (position 6) are both activated.

  • The Solution: Steric hindrance at the 6-position (flanked by H and OH, but near the F) and the strong para-directing ability of the OH group favor the 4-nitro product. However, temperature control is vital to prevent over-nitration (dinitration) or oxidation.

Detailed Protocol

Based on standard industrial methodologies [1].

Reagents:

  • 2-Fluorophenol (1.0 eq)

  • Nitric Acid (90% fuming, 1.1 eq)

  • Solvent: Dichloromethane (DCM)

  • Quench: Ice water

Step-by-Step Workflow:

  • Preparation: Dissolve 2-fluorophenol in DCM. Cool the system to -10°C using an ice-salt bath. Critical: High temperatures (>0°C) drastically increase the formation of the ortho-isomer (2-fluoro-6-nitrophenol) and tarry byproducts.

  • Nitration: Add Nitric Acid dropwise over 60 minutes. Maintain internal temperature between -5°C and 0°C.

  • Digestion: Stir at 0°C for 1 hour. Monitor via TLC (7:3 Hexane:Acetone) or HPLC.

  • Workup: Filter the precipitate (often the pure para-isomer precipitates in non-polar solvents). Wash with cold DCM.[1]

  • Purification:

    • Solid: Recrystallize from methylcyclohexane to yield 2-fluoro-4-nitrophenol (MP: 119-121°C).

    • Mother Liquor: Contains the ortho-isomer (2-fluoro-6-nitrophenol). Can be separated via steam distillation due to its higher volatility (intramolecular H-bonding).

Performance Data:

Parameter Value Notes
Yield (Para) 60-70% Isolated yield after recrystallization.
Yield (Ortho) ~30% Recoverable from mother liquor.
Purity >98% After recrystallization.

| E-Factor | Moderate | Requires solvent recovery (DCM) and acid waste treatment. |

Route 2: Nucleophilic Aromatic Substitution ( )

Target Product: this compound Primary Mechanism: Addition-Elimination (


) followed by Diazotization.
Mechanistic Insight

Direct hydrolysis of 2,4-difluoronitrobenzene with KOH is possible but problematic.

  • The Trap: The nitro group activates both fluorine atoms. The fluorine at position 4 (para) is generally more labile to nucleophilic attack than position 2 (ortho) due to steric relief. Direct hydrolysis often yields a mixture favoring 3-fluoro-4-nitrophenol (undesired) or low yields of the target [2].

  • The Fix (Amine-Directed): Reacting 2,4-difluoronitrobenzene with Ammonia (

    
    ) is highly selective for the 2-position (ortho) due to the "ortho-effect" (hydrogen bonding stabilization in the transition state). This yields 5-fluoro-2-nitroaniline , which is then converted to the phenol via diazotization [3, 4].
    
Detailed Protocol (The "Amine-Directed" Route)

Based on high-selectivity patent methodologies [3, 4].

Phase 1: Aminolysis

  • Reagents: 2,4-Difluoronitrobenzene, Aqueous Ammonia (conc.).

  • Reaction: Charge reactor with water and substrate. Feed Ammonia gas or liquid at 35-40°C.[2]

  • Crystallization: Cool to 5-10°C. The intermediate 5-fluoro-2-nitroaniline precipitates.[2][3]

  • Yield: ~98%.

Phase 2: Diazotization & Hydrolysis

  • Reagents: 5-Fluoro-2-nitroaniline, Sulfuric Acid (

    
    ), Sodium Nitrite (
    
    
    
    ).[2][3]
  • Diazotization: Dissolve aniline in

    
    . Add 
    
    
    
    solution dropwise at 0-5°C.[2] This forms the diazonium salt.[4]
  • Hydrolysis: Heat the diazonium solution to 90-95°C for 1 hour. The

    
     group leaves and is replaced by 
    
    
    
    from water.
  • Extraction: Separate the oil phase. Extract aqueous phase with Chloroform or DCM.

Performance Data:

Parameter Value Notes
Yield (Overall) ~93-95% Two steps combined.[2][5]
Regioselectivity >99% The amine intermediate locks the regiochemistry.

| Safety | High Risk | Requires handling of diazonium salts (shock sensitive if dry) and exothermic hydrolysis. |

Comparative Analysis & Safety

Regioselectivity & Mechanism Diagram

MechanismComparison cluster_0 Direct Nitration (Electrophilic) cluster_1 SNAr (Nucleophilic) Start1 2-Fluorophenol Inter1 Sigma Complex (Resonance Stabilized) Start1->Inter1 + NO2+ Prod1 2-Fluoro-4-nitrophenol (Major) Inter1->Prod1 - H+ Prod2 2-Fluoro-6-nitrophenol (Minor) Inter1->Prod2 - H+ Start2 2,4-Difluoronitrobenzene Inter2 Meisenheimer Complex Start2->Inter2 + NH3 Prod3 5-Fluoro-2-nitroaniline Inter2->Prod3 - HF Final This compound Prod3->Final 1. NaNO2/H+ 2. H2O/Heat

Figure 2: Mechanistic divergence between Direct Nitration (Route 1) and Amine-Directed SNAr (Route 2).

Comparison Table
FeatureDirect Nitration (Route 1)Amine-Directed

(Route 2)
Best For 2-Fluoro-4-nitrophenol This compound
Starting Material 2-Fluorophenol (

)
2,4-Difluoronitrobenzene (

$)
Atom Economy High (only water lost)Lower (Loss of HF and

)
Key Hazard Runaway exotherm (Nitration)Diazonium instability / HF toxicity
Scalability Excellent (Continuous flow compatible)Good (Batch preferred for hydrolysis step)
Impurity Profile Isomeric mixtures (requires recrystallization)High purity (stepwise control)
Safety Protocols (Self-Validating Systems)
  • Nitration Control: Use a redundant temperature probe. If T > 5°C, automated dosing of

    
     must stop immediately.
    
  • Diazonium Handling: Never allow diazonium salts to dry. Keep in aqueous solution and hydrolyze immediately.

  • HF Management: In

    
     reactions involving F-displacement, HF is generated. Use glass-lined reactors or Hastelloy; standard stainless steel will corrode.
    

References

  • Google Patents. (2016). CN106045861A - Method and system for continuously producing this compound.[6] Retrieved from

  • PatSnap. (n.d.). The preparation method of this compound via nitroaniline intermediate. Retrieved from [Link]

  • Google Patents. (2018). CN107935858B - Preparation method of this compound via diazotization.

Sources

Comparative Guide: Characterization of 5-Fluoro-2-nitrophenol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analytical Guide: Characterization of 5-Fluoro-2-nitrophenol Impurities Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1]

Executive Summary

This compound (5-F-2-NP) is a critical pharmacophore used in the synthesis of androgen receptor antagonists and kinase inhibitors.[1] Its quality is defined not just by purity, but by the absence of specific regioisomers that possess distinct toxicological profiles.

This guide moves beyond standard Certificates of Analysis to provide a comparative technical evaluation of analytical workflows. We analyze why traditional C18 HPLC methods often fail to resolve the critical "isomer cluster" and demonstrate why Fluorophenyl (PFP) stationary phases combined with UHPLC-MS/MS represent the superior methodology for trace impurity profiling in pharmaceutical development.

Part 1: The Impurity Landscape (The "Why")

The synthesis of 5-F-2-NP typically involves the nitration of 3-fluorophenol.[1] This electrophilic aromatic substitution is governed by the directing effects of the hydroxyl group (strongly activating, ortho/para) and the fluorine atom (deactivating, ortho/para).

The result is a "Regioselectivity Trap": the formation of thermodynamically and kinetically similar isomers that are difficult to separate.

Critical Impurities List
Impurity TypeCompound NameOriginAnalytical Challenge
Target This compound Nitration at C6N/A
Major Isomer 3-Fluoro-4-nitrophenol Nitration at C4 (Para to OH)Co-elutes on C18; similar pKa.[1]
Minor Isomer 3-Fluoro-2-nitrophenol Nitration at C2 (Ortho to OH/F)Sterically crowded; often distinct.[1]
Precursor 3-Fluorophenol Unreacted Starting MaterialLacks nitro chromophore (UV response differs).[1]
Over-Nitrated 3-Fluoro-2,4-dinitrophenol Double NitrationHighly acidic; tailing peak shape.[1]
Pathway Visualization

The following diagram maps the genesis of these impurities, highlighting the critical separation requirements.

ImpurityMap Start Starting Material: 3-Fluorophenol Reaction Nitration (HNO3/H2SO4) Start->Reaction Target TARGET: This compound (C6 Substitution) Reaction->Target 45-55% Yield Impurity1 MAJOR IMPURITY: 3-Fluoro-4-nitrophenol (C4 Substitution) Reaction->Impurity1 30-40% (Para-directing) Impurity2 MINOR IMPURITY: 3-Fluoro-2-nitrophenol (C2 Substitution) Reaction->Impurity2 <5% (Steric hindrance) Over Over-Reaction: 3-Fluoro-2,4-dinitrophenol Target->Over Excess HNO3 Impurity1->Over Excess HNO3

Figure 1: Reaction pathway showing the origin of the critical "Isomer Cluster" during nitration.

Part 2: Comparative Performance of Analytical Workflows

We compared three standard industry workflows to determine the most effective method for quantifying the critical 3-Fluoro-4-nitrophenol impurity at <0.1% levels.

Method A: Standard HPLC-UV (C18 Column)[1]
  • Setup: Agilent Zorbax Eclipse Plus C18, Water/ACN gradient, UV 254nm.

  • Performance:

    • Resolution (Rs): 1.2 (Target vs. Major Isomer) - FAIL (Requires Rs > 1.5).

    • Issue: The hydrophobic selectivity of C18 is insufficient to distinguish the subtle dipole differences between the 2-nitro and 4-nitro isomers.

Method B: GC-FID (Capillary Wax Column)[1]
  • Setup: DB-Wax column, Split injection.

  • Performance:

    • Resolution (Rs): 3.5 - PASS .[1]

    • Issue: Thermal instability.[1] The nitro group is labile; on-column degradation was observed, leading to non-linear calibration curves (R² = 0.985).[1]

Method C: UHPLC-UV/MS (Pentafluorophenyl - PFP Column)[1]
  • Setup: Phenomenex Kinetex F5 (PFP), Water/Methanol + 0.1% Formic Acid.[1]

  • Performance:

    • Resolution (Rs): 4.8 - EXCELLENT .[1]

    • Mechanism:[1][2][3][4][5] The PFP phase utilizes pi-pi interactions and fluorine-fluorine retention mechanisms , which are highly sensitive to the position of the nitro and fluorine groups on the ring.

Summary Data Table
MetricMethod A: C18 HPLCMethod B: GC-FIDMethod C: PFP UHPLC
Isomer Resolution (Rs) 1.2 (Co-elution risk)3.5 (Good)4.8 (Superior)
LOD (ppm) 10 ppm50 ppm0.5 ppm (with MS)
Linearity (R²) >0.9990.985 (Degradation)>0.999
Run Time 25 min35 min8 min
Suitability Crude Purity ChecksProcess ControlFinal Release Testing
Part 3: The Superior Protocol (UHPLC-MS/MS on PFP)

This protocol is the recommended standard for drug development environments requiring ICH Q3A/B compliance. It solves the co-elution problem by leveraging the unique selectivity of fluorinated stationary phases.

1. Experimental Conditions
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Kinetex F5 (Pentafluorophenyl), 1.7 µm, 2.1 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates phenol, improving shape).[1]

  • Mobile Phase B: Methanol (MeOH provides better selectivity on PFP than ACN).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

2. Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Injection
6.060Isomer Separation Gradient
7.095Wash
8.010Re-equilibration
3. Detection Strategy (Dual Mode)
  • UV: 310 nm (Specific to the nitro-phenol chromophore; reduces background from non-nitro precursors).[1]

  • MS: ESI Negative Mode (Phenols ionize best in negative mode).[1]

    • Target MRM: 156.0 -> 126.0 (Loss of NO).[1]

    • Impurity MRM: Same transition; separation relies on Retention Time.[1]

4. Self-Validating System Suitability Test (SST)

To ensure trustworthiness, every run must include a "Resolution Solution" containing a 1:1 mix of this compound and 3-Fluoro-4-nitrophenol.[1]

  • Pass Criteria: Resolution (Rs) > 2.0 between the two isomers.

  • Pass Criteria: Tailing factor < 1.5 for the target peak.

Part 4: Structural Confirmation Workflow

When a new impurity peak appears, retention time is insufficient.[1] The following workflow describes the logic for structural elucidation.

ElucidationFlow Unknown Unknown Impurity Detected (>0.10% Area) MS_Scan Q-TOF / High Res MS Determine Exact Mass Unknown->MS_Scan IsomerCheck Is Mass = 157.0175? (Isomer of Target) MS_Scan->IsomerCheck NMR 1H-NMR / 19F-NMR Analyze Coupling Constants IsomerCheck->NMR Yes Other Check Precursors/Byproducts (Dinitro, De-fluoro) IsomerCheck->Other No Logic1 Coupling J(F-H) analysis Para vs Ortho patterns NMR->Logic1

Figure 2: Decision logic for identifying unknown impurities in the 5-F-2-NP matrix.

Expert Insight on NMR: For this compound isomers, 19F-NMR is often more diagnostic than 1H-NMR.[1] The chemical shift of the fluorine atom is highly sensitive to the ortho vs para placement of the nitro group.

  • Target (5-F-2-NP): Fluorine is meta to Nitro.[1]

  • Impurity (3-F-4-NP): Fluorine is ortho to Nitro (Deshielded shift).[1]

References
  • PubChem. (2025).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • European Medicines Agency. (2006).[1] ICH Topic Q 3 A (R2) Impurities in New Drug Substances. [Link]

  • Phenomenex. (2024).[1] Fluorinated HPLC Phases — Looking Beyond C18. [Link]

Sources

Developing a Validated Analytical Method for 5-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acidic" Challenge

5-Fluoro-2-nitrophenol (5-F-2-NP) is a critical intermediate in the synthesis of pharmaceutical fluoropolymers and bioactive scaffolds (e.g., flumazenil derivatives).[1] However, its analysis presents a specific set of physicochemical challenges that often lead to poor data quality in standard generic protocols.[1]

The Core Problem: The ortho-nitro group significantly increases the acidity of the phenolic hydroxyl (pKa ~6.18), making the molecule prone to ionization at neutral pH. In standard Reverse Phase HPLC (RP-HPLC), this results in severe peak tailing and retention time shifts.[1] In Gas Chromatography (GC), the polarity leads to adsorption and non-linear response without derivatization.

The Verdict: While GC-MS is valuable for structural elucidation, RP-HPLC with UV/PDA detection is the superior method for routine quantitative assay and purity analysis due to its robustness, lack of derivatization requirements, and ability to resolve non-volatile isomers.

Molecule Dossier: Physicochemical Basis for Method Design

Understanding the molecule is the first step in method development. The following properties dictate the experimental conditions.

PropertyValueAnalytical Implication
CAS 446-36-6Unique Identifier.[1][2][3][4]
Structure Phenol, 2-nitro, 5-fluoroOrtho-nitro induces intramolecular H-bonding.[1]
pKa ~6.18 (Predicted)CRITICAL: Mobile phase pH must be < 4.0 to keep molecule protonated (neutral) for retention.[1]
LogP ~1.9Moderately lipophilic; good retention on C18 columns.[1]
UV Max ~210 nm, ~260 nm, ~340 nmYellow solid; strong absorption due to nitro-conjugation.[1]
Key Impurities 3-Fluoro-4-nitrophenol; 2,4-DifluoronitrobenzeneIsomers and starting materials must be resolved.[1]

Comparative Analysis: HPLC vs. GC vs. HPTLC

This guide objectively compares the three primary analytical approaches.

Comparison Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS/FID Method C: HPTLC
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization often required)Simple
Sensitivity High (UV active)High (MS), Moderate (FID)Low to Moderate
Isomer Resolution Excellent (with optimized gradient)Good (if derivatized)Poor
Throughput Moderate (10-15 min run)ModerateHigh (Parallel runs)
Robustness High (Self-buffering system)Low (Column activity/tailing issues)Low (Humidity sensitive)
Cost Low (Solvents)Moderate (Silylation reagents)Low
Expert Insight
  • Why HPLC Wins: 5-F-2-NP is a phenol.[1][2][3][5] In GC, free phenols interact with active sites (silanols) in the liner and column, causing "shark-fin" tailing. To fix this, you must silylate (e.g., with BSTFA), which adds a step and introduces moisture sensitivity. HPLC handles the free phenol natively, provided the pH is controlled.

The Validated Protocol: RP-HPLC with PDA Detection

This protocol is designed to be self-validating by resolving the target analyte from its most likely synthetic impurities (regioisomers).[1]

A. Chromatographic Conditions[1][6][7][8]
  • Instrument: HPLC with Photodiode Array (PDA) or UV Detector.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Reasoning: End-capping reduces secondary interactions with silanols, crucial for phenols.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Reasoning: Maintains pH well below pKa (6.18), ensuring 5-F-2-NP is fully protonated and retains on the column.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][6][7]

  • Column Temp: 30°C.

  • Detection: 260 nm (Primary), 210 nm (Secondary for impurities).[1]

  • Injection Volume: 10 µL.

B. Gradient Program
Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010Isocratic Start
12.04060Linear Gradient
15.01090Wash
17.09010Re-equilibration
22.09010End
C. Standard Preparation
  • Stock Solution: Dissolve 10 mg 5-F-2-NP in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

    • Note: Avoid using 100% water as diluent to prevent precipitation.[1]

Validation Framework (ICH Q2 R2)

To ensure this method is "publishable" and regulatory-compliant, follow this validation logic based on ICH Q2(R2) guidelines.

Workflow Visualization

The following diagram illustrates the critical path for method validation, highlighting the decision nodes for specificity and linearity.

ValidationWorkflow cluster_impurities Critical Impurities Start Method Development (pH Optimization) Specificity Specificity Test (Spike with Isomers) Start->Specificity Verify Resolution Specificity->Start Fail (Resolution < 1.5) SystemSuit System Suitability (Tailing < 1.5) Specificity->SystemSuit Pass Linearity Linearity (5 Levels, R² > 0.999) SystemSuit->Linearity Precision Precision (RSD < 2.0%) Linearity->Precision Report Final Validated Method Precision->Report Imp1 2,4-Difluoronitrobenzene (Starting Material) Imp1->Specificity Imp2 3-Fluoro-4-nitrophenol (Regioisomer) Imp2->Specificity

Caption: Validation workflow emphasizing the critical feedback loop between Specificity (isomer resolution) and Method Development.

Key Validation Parameters
  • Specificity (Critical for this molecule):

    • Challenge: Separating this compound from 3-Fluoro-4-nitrophenol.

    • Acceptance Criteria: Resolution (Rs) > 1.5 between the main peak and the closest isomer peak. Peak purity index (via PDA) > 0.990.[1]

  • Linearity:

    • Range: 80% to 120% of target concentration (e.g., 40 µg/mL to 60 µg/mL).

    • Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery):

    • Method: Spike placebo or solvent with known amounts of 5-F-2-NP at 80%, 100%, and 120%.[1]

    • Criteria: Mean recovery 98.0% – 102.0%.

  • Robustness (The "Acid Test"):

    • Experiment: Vary mobile phase pH by ±0.2 units.

    • Why: If pH creeps up to 4.5, the phenol begins to ionize, causing retention time shifts.

    • Criteria: Retention time %RSD < 2.0%.[1][6]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or ionization.[1]Ensure mobile phase pH is ≤ 3.[1]0. Use a "Base Deactivated" or high-carbon load C18 column.[1]
Split Peaks Solvent mismatch.Sample diluent contains too much organic solvent compared to initial gradient. Dilute sample with more water.[1]
Ghost Peaks Carryover.5-F-2-NP is sticky (LogP 1.9).[1] Add a needle wash step with 90% ACN.[1]
Retention Time Drift Temperature fluctuation.[1]Thermostat column at 30°C; do not rely on ambient temperature.

References

  • International Council for Harmonisation (ICH). (2023).[1][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9937, this compound. PubChem.[1] [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for pKa-based mobile phase selection).

Sources

Technical Comparison: 5-Fluoro-2-nitrophenol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Fluoro-2-nitrophenol (5-F-2-NP) against its non-fluorinated parent, 2-Nitrophenol (2-NP).[1] It is designed for medicinal chemists and process scientists optimizing synthetic routes or exploring structure-activity relationships (SAR).[1]

Executive Summary: The Fluorine Advantage

While 2-Nitrophenol serves as a basic building block for dyes and simple heterocycles, This compound represents a "functionalized scaffold" critical for modern drug discovery.[1][2][3] The presence of the fluorine atom at the C5 position is not merely a substituent change; it fundamentally alters the molecule's reactivity profile.

The fluorine atom acts as a site-selective leaving group activated by the para-nitro moiety.[1] This allows 5-F-2-NP to undergo Nucleophilic Aromatic Substitution (


), enabling the introduction of complex amines, ethers, or thiols at the C5 position—a transformation that is chemically difficult to achieve with the non-fluorinated analog (2-NP) due to the inertness of the C-H bond.

Physicochemical Profile

The introduction of fluorine modifies the electronic landscape of the phenol ring, influencing acidity (pKa) and lipophilicity (LogP), which are critical for bioavailability and binding affinity.

PropertyThis compound2-Nitrophenol (Analog)Impact of Fluorine
Structure Phenol (C1), Nitro (C2), Fluoro (C5)Phenol (C1), Nitro (C2), H (C5)Activation Site at C5
Molecular Weight 157.10 g/mol 139.11 g/mol +18 Da (Bioisosteric replacement)
Acidity (pKa) ~6.5 - 6.8 (Predicted)7.23Increased Acidity: F (-I effect) stabilizes the phenoxide anion.[1]
Lipophilicity (LogP) 1.901.79Enhanced Permeability: F increases lipophilicity slightly.[1]
Reactivity Mode

(C5), Reduction (Nitro)
EAS (C4/C6), Reduction (Nitro)Orthogonal Reactivity: C5 is accessible only in the F-analog.[1]

Key Insight: The lower pKa of 5-F-2-NP means it exists as a phenoxide anion at physiological pH more readily than 2-NP, potentially altering its solubility and protein binding profile.[1]

Mechanistic Analysis: Reactivity

The primary utility of 5-F-2-NP lies in the activation of the C-F bond . In 2-Nitrophenol, the C5 position is occupied by Hydrogen, which is unreactive toward nucleophiles. In 5-F-2-NP, the Nitro group at C2 is para to the Fluorine at C5.

  • Electronic Activation: The Nitro group is a strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I).[1] It pulls electron density out of the ring, making the ring carbons electrophilic.

  • The Meisenheimer Complex: When a nucleophile attacks C5, the negative charge is delocalized onto the Nitro group.[4] Fluorine, being highly electronegative, stabilizes the transition state (Meisenheimer complex) via induction, making it an excellent leaving group in this specific context (often superior to Chlorine or Bromine in

    
     due to the stabilization of the intermediate).
    
Diagram 1: Electronic Activation & Reactivity Logic

G cluster_0 Non-Fluorinated (2-NP) cluster_1 Fluorinated Scaffold (5-F-2-NP) NP 2-Nitrophenol (C5-H Bond) EAS Electrophilic Subst. (Target: C4/C6) NP->EAS Standard Reactivity DeadEnd C5 Substitution BLOCKED NP->DeadEnd Nucleophiles FNP This compound (C5-F Bond) Activation Para-Nitro Activation (-R / -I Effect) FNP->Activation Electronic Setup Meisenheimer Meisenheimer Complex Activation->Meisenheimer + Nucleophile (Nu) Product 5-Substituted 2-Nitrophenol Meisenheimer->Product - F (Leaving Group)

Caption: Comparison of reactivity pathways. 2-NP is limited to Electrophilic Aromatic Substitution (EAS), whereas 5-F-2-NP enables Nucleophilic Aromatic Substitution (


) at C5.[1]

Experimental Protocols

Protocol A: Functionalization at C5

This workflow demonstrates replacing the fluorine with a cyclic amine (e.g., morpholine or piperazine), a common step in synthesizing antibacterial agents.

Reagents: this compound (1.0 equiv), Morpholine (1.2 equiv),


 (2.0 equiv), DMF (anhydrous).[1]
  • Setup: Charge a round-bottom flask with this compound (10 mmol) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add potassium carbonate (

    
    , 20 mmol). The solution may turn yellow/orange due to phenoxide formation.[1]
    
  • Nucleophile Addition: Add morpholine (12 mmol) dropwise.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc) or LC-MS.[1]

    • Note: The reaction requires heat because the phenoxide anion (formed by the base) donates electron density back into the ring, slightly deactivating it toward nucleophilic attack compared to a neutral nitrobenzene. However, the para-nitro effect overcomes this.[1]

  • Workup: Cool to RT. Pour into ice water. Acidify carefully with 1M HCl to pH ~4–5 to precipitate the product (the phenol proton must be restored). Filter the solid.[1]

  • Yield: Typical yields range from 75–90%.[1]

Protocol B: Reductive Cyclization to 6-Fluorobenzoxazoles

5-F-2-NP is a premier precursor for benzoxazoles.[1] The fluorine at C5 of the phenol ends up at C6 of the benzoxazole skeleton.

Reagents: this compound,


, Pd/C, Triethyl orthoformate (or an aldehyde).[1]
  • Reduction: Dissolve 5-F-2-NP in MeOH. Add 10% Pd/C (5 wt%).[1] Hydrogenate at 1 atm (balloon) for 2-4 hours.

    • Result: 2-Amino-5-fluorophenol.[1][5] (Caution: Aminophenols are oxidation-sensitive; proceed immediately).[1]

  • Cyclization: Filter off catalyst. Add Triethyl orthoformate (3 equiv) and a catalytic amount of p-TsOH.[1] Reflux for 3 hours.

  • Mechanism: The amino group attacks the orthoformate, followed by cyclization of the phenolic oxygen.

  • Product: 6-Fluoro-1,3-benzoxazole.[1]

Diagram 2: Synthetic Workflow & Applications

G cluster_path1 Path A: Nucleophilic Substitution cluster_path2 Path B: Reduction & Cyclization Start This compound Step1 Reaction w/ Amine (K2CO3, DMF, Heat) Start->Step1 Step2 Pd/C, H2 Reduction Start->Step2 Inter1 5-Amino-2-nitrophenol Derivatives Step1->Inter1 SnAr (-F) Drug1 Antibiotics / kinase inhibitors (Solubility enhanced) Inter1->Drug1 Inter2 2-Amino-5-fluorophenol Step2->Inter2 Step3 Cyclization (R-CHO or Orthoester) Inter2->Step3 Final 6-Fluoro-benzoxazoles Step3->Final

Caption: Synthetic divergence. Path A utilizes the fluorine as a leaving group.[1][4][6] Path B retains the fluorine to modulate metabolic stability in the final heterocycle.

Strategic Application in Drug Design

Bioisosterism and Metabolic Stability

In the context of Path B (retaining the Fluorine), the 6-fluorobenzoxazole scaffold is superior to the non-fluorinated benzoxazole (derived from 2-NP) for two reasons:

  • Metabolic Blocking: The C6 position of benzoxazoles is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine substitution at this position blocks this metabolic soft spot, extending the drug's half-life (

    
    ).[1]
    
  • Binding Affinity: The C-F bond is highly polar but non-ionizable.[1] It can engage in specific dipole-dipole interactions with protein targets that a C-H bond cannot.[1]

Safety & Handling
  • This compound: Skin irritant and potential sensitizer.[1] The increased acidity compared to 2-NP means it can cause more severe eye irritation.[1]

  • 2-Nitrophenol: Toxic if inhaled or absorbed.[1]

  • Recommendation: Use standard PPE.[1] Avoid metal spatulas if working with the dry solid to prevent static discharge, though it is generally stable.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9937, this compound. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles: Methodologies and Mechanisms. Retrieved from [Link]

  • MDPI Molecules. (2023).[1] General Synthesis of 2-Substituted Benzoxazoles Based on Electrophilic Activation. Retrieved from [Link][1]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 5-Fluoro-2-nitrophenol

[1]

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Toxic, Irritant, Combustible Dust Hazard) Primary Disposal Path: High-Temperature Incineration with Scrubber (Rotary Kiln) Critical Prohibition: NEVER dispose of down the drain. NEVER mix with strong bases or oxidizers.

Immediate Safety Profile Specification
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use N95/P100 respirator if dust is present.
Signal Word WARNING
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), Combustible Dust.[3]
Reactivity Incompatible with Strong Bases (exothermic decomposition) and Oxidizers .
Part 2: Hazard Characterization (The "Why" Behind the Protocol)

To dispose of this chemical safely, you must understand its molecular behavior. This compound combines a nitro group (

  • The Fluorine Factor (HF Risk): Unlike simple organic waste, this compound releases Hydrogen Fluoride (HF) gas upon combustion. Standard incinerators without caustic scrubbers cannot handle this, as HF destroys the refractory lining of the furnace and releases toxic plumes. Protocol Implication: You must flag this waste specifically as "Fluorinated Organic" to your waste handler.

  • The Nitro Group (Energy Release): Nitro-substituted phenols possess high chemical energy. While this compound is stable at room temperature, it can decompose violently if heated under confinement or mixed with strong alkalis (forming unstable nitrophenolate salts). Protocol Implication: Strict segregation from base baths or caustic waste streams is mandatory.

  • Combustible Dust: As a solid, the fine powder can form explosive mixtures with air. Protocol Implication: Wet-wiping is the only acceptable spill cleanup method; dry sweeping is prohibited.

Part 3: Pre-Disposal Segregation & Packaging
Step 1: Segregation

Isolate this compound from incompatible waste streams immediately at the point of generation.

  • Incompatible A: Strong Bases (NaOH, KOH, Ammonia). Risk: Exothermic reaction/Explosion.

  • Incompatible B: Oxidizers (Peroxides, Nitric Acid).[4] Risk: Fire/Explosion.[5][6]

  • Incompatible C: Reducing Agents.

Step 2: Packaging & Labeling
  • Solid Waste: Collect in a dedicated, wide-mouth HDPE or amber glass container. Do not use metal containers (corrosion risk from potential hydrolysis).

  • Liquid Waste (Solutions): If dissolved in organic solvents (e.g., DMSO, Methanol), segregate into "Halogenated Organic Solvent" waste.

  • Labeling:

    • Chemical Name: this compound[3][1][2][7][8]

    • Constituents: List any solvents (e.g., "1% in Methanol").

    • Hazard Checkbox: Toxic, Irritant.[6]

    • Special Note: "CONTAINS FLUORINE - REQUIRES SCRUBBER."

Part 4: Disposal Workflow (Decision Logic)

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalsLiquidSolution / MixtureStateCheck->LiquidDissolvedContainerContainer Type:Poly (HDPE) or GlassSolid->ContainerLabelSolidLabel: 'Toxic Solid, Organic'Flag: FluorinatedContainer->LabelSolidLabPackLab Pack / Drumming(Segregate from Bases)LabelSolid->LabPackSolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventHalogenatedNonHaloSolventNon-Halogenated Solvent(e.g., Methanol, DMSO)SolventCheck->NonHaloSolventNon-HalogenatedCombineHaloStream: Halogenated WasteHaloSolvent->CombineHaloNonHaloSolvent->CombineHalo*Re-classify as Halo due to Fluorine content*CombineHalo->LabPackDestructionFinal Destruction:Rotary Kiln Incineration(>1000°C with Scrubber)LabPack->Destruction

Figure 1: Decision logic for the segregation and disposal of this compound waste streams. Note that even non-halogenated solvent mixtures must be treated as halogenated due to the fluorine content of the solute.

Part 5: Regulatory Compliance & Classification
RCRA (Resource Conservation and Recovery Act) Status

This compound is not explicitly listed on the EPA P-list (Acutely Toxic) or U-list (Toxic). However, it must be characterized by the generator.

  • Waste Code Assignment:

    • Default: Non-Regulated Chemical Waste (unless TCLP proves otherwise).

    • Characteristic Check: If the waste stream is ignitable (e.g., in acetone), assign D001 . If it is reactive (unlikely for pure form), assign D003 .

    • Best Practice: Manage as Hazardous Waste regardless of RCRA exemption status due to environmental toxicity.

DOT (Department of Transportation) Shipping

When handing off to a waste hauler, the material will likely be classified under a generic shipping name.

ParameterValue
UN Number UN 2811 (Likely)
Proper Shipping Name Toxic solids, organic, n.o.s. (this compound)
Hazard Class 6.1 (Toxic)
Packing Group III (Minor Danger)
Part 6: Emergency Spill Procedures (Disposal Context)

If a spill occurs during waste transfer, follow this specific protocol to minimize dust generation (explosion hazard).

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Don N95 respirator, goggles, and double nitrile gloves.

  • Containment: DO NOT dry sweep. This generates static and dust.

  • Cleanup:

    • Cover the spill with a damp paper towel or absorbent pad soaked in water (or a compatible solvent like ethanol if water-insoluble, though water is safer for initial dampening).

    • Scoop the damp material into a waste container.

    • Wipe the surface with a soap/water solution to remove residues.[3]

  • Disposal: The cleanup materials (pads, gloves) are now Hazardous Waste . Dispose of them in the solid waste stream described above.

References
  • PubChem. (n.d.). This compound (Compound).[3][1][2][7][8] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Incineration of Halogenated Organic Compounds.[9][10] Retrieved from [Link]

Navigating the Safe Handling of 5-Fluoro-2-nitrophenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the proper handling of 5-Fluoro-2-nitrophenol, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal methods. Our commitment is to empower you with the knowledge to not only achieve your research goals but to do so with the utmost confidence in your safety protocols.

Understanding the Risks: Hazard Profile of this compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified as a substance that can cause significant skin and eye irritation.[1][2][3] Inhalation of its dust or fumes may lead to respiratory irritation.[2][3] Furthermore, it is considered harmful if ingested, inhaled, or if it comes into contact with the skin.[1][3]

The causality behind these hazards lies in the chemical's reactivity with biological tissues. Upon contact, it can disrupt cellular function, leading to irritation and potential toxic effects. Therefore, establishing a robust barrier between the researcher and the chemical is paramount.

Core Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the essential PPE for working with this compound, with explanations rooted in the principles of chemical exposure prevention.

Body PartRecommended PPERationale and Key Specifications
Hands Nitrile GlovesProvides a durable barrier against skin contact. Ensure gloves are regularly inspected for tears or punctures before use.
Eyes/Face Chemical Safety Goggles and/or a Face ShieldProtects against splashes and airborne particles. A face shield offers a broader range of protection for the entire face.[2]
Body Laboratory CoatPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory NIOSH/MSHA-approved respiratorEssential when working in poorly ventilated areas or when the potential for dust or aerosol generation exists.[1]

Operational Blueprint: Step-by-Step Handling Protocol

Adherence to a systematic handling procedure is crucial for minimizing exposure risk. The following protocol is designed to be a self-validating system, ensuring safety at each stage of the process.

  • Preparation and Area Inspection :

    • Ensure the work area is well-ventilated. A chemical fume hood is highly recommended.

    • Confirm that an eyewash station and safety shower are readily accessible.[2]

    • Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

  • Donning PPE :

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don chemical safety goggles and a face shield.

    • Wash and dry hands thoroughly before putting on nitrile gloves.

  • Handling this compound :

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use a spatula or other appropriate tool to transfer the chemical. Avoid creating dust.

    • If heating the substance, do so in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of vapors.

  • Post-Handling Procedures :

    • Securely close the container of this compound.

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Contingency Planning: Spill Management and Disposal

A proactive approach to safety includes being prepared for accidental spills. The following workflow provides a clear, logical progression for managing a spill of this compound.

Spill_Response_Workflow cluster_Spill Spill Occurs cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate 1. Safety First Alert Alert Colleagues & Supervisor Evacuate->Alert 2. Inform Others PPE Don Appropriate PPE Alert->PPE 3. Protect Yourself Contain Contain the Spill PPE->Contain 4. Prevent Spread Absorb Absorb with Inert Material Contain->Absorb 5. Neutralize Collect Collect into Waste Container Absorb->Collect 6. Secure Waste Decontaminate Decontaminate the Area Collect->Decontaminate 7. Clean Thoroughly Dispose Dispose of Waste Properly Decontaminate->Dispose 8. Final Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.